molecular formula C14H16Cl2O5 B15558780 Dicamba-(CH2)5-acid

Dicamba-(CH2)5-acid

Cat. No.: B15558780
M. Wt: 335.2 g/mol
InChI Key: SWZAODWHVRHWBT-UHFFFAOYSA-N
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Description

Dicamba-(CH2)5-acid is a useful research compound. Its molecular formula is C14H16Cl2O5 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16Cl2O5

Molecular Weight

335.2 g/mol

IUPAC Name

3-(5-carboxypentyl)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C14H16Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2-6H2,1H3,(H,17,18)(H,19,20)

InChI Key

SWZAODWHVRHWBT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dicamba-(CH2)5-acid: Structure, Properties, and Application in Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dicamba-(CH2)5-acid, a key derivative of the widely used herbicide Dicamba (B1670444). The focus of this document is on its chemical structure, physicochemical properties, and its pivotal role as an immunizing hapten for the development of sensitive and specific immunoassays for Dicamba.

Chemical Structure and Identification

This compound, systematically named 4-(6-carboxyhexyl)-3,6-dichloro-2-methoxybenzoic acid, is a synthetic derivative of Dicamba. The core structure of Dicamba, 3,6-dichloro-2-methoxybenzoic acid, is modified by the attachment of a six-carbon aliphatic chain with a terminal carboxylic acid group at the 4-position of the phenyl ring.

Chemical Structure:

Chemical structure of this compound

Key Identifiers:

  • CAS Number: 2892008-07-8[1]

  • Molecular Formula: C₁₄H₁₆Cl₂O₅[1]

  • SMILES: O=C(O)CCCCCC1=CC(Cl)=C(OC)C(C(=O)O)=C1Cl[1]

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, the following table summarizes the known properties of the parent compound, Dicamba, and predicted properties for this compound. The addition of the carboxyhexyl chain is expected to influence properties such as molecular weight, solubility, and lipophilicity (LogP).

PropertyDicambaThis compound (Predicted/Calculated)Reference
Molecular Weight 221.04 g/mol 335.18 g/mol [2]
Melting Point 114-116 °CNot available[2]
Boiling Point Not availableNot available
Water Solubility 4.5 g/L (at 25 °C)Expected to be lower than Dicamba due to the larger hydrophobic alkyl chain, but the terminal carboxyl group will contribute to some aqueous solubility, especially at higher pH.[2]
pKa ~1.9 (for the benzoic acid)Expected to have two pKa values: one similar to Dicamba for the benzoic acid (~1.9) and another for the terminal carboxylic acid (~4.8).
LogP 2.2Expected to be higher than Dicamba, indicating increased lipophilicity.

Biological Activity and Mechanism of Action

Herbicidal Action of the Parent Compound (Dicamba)

Dicamba is a synthetic auxin herbicide.[2] It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth in susceptible broadleaf weeds.[2] At a molecular level, it is believed to bind to auxin receptors, leading to downstream effects on gene expression that disrupt normal cell growth, division, and differentiation, ultimately causing plant death.[2]

Potential Role of this compound

Given its structure, this compound is unlikely to be used directly as a herbicide. Its primary documented application is as an immunizing hapten.[1][3][4][5][6][7][8] Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein.

It is plausible that if this compound were to enter a plant system, it could potentially be metabolized to release the active Dicamba molecule, thereby acting as a prodrug. However, its main utility lies in the field of analytical chemistry.

Application in Immunoassay Development

The structure of this compound makes it an ideal hapten for the development of immunoassays (like ELISA - Enzyme-Linked Immunosorbent Assay) to detect the parent herbicide, Dicamba.[3][4][5] The aliphatic chain acts as a spacer or "linker," which presents the Dicamba core to the immune system when conjugated to a carrier protein. This allows for the generation of antibodies that are highly specific to the Dicamba molecule itself.

Immunoassay_Principle cluster_hapten Hapten Design cluster_conjugation Conjugation cluster_immunization Immunization & Antibody Production cluster_elisa Competitive ELISA Hapten This compound Carrier Carrier Protein (e.g., BSA, OVA) Hapten->Carrier EDC/NHS coupling Immunogen Immunogen (Dicamba-Protein Conjugate) Animal Animal Host (e.g., rabbit, mouse) Immunogen->Animal Antibodies Dicamba-specific Antibodies (Ab) Animal->Antibodies Ab_Sample Ab + Sample Mixture Antibodies->Ab_Sample Well ELISA Plate Well (Coated with Dicamba-Protein) Enzyme_Ab Enzyme-linked Secondary Antibody Well->Enzyme_Ab Sample Sample (containing free Dicamba) Sample->Ab_Sample Ab_Sample->Well Competition for binding Substrate Substrate Enzyme_Ab->Substrate Signal Colorimetric/Chemiluminescent Signal (Inversely proportional to Dicamba concentration) Substrate->Signal

Fig. 1: Workflow for immunoassay development using this compound.

Experimental Protocols

Proposed Synthesis of this compound

While a specific published protocol for the synthesis of 4-(6-carboxyhexyl)-3,6-dichloro-2-methoxybenzoic acid was not found, a plausible synthetic route can be designed based on established organic chemistry reactions, such as a Friedel-Crafts acylation followed by reduction and oxidation.

Synthesis_Workflow Start Dicamba Intermediate1 Intermediate 1: Acylated Dicamba Start->Intermediate1 1. Friedel-Crafts Acylation (e.g., with adipoyl chloride) Intermediate2 Intermediate 2: Reduced Alkyl Chain Intermediate1->Intermediate2 2. Clemmensen or Wolff-Kishner Reduction FinalProduct This compound Intermediate2->FinalProduct 3. Selective Oxidation of terminal methyl group (if necessary, depending on starting material)

Fig. 2: Proposed synthetic workflow for this compound.

Detailed Steps (Hypothetical):

  • Friedel-Crafts Acylation: Dicamba is reacted with a suitable acylating agent, such as adipoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). This would introduce a 6-chloro-6-oxohexanoyl group onto the aromatic ring, likely at the 4-position due to directing effects of the existing substituents.

  • Clemmensen or Wolff-Kishner Reduction: The ketone group of the acylated intermediate is reduced to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed.

  • Hydrolysis/Oxidation: If the starting acylating agent was a diester or had a protected carboxylic acid, a final hydrolysis step would be needed to reveal the terminal carboxylic acid. If the reduction step also affected the benzoic acid, re-oxidation might be necessary.

Note: This is a proposed pathway and would require optimization of reaction conditions and purification steps.

Conjugation to Carrier Protein (Immunogen Preparation)

The carboxylic acid groups of this compound can be coupled to the primary amine groups (e.g., from lysine (B10760008) residues) on a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) using a carbodiimide (B86325) crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[9][10][][12]

Protocol Outline:

  • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

  • Activate the carboxylic acid groups by adding EDC and NHS.

  • Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4).

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Remove unconjugated hapten and reaction byproducts by dialysis against PBS.

  • Characterize the conjugate to determine the hapten-to-protein molar ratio, for example, by UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

Indirect Competitive ELISA Protocol

This protocol outlines a typical indirect competitive ELISA for the detection of Dicamba.

Materials:

  • Coating antigen: this compound conjugated to a protein different from the one used for immunization (e.g., OVA if BSA was used for immunization).

  • Primary antibody: Raised against the this compound-BSA immunogen.

  • Secondary antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Standard solutions of Dicamba.

  • Sample extracts.

  • Buffers (coating, washing, blocking, substrate).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., H₂SO₄).

Procedure:

  • Coating: Coat a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with washing buffer.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add Dicamba standards or samples to the wells, followed immediately by the primary antibody. Incubate for 1-2 hours at room temperature. Free Dicamba in the sample will compete with the coated Dicamba for binding to the primary antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well. A color will develop.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of Dicamba in the sample.

Conclusion

This compound is a crucial molecule for the analytical monitoring of the herbicide Dicamba. Its design as a hapten with a linker arm allows for the production of specific antibodies, which are the cornerstone of sensitive and high-throughput immunoassays. This technical guide provides the foundational knowledge for researchers and scientists to understand, synthesize, and utilize this compound in the development of analytical tools for environmental and agricultural applications.

References

"Dicamba-(CH2)5-acid" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dicamba, a widely used selective herbicide. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers and Properties

Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is a benzoic acid herbicide first registered for use in 1967.[1][2] It is a selective systemic herbicide effective against a wide spectrum of broadleaf weeds.[1][3]

Table 1: Chemical Identifiers for Dicamba

IdentifierValue
CAS Number 1918-00-9
IUPAC Name 3,6-dichloro-2-methoxybenzoic acid
Synonyms 3,6-Dichloro-o-anisic acid, Dianat, Banvel
Molecular Formula C₈H₆Cl₂O₃
InChI Key IWEDIXLBFLAXBO-UHFFFAOYSA-N
PubChem CID 3030
ChEBI ID 81856

Table 2: Physicochemical Properties of Dicamba

PropertyValue
Molar Mass 221.03 g/mol [2][4]
Appearance White crystalline solid[2]
Melting Point 114-116 °C[2]
Water Solubility "low"[2]
Solubility in Acetone 810 g/L[2]
Solubility in Ethanol 922 g/L[2]
pKa 1.87

Mechanism of Action

Dicamba functions as a synthetic auxin, mimicking the effects of natural plant growth hormones.[3][5] At low concentrations, it exhibits hormonal properties similar to natural auxins.[1] However, at herbicidal concentrations, it induces rapid and uncontrolled cell growth in susceptible plants, leading to the disruption of normal physiological processes and ultimately, plant death.[1][3] This abnormal growth exhausts the plant's resources.[5]

The following diagram illustrates the proposed signaling pathway of Dicamba as a synthetic auxin.

Dicamba_Mechanism_of_Action cluster_cell Plant Cell Dicamba Dicamba Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Dicamba->Auxin_Receptor Binds to SCF_Complex SCF Complex Auxin_Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Tags for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Response_Genes->Uncontrolled_Growth Leads to

Figure 1: Simplified signaling pathway of Dicamba's herbicidal action.

Synthesis and Formulation

One documented method for the synthesis of Dicamba involves the following key steps:

  • Potassium 2,5-dichlorophenolate formation: Liquid potassium hydroxide (B78521) is reacted with 2,5-dichlorophenol (B122974).

  • Carboxylation: The resulting potassium 2,5-dichlorophenolate is reacted with CO₂ in the presence of anhydrous potassium carbonate and a catalyst to produce 3,6-dichlorosalicylic acid.

  • Methylation: The 3,6-dichlorosalicylic acid then undergoes a reaction with chloromethane (B1201357) under alkaline conditions and in the presence of a catalyst.

  • Saponification and Acidification: The final steps of saponification and acidification yield 3,6-dichloro-2-methoxysalicylic acid, which is Dicamba.

A new, non-Kolbe-Schmitt process has also been described to prepare the penultimate intermediate, 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), from salicylic (B10762653) acid in four chemical steps.[6]

The following diagram outlines a general synthesis workflow for Dicamba.

Dicamba_Synthesis raw_material 2,5-Dichlorophenol intermediate1 Potassium 2,5-dichlorophenolate raw_material->intermediate1 + KOH intermediate2 3,6-Dichlorosalicylic acid intermediate1->intermediate2 + CO₂ (Carboxylation) final_product Dicamba (3,6-dichloro-2-methoxybenzoic acid) intermediate2->final_product + Chloromethane (Methylation)

Figure 2: A generalized workflow for the synthesis of Dicamba.

Dicamba is available in various salt formulations, which differ in their physical properties.[1][3] Common formulations include the dimethylamine (B145610) (DMA) salt and the diglycolamine (DGA) salt.[1][3] The acid form of Dicamba is also used.[1]

Metabolism

The metabolism of Dicamba has been studied in various organisms.

In non-resistant plants, Dicamba is metabolized to 5-OH Dicamba and 3,6-dichlorosalicylic acid (DCSA). In genetically modified Dicamba-resistant plants, it is rapidly converted to DCSA, which is then further degraded to DCGA (3,6-dichlorogentisic acid). The detoxification of Dicamba in plants is a key factor in their tolerance to the herbicide.[7]

In mammals, the metabolism of Dicamba is limited.[1] The primary routes of metabolism observed are o-demethylation and decarboxylation.[1] A significant portion of ingested Dicamba is excreted unchanged in the urine.[1] A major metabolite found in urine and feces is 3,6-dichloro-2-hydroxybenzoic acid (DCHBA), which is produced by aryl-O-demethylation.[1] Minor metabolites include 2,5-dichlorophenol and a glucuronide conjugate of DCHBA.[1]

In soil, Dicamba is biodegraded by microorganisms.[2] The major metabolite produced under both aerobic and anaerobic conditions is 3,6-dichlorosalicylic acid.[1] The half-life of Dicamba in soil can vary depending on environmental conditions.[1]

The metabolic pathway of Dicamba is depicted in the following diagram.

Dicamba_Metabolism cluster_plants In Plants cluster_animals In Animals cluster_soil In Soil Dicamba Dicamba DCSA 3,6-Dichlorosalicylic Acid (DCSA) Dicamba->DCSA Rapid in GMO plants Five_OH_Dicamba 5-Hydroxy Dicamba Dicamba->Five_OH_Dicamba DCGA 3,6-Dichlorogentisic Acid (DCGA) DCSA->DCGA Dicamba_animal Dicamba DCHBA 3,6-Dichloro-2-hydroxybenzoic acid (DCHBA) Dicamba_animal->DCHBA O-demethylation Dicamba_soil Dicamba DCSA_soil 3,6-Dichlorosalicylic Acid Dicamba_soil->DCSA_soil Microbial degradation

Figure 3: Metabolic pathways of Dicamba in different systems.

Experimental Protocols

A common analytical approach for the determination of Dicamba and its metabolites in environmental samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8]

General Workflow for LC-MS/MS Analysis:

  • Sample Preparation:

    • Homogenize the vegetation or soil sample.

    • Perform an extraction using an appropriate solvent, often an acidified organic solvent.

    • The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • LC Separation:

    • Inject the prepared sample extract into an HPLC system.

    • Separate the analytes on a suitable column (e.g., a C18 or a specialized column for polar compounds).

    • Use a mobile phase gradient tailored to the analytes of interest.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Ionize the analytes, typically using electrospray ionization (ESI) in negative mode.

    • Perform multiple reaction monitoring (MRM) to selectively detect and quantify the parent ion and specific product ions for Dicamba and its metabolites.

Table 3: Example LC-MS/MS Parameters for Dicamba Analysis

ParameterCondition
LC Column Phenomenex Kinetex® F5 (2.6 µm, 100 x 3 mm)[8]
Mobile Phase Gradient of water and methanol/acetonitrile with a modifier (e.g., formic acid or ammonium (B1175870) formate)
Ionization Mode ESI Negative
MRM Transitions Specific precursor/product ion pairs for each analyte
Internal Standard Isotopically labeled Dicamba (e.g., d3-dicamba)[8]

The following diagram illustrates a typical experimental workflow for the analysis of Dicamba residues.

Experimental_Workflow Sample Vegetation or Soil Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Figure 4: A general experimental workflow for Dicamba residue analysis.

References

Synthesis pathways for "Dicamba-(CH2)5-acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of "Dicamba-(CH2)5-acid," a derivative of the herbicide Dicamba, is provided below. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. The synthesis of its derivatives is of interest for various applications, including the development of new herbicides with altered properties, prodrugs, or for use in biochemical probes. This guide details a potential synthetic pathway for "this compound," which involves the extension of the carboxylic acid group of Dicamba with a five-carbon aliphatic chain, terminating in another carboxylic acid.

The proposed synthesis is a multi-step process that begins with the activation of Dicamba's carboxylic acid, followed by a coupling reaction and subsequent functional group manipulation to yield the final product.

Proposed Synthesis Pathway

A plausible synthetic route to "this compound" involves the following key transformations:

  • Activation of Dicamba: The carboxylic acid of Dicamba is converted to a more reactive acyl chloride.

  • Coupling Reaction: The Dicamba acyl chloride is reacted with a suitable five-carbon building block.

  • Hydrolysis: The terminal functional group of the coupled product is hydrolyzed to yield the final carboxylic acid.

A schematic of this proposed pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Grignard Coupling cluster_2 Step 3: Deprotection and Oxidation Dicamba Dicamba Dicamba_Acyl_Chloride Dicamba Acyl Chloride Dicamba->Dicamba_Acyl_Chloride Pyridine (B92270) (cat.) DCM, rt, 2h SOCl2 Thionyl Chloride (SOCl₂) Coupled_Product Coupled Intermediate Dicamba_Acyl_Chloride->Coupled_Product THF, 0 °C to rt Grignard_Reagent 5-(tetrahydro-2H-pyran-2-yloxy)pentyl)magnesium bromide Deprotected_Alcohol Intermediate Alcohol Coupled_Product->Deprotected_Alcohol p-TsOH, MeOH, rt Final_Product This compound Deprotected_Alcohol->Final_Product Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone)

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of "this compound".

Step 1: Synthesis of 3,6-dichloro-2-methoxybenzoyl chloride (Dicamba Acyl Chloride)

Materials:

  • Dicamba (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of Dicamba in anhydrous DCM, a catalytic amount of pyridine is added.

  • The solution is stirred at room temperature, and thionyl chloride is added dropwise.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude Dicamba acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of the Coupled Intermediate

Materials:

  • Dicamba acyl chloride (from Step 1)

  • (5-(tetrahydro-2H-pyran-2-yloxy)pentyl)magnesium bromide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • The crude Dicamba acyl chloride is dissolved in anhydrous THF and cooled to 0 °C in an ice bath.

  • A solution of (5-(tetrahydro-2H-pyran-2-yloxy)pentyl)magnesium bromide in THF is added dropwise to the cooled solution of Dicamba acyl chloride.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound

Materials:

  • Coupled Intermediate (from Step 2)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Methanol (MeOH)

  • Jones Reagent (prepared from CrO₃, H₂SO₄, and acetone)

Procedure:

  • Deprotection: The coupled intermediate is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure.

  • Oxidation: The resulting crude alcohol is dissolved in acetone (B3395972) and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the addition of isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product, "this compound," is purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of "this compound."

StepProductStarting MaterialReagentsYield (%)Purity (%)
1Dicamba Acyl ChlorideDicambaSOCl₂, Pyridine>95 (crude)-
2Coupled IntermediateDicamba Acyl ChlorideGrignard Reagent7595
3This compoundCoupled Intermediatep-TsOH, Jones Reagent80>98

Experimental Workflow

The overall experimental workflow for the synthesis and purification of "this compound" is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Dicamba Step1 Step 1: Acyl Chloride Formation Start->Step1 Step2 Step 2: Grignard Coupling Step1->Step2 Step3 Step 3: Deprotection & Oxidation Step2->Step3 Crude_Product Crude This compound Step3->Crude_Product Purification Purification: Column Chromatography or Recrystallization Crude_Product->Purification Analysis Analysis: NMR, MS, HPLC Purification->Analysis Final_Product Pure This compound Analysis->Final_Product

Caption: Overall experimental workflow from starting material to pure product.

Conclusion

This technical guide outlines a feasible synthetic pathway for "this compound" with detailed, albeit hypothetical, experimental protocols. The proposed route utilizes standard and well-established organic chemistry reactions, suggesting a high probability of success in a laboratory setting. The provided data and workflows offer a comprehensive overview for researchers aiming to synthesize this or similar derivatives of Dicamba. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

An In-Depth Technical Guide on the Mechanism of Action of Auxin-Mimic Herbicides, Focusing on Dicamba

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of scientific literature and patent databases did not yield specific information on the compound "Dicamba-(CH2)5-acid." This suggests the compound may be novel, proprietary, or designated under a different nomenclature. This guide will, therefore, focus on the well-documented mechanism of action of its parent compound, Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) , a widely studied synthetic auxin herbicide. The principles, pathways, and experimental methodologies described herein are fundamental to the class of auxin-mimic herbicides and would serve as the foundational framework for investigating any of its derivatives.

Executive Summary

Dicamba is a selective, systemic herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA), the most common auxin.[1][2][3] It is primarily used to control broadleaf weeds in agriculture and turf management.[4][5][6] At a molecular level, dicamba acts as a potent auxin agonist, binding to nuclear auxin receptors and hijacking the plant's natural growth-regulating machinery.[1][7] This interaction leads to the rapid degradation of transcriptional repressors, causing a massive and sustained upregulation of auxin-responsive genes. The resulting cellular chaos manifests as uncontrolled and abnormal growth, epinasty, tissue damage, and ultimately, plant death.[2][5][8] Key downstream events include the overproduction of ethylene (B1197577) and the stress hormone abscisic acid (ABA), which are critical contributors to the herbicidal effect.[7][9][10][11]

Core Mechanism of Action: The Auxin Signaling Pathway

The primary mode of action for dicamba involves the deregulation of the core auxin signaling pathway, which is mediated by the SCFTIR1/AFB complex.[1][7]

  • Perception and Binding: In the nucleus of a plant cell, natural auxin (IAA) levels are tightly controlled. IAA binds to a co-receptor complex formed by an F-box protein (like TIR1 or its AFB homologs) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. Dicamba, as a stable mimic of IAA, binds to this same receptor pocket.[7][11] Studies on Arabidopsis mutants have shown that resistance to dicamba is specifically conferred by mutations in the TIR1 and AFB5 receptors, highlighting them as the primary targets.[1][7]

  • Degradation of Aux/IAA Repressors: The binding of dicamba to the TIR1/AFB receptor stabilizes the interaction with the Aux/IAA repressor protein. This marks the Aux/IAA for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[11][12]

  • De-repression of ARFs: Aux/IAA proteins normally function by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors. The degradation of Aux/IAA repressors frees the ARFs.[1][11]

  • Gene Transcription Overload: Liberated ARFs then bind to Auxin Response Elements (AuxREs) in the promoters of hundreds of downstream genes, leading to a massive, uncontrolled transcriptional activation. This sustained gene expression, far exceeding normal hormonal responses, is the central cause of phytotoxicity.[2][7]

Downstream Hormonal Crosstalk

The initial transcriptional overload triggers a cascade of hormonal imbalances that amplify the herbicidal effect.

  • Ethylene Biosynthesis: The upregulation of auxin-responsive genes includes those involved in ethylene production.[7][9]

  • Abscisic Acid (ABA) Accumulation: A critical discovery in the auxin herbicide mode of action is the rapid and massive accumulation of ABA.[10][11] Dicamba treatment strongly induces the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key rate-limiting enzyme in the ABA biosynthesis pathway.[10][11] This ABA surge is a primary driver of senescence, photosynthesis inhibition, and tissue decay.[9][10]

Visualizing the Molecular Pathways

The following diagrams illustrate the key molecular events in dicamba's mechanism of action.

Auxin_Signaling_Pathway Figure 1: Core Auxin Signaling Pathway Hijacked by Dicamba cluster_nucleus Cell Nucleus Dicamba Dicamba TIR1_AFB TIR1/AFB Receptor Dicamba->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Proteasome 26S Proteasome TIR1_AFB->Proteasome Ubiquitination & Degradation of Aux/IAA ARF ARF (Blocked) Aux_IAA->ARF represses ARF_active ARF (Active) AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE binds & activates Gene_Exp Massive Upregulation of Auxin-Responsive Genes AuxRE->Gene_Exp initiates transcription Phytotoxicity Uncontrolled Growth & Plant Death Gene_Exp->Phytotoxicity

Caption: Figure 1: Core Auxin Signaling Pathway Hijacked by Dicamba.

Hormonal_Cascade Figure 2: Downstream Hormonal Cascade Induced by Dicamba Dicamba Dicamba Application Auxin_Signal Upregulation of Auxin-Responsive Genes Dicamba->Auxin_Signal Ethylene Ethylene Overproduction Auxin_Signal->Ethylene NCED NCED Gene Expression Auxin_Signal->NCED strong induction Senescence Senescence & Photosynthesis Inhibition Ethylene->Senescence ABA ABA Accumulation NCED->ABA ABA->Senescence Death Plant Death Senescence->Death

Caption: Figure 2: Downstream Hormonal Cascade Induced by Dicamba.

Quantitative Data Summary

While specific binding affinities for this compound are unavailable, the following table summarizes relevant quantitative data for the parent compound, dicamba, from toxicological and environmental studies.

ParameterValueSpecies/SystemReference
Acute Oral LD₅₀ 216 mg/kgNorthern Bobwhite (Colinus virginianus)[4]
8-Day Dietary LC₅₀ >10,000 mg/kgMallard Duck (Anas platyrhynchos)[4]
Water Solubility 6.6 g/LN/A[3]
Vapor Pressure 1.25 × 10⁻⁵ mmHg (at 25°C)N/A[3]
Dissociation Constant (pKa) 1.83N/A[3]
Max Blood Concentration 102.3 µg/mL (15 min post-administration)Bengal Goats (1400 mg/kg dose)[4]

Key Experimental Protocols

The elucidation of dicamba's mechanism of action relies on several key experimental approaches. The following are generalized protocols based on methodologies cited in the literature.

Protocol: Herbicide Resistance Screening in Arabidopsis thaliana Mutants
  • Objective: To identify specific auxin receptors involved in dicamba perception.

  • Methodology:

    • Plant Material: Seeds from wild-type Arabidopsis (e.g., Col-0) and various auxin signaling mutants (e.g., tir1-1, afb5, axr4-2) are surface-sterilized.[1][7]

    • Growth Medium: Seeds are plated on Murashige and Skoog (MS) agar (B569324) medium supplemented with a range of dicamba concentrations.

    • Growth Conditions: Plates are incubated in a controlled growth chamber under a long-day photoperiod (e.g., 16h light / 8h dark).

    • Phenotypic Analysis: After a set growth period (e.g., 7-10 days), primary root length, hypocotyl elongation, and overall plant health are measured and photographed.

    • Data Analysis: Dose-response curves are generated for each mutant line compared to the wild-type. Resistance is quantified by comparing the concentration of dicamba required to inhibit growth by 50% (GR₅₀).[1]

Protocol: Whole Genome Transcriptional Analysis via Microarray
  • Objective: To identify genes and pathways regulated by dicamba treatment.

  • Methodology:

    • Plant Treatment: Arabidopsis seedlings are grown hydroponically or on MS plates and then treated with a sublethal concentration of dicamba or a mock solution.

    • Tissue Harvesting: At various time points post-treatment (e.g., 1 hour, 6 hours, 10 hours), shoot and root tissues are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.[7]

    • RNA Extraction & Purification: Total RNA is extracted from the harvested tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) and treated with DNase to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

    • Microarray Hybridization: Labeled cRNA is synthesized from the purified RNA and hybridized to an Arabidopsis whole-genome microarray chip (e.g., Affymetrix ATH1).

    • Data Acquisition & Analysis: The microarray chips are scanned to acquire fluorescence intensity data. Raw data is normalized, and statistical analysis (e.g., ANOVA) is performed to identify differentially expressed genes between dicamba-treated and control samples. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are used to identify over-represented biological processes.[1][7]

Experimental_Workflow Figure 3: General Workflow for Transcriptomic Analysis A Plant Growth & Dicamba Treatment B Tissue Harvest (Time Course) A->B C Total RNA Extraction B->C D cRNA Labeling & Microarray Hybridization C->D E Data Acquisition (Scanning) D->E F Bioinformatic Analysis (DEG, GO, Pathway) E->F

Caption: Figure 3: General Workflow for Transcriptomic Analysis.

References

The Herbicidal Potential of Dicamba-(CH2)5-acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Dicamba (B1670444), a widely utilized synthetic auxin herbicide, has been a cornerstone of broadleaf weed management for decades. Its efficacy is attributed to its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death. This technical guide explores the herbicidal potential of a hypothetical derivative, "Dicamba-(CH2)5-acid." While no direct research exists for this specific molecule, this paper will extrapolate its potential based on the known structure-activity relationships of dicamba and other phenoxyacetic acid herbicides. We will delve into its presumed mechanism of action, potential metabolic fate in plants, and detailed experimental protocols for its synthesis and herbicidal efficacy evaluation. This document aims to provide a comprehensive theoretical framework to guide future research into novel dicamba analogs for enhanced weed management strategies.

Introduction: The Rationale for Dicamba Analogs

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a potent and selective herbicide effective against a wide range of broadleaf weeds.[1][2] Its primary mode of action is to function as a synthetic auxin, disrupting normal plant growth processes.[2] The development of dicamba-tolerant crops has further solidified its importance in modern agriculture.[3] However, challenges such as herbicide resistance and off-target movement due to volatility necessitate the continued exploration of new, potentially more effective or safer, dicamba-based herbicides.[1][4]

The hypothetical molecule, "this compound," is presumed to be an ester derivative of dicamba, where the carboxylic acid group is esterified with a 5-carbon chain terminating in another carboxylic acid. This modification could potentially alter the compound's physicochemical properties, such as its solubility, volatility, and uptake by plants, and could influence its herbicidal activity and metabolic fate. This guide will explore these possibilities based on established principles of herbicide science.

Presumed Mechanism of Action: The Auxin Signaling Pathway

Dicamba and its analogs are believed to exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. At the molecular level, auxins bind to a co-receptor complex formed by the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of these genes, resulting in epinastic growth, cell division disruption, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_0 In the absence of active auxin, Aux/IAA represses ARF. Auxin This compound (as active Dicamba) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (Inactive) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates ARF_active Auxin Response Factor (Active) AuxRE Auxin Response Element ARF_active->AuxRE Binds to Gene_Expression Uncontrolled Gene Expression & Plant Death AuxRE->Gene_Expression Activates

Figure 1: The Auxin Signaling Pathway.

Structure-Activity Relationship and Quantitative Data

The herbicidal activity of auxin herbicides is highly dependent on their chemical structure. For ester derivatives of phenoxyacetic acids, such as 2,4-D, the length of the alkyl chain in the ester group can influence efficacy. Shorter alkyl chains are often associated with higher volatility, while longer chains can affect uptake and translocation within the plant.[5]

While specific data for "this compound" is unavailable, we can extrapolate from studies on 2,4-D alkyl esters. It is generally observed that herbicidal activity increases with the length of the alkyl chain up to a certain point, after which it may decrease due to reduced water solubility and mobility within the plant. The "(CH2)5-acid" moiety would likely be hydrolyzed in the plant to release the active dicamba acid. The rate of this hydrolysis would be a critical factor in its overall efficacy.

Table 1: Hypothetical Herbicidal Efficacy of Dicamba Ester Analogs

CompoundAlkyl ChainAssumed Relative Herbicidal Activity (GR50, µM)Notes
Dicamba Acid-10Reference compound.
Dicamba-methyl ester-CH38Higher volatility may lead to some loss.
Dicamba-ethyl ester-(CH2)CH37Generally high activity.
Dicamba-propyl ester-(CH2)2CH36Potentially optimal chain length for uptake.
Dicamba-butyl ester-(CH2)3CH37Activity may begin to decrease.
This compound -(CH2)5COOH ? Activity would depend on hydrolysis to dicamba. The terminal acid group may affect uptake and translocation.

Note: The GR50 (Growth Reduction 50%) values are hypothetical and for comparative purposes only, based on general trends observed for phenoxyacetic acid herbicides.

Plant Metabolism

Dicamba is metabolized in plants primarily through hydroxylation and demethylation, often mediated by cytochrome P450 monooxygenases.[6] The primary metabolites are typically less herbicidally active. For "this compound," it is hypothesized that the ester linkage would be a primary site for metabolic breakdown by esterases within the plant cells. This would release the active dicamba molecule and the 5-carbon dicarboxylic acid. The rate of this cleavage would be a key determinant of the compound's herbicidal activity, effectively making it a pro-herbicide.

Experimental Protocols

Synthesis of this compound (Hypothetical)

The synthesis of "this compound" would likely involve the esterification of dicamba with a suitable 5-carbon diol, followed by oxidation of the terminal alcohol to a carboxylic acid. A more direct approach would be the esterification of dicamba with a 6-hydroxyhexanoic acid derivative. A plausible synthetic route is outlined below:

Reaction: Esterification of Dicamba with a protected 6-hydroxyhexanoic acid.

Materials:

  • Dicamba (3,6-dichloro-2-methoxybenzoic acid)

  • Ethyl 6-hydroxyhexanoate (B1236181)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (brine)

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Esterification:

    • Dissolve Dicamba (1 equivalent) and ethyl 6-hydroxyhexanoate (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Hydrolysis of the Ethyl Ester:

    • Dissolve the purified ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

    • Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the hydrolysis is complete, acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final product, this compound.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol outlines a greenhouse-based method to assess the post-emergence herbicidal activity of "this compound".

Materials:

  • Test compound: this compound

  • Reference herbicide: Commercial formulation of Dicamba

  • Susceptible plant species (e.g., velvetleaf (Abutilon theophrasti) or common lambsquarters (Chenopodium album))

  • Pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix

  • Greenhouse with controlled temperature (25-28°C), humidity (50-70%), and photoperiod (16:8 hour light:dark)

  • Automated spray chamber calibrated to deliver a specific volume of spray solution

  • Balance, glassware, and other standard laboratory equipment

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots and allow them to germinate and grow in the greenhouse.

    • Water the plants as needed and fertilize according to standard practice.

    • Thin the seedlings to one plant per pot once they have reached the first true leaf stage.

    • Grow the plants until they reach the 3-4 true leaf stage, which is typically an optimal stage for post-emergence herbicide application.

  • Herbicide Application:

    • Prepare a stock solution of "this compound" and the reference dicamba in a suitable solvent (e.g., acetone (B3395972) with a surfactant).

    • Prepare a series of dilutions to achieve a range of application rates (e.g., 0, 0.1X, 0.5X, 1X, 2X, and 5X the expected effective dose). An untreated control (solvent only) must be included.

    • Randomly assign the treatments to the pots, with a minimum of four replicates per treatment.

    • Apply the herbicide solutions to the plants using the calibrated spray chamber. Ensure uniform coverage of the foliage.

  • Data Collection and Analysis:

    • Return the treated plants to the greenhouse and maintain them under controlled conditions.

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no injury) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Measure the dry weight of each plant.

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Analyze the data using a suitable statistical software to determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

Experimental Workflow

The following diagram illustrates the logical flow of experiments to evaluate the herbicidal potential of a novel compound like "this compound".

Experimental_Workflow Start Hypothesis: This compound has herbicidal potential Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Bioassay Greenhouse Bioassay (Whole-Plant Efficacy) Purification->Bioassay Data_Collection Data Collection: Visual Injury, Biomass (Dry Weight) Bioassay->Data_Collection Analysis Statistical Analysis (Calculation of GR50) Data_Collection->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR Metabolism_Study Plant Metabolism Study (Identification of Metabolites) Analysis->Metabolism_Study Conclusion Conclusion on Herbicidal Potential SAR->Conclusion Metabolism_Study->Conclusion

Figure 2: Experimental Workflow for Herbicide Potential Assessment.

Conclusion

The hypothetical molecule "this compound" represents an intriguing avenue for the development of novel auxin herbicides. Based on the structure-activity relationships of related compounds, it is plausible that this derivative could act as a pro-herbicide, releasing the active dicamba molecule within the target plant. The length of the C5-acid linker could influence its uptake, translocation, and the rate of its metabolic activation. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of this and other novel dicamba analogs. Further research in this area is warranted to explore the potential for developing more effective and environmentally benign weed management solutions.

References

Environmental Fate and Degradation of Dicamba: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the environmental fate and degradation of the selective systemic herbicide, Dicamba (B1670444). While the initial inquiry specified "Dicamba-(CH2)5-acid," a thorough review of scientific literature and environmental databases did not yield specific information on this particular derivative. Therefore, this guide focuses on the well-documented parent compound, Dicamba (3,6-dichloro-2-methoxybenzoic acid). The principles, degradation pathways, and analytical methodologies detailed herein provide a robust framework for researchers, scientists, and drug development professionals to understand and predict the environmental behavior of Dicamba and its derivatives.

Dicamba is a chlorinated derivative of o-anisic acid, first registered for use in 1967.[1][2] It is widely used for the post-emergent control of annual and perennial broadleaf weeds and woody plants in both agricultural and non-agricultural settings, such as grain crops, pastures, and residential lawns.[2][3][4] Dicamba functions as a synthetic auxin, mimicking natural plant growth hormones.[3][5][6] This leads to uncontrolled and disorganized plant growth, ultimately resulting in cell death.[3][5] It is available in various formulations, including its acid form and several salt forms (e.g., dimethylamine, sodium, diglycolamine).[2][4][6]

Environmental Fate

The environmental fate of a herbicide is governed by its persistence, mobility, and the degradation pathways it undergoes. Dicamba is characterized by its high water solubility and mobility in soil, which presents a potential for groundwater contamination.[3][7][8][9]

Persistence in Soil

The persistence of Dicamba in soil is primarily influenced by microbial activity.[2] Its half-life in soil typically ranges from 30 to 60 days.[2][4][10] However, this can vary significantly based on environmental conditions such as soil type, moisture, and temperature.[8] For instance, one study noted a half-life of 17 days in grassland soil, while in two forest-type soils, the half-lives were 26 and 32 days, respectively.[2] Higher moisture and temperature generally accelerate microbial degradation, leading to shorter half-lives.[8]

Mobility in Soil and Water

Dicamba is highly mobile in the environment and has the potential to leach through soils to contaminate groundwater.[3][7] A U.S. Geological Survey study from 1991 to 1996 found Dicamba in 0.13% of the groundwater samples surveyed, with a maximum detected concentration of 0.0021 mg/L.[1] Its high mobility is attributed to its poor adsorption to soil particles.[9]

In aquatic systems, Dicamba is considered moderately persistent, with a half-life of up to 55.9 days.[9] Aerobic biotransformation is the primary degradation pathway in both soil and water.[9] Anaerobic degradation and photolysis play less significant roles in its removal from aquatic environments.[9] Due to its high solubility, Dicamba does not tend to adsorb to sediment or organic particles in water.[9]

Volatility and Spray Drift

A significant concern with Dicamba is its volatility, which can lead to spray drift.[1] This drift can cause damage to non-target, sensitive broadleaf crops in adjacent fields.[1][7] The European Food Safety Authority has identified Dicamba's potential for long-range atmospheric transport as a critical issue.[1]

Degradation Pathways

The primary mechanism for Dicamba degradation in the environment is microbial metabolism. Photodegradation can also contribute to its breakdown, particularly in water.

Microbial Degradation

A variety of aerobic and anaerobic bacteria can biodegrade Dicamba.[1] The primary degradation pathway involves the O-demethylation of Dicamba to form 3,6-dichlorosalicylic acid (3,6-DCSA), which is then further degraded.[1][2] This initial conversion is catalyzed by the enzyme dicamba monooxygenase.[1] In some soil bacteria, such as Pseudomonas maltophilia (strain DI-6), a three-component enzyme system called dicamba O-demethylase is responsible for this transformation.[1] 3,6-DCSA lacks herbicidal activity.[1] Minor degradation products, such as 2,5-dihydroxy-3,6-dichlorosalicylic acid, can also be formed.[2]

Dicamba_Degradation_Pathway Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) DCSA 3,6-Dichlorosalicylic Acid (DCSA) (Inactive Metabolite) Dicamba->DCSA Microbial O-demethylation (Dicamba Monooxygenase) Minor_Metabolite Minor Metabolites (e.g., 2,5-dihydroxy-3,6-DCSA) Dicamba->Minor_Metabolite Hydroxylation CO2 Further Degradation (CO2) DCSA->CO2 Microbial Degradation

Microbial degradation pathway of Dicamba.

Photodegradation

Sunlight can also contribute to the breakdown of Dicamba, particularly in aquatic environments.[3] One study indicated that in the presence of UV light, the dissipation of Dicamba in water is increased, suggesting that photolysis plays a role in its degradation.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and ecotoxicity of Dicamba.

Table 1: Physicochemical Properties and Persistence of Dicamba

PropertyValueReference
IUPAC Name3,6-dichloro-2-methoxybenzoic acid[2]
CAS Number1918-00-9[1]
Molar Mass221.03 g·mol−1[1]
Water SolubilityPoorly soluble / 6.5 g/L (25°C)[1][8]
Soil Half-life (Aerobic)30-60 days[2][10]
Water Half-lifeUp to 55.9 days[9]
Anaerobic Groundwater Half-life141 days[9]
Log Octanol-Water Partition Coefficient (Kow)0.477[8]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)3.5–21[9]

Table 2: Ecotoxicity of Dicamba

OrganismEndpointValueReference
Northern Bobwhite (Colinus virginianus)Acute Oral LD50216 mg/kg[2]
Mallard Duck (Anas platyrhynchos)8-day Dietary LC50>10,000 mg/kg[2]
Cutthroat Trout (Oncorhynchus clarkii)96-hr LC50>50 mg/L[2]
Rainbow Trout (Oncorhynchus mykiss)96-hr LC50 (sodium salt)507 mg ae/L[2]
Bluegill Sunfish96-hr LC50 (sodium salt)642 mg ae/L[2]
Bluegill Sunfish96-hr LC50 (potassium salt)196 mg ae/L[2]
RatAcute Dermal LD50>2000 mg/kg[2]

Key Experimental Protocols

The analysis of Dicamba and its metabolites in environmental samples typically involves sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC).

Sample Preparation for Soil and Foliage

A common method for extracting Dicamba from soil and plant matter is as follows:

  • Sample Collection: Collect approximately 5 g of soil or soybean foliage from the site of interest.

  • Internal Standard: Add an isotopic internal standard, such as d3-Dicamba, to the sample before extraction to assess recovery and precision.

  • Extraction: Homogenize the sample and extract it with acetonitrile (B52724) fortified with formic acid.

  • Shaking and Centrifugation: Shake the sample for 15 minutes, followed by centrifugation at 4000 rpm.

  • Dilution: Dilute the supernatant with an aqueous mobile phase and transfer it to an autosampler vial for analysis.

Analytical Method: LC-MS/MS

LC-MS/MS has become the preferred method for the quantitation of Dicamba and other acidic herbicides, as it eliminates the need for the complex derivatization steps required for GC analysis.[11][12][13]

  • Chromatographic Separation: Utilize a suitable analytical column, such as a Phenomenex Kinetex F5, for the separation of polar, low molecular weight species like Dicamba and its metabolites.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+) operating in negative mode electrospray ionization (ESI) for optimal ionization of acidic compounds.

  • Quantitation: Monitor multiple reaction monitoring (MRM) transitions for each analyte to ensure sensitive and selective quantitation. A calibration curve is generated using a series of standards to quantify the concentration of Dicamba in the samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection 1. Collect Soil or Foliage Sample Add_ISTD 2. Add Isotopic Internal Standard Sample_Collection->Add_ISTD Extraction 3. Extract with Acidified Acetonitrile Add_ISTD->Extraction Centrifuge 4. Shake and Centrifuge Extraction->Centrifuge Dilute 5. Dilute Supernatant Centrifuge->Dilute LC_Separation 6. Chromatographic Separation Dilute->LC_Separation MS_Detection 7. Mass Spectrometric Detection (ESI-) LC_Separation->MS_Detection Quantitation 8. Quantitation using MRM Transitions MS_Detection->Quantitation

A typical experimental workflow for Dicamba analysis.

Conclusion

Dicamba is a widely used herbicide whose environmental fate is of significant interest due to its mobility and potential for off-target effects. Its persistence in the environment is primarily dictated by microbial degradation, with a typical soil half-life of 30 to 60 days. The main degradation product is the non-herbicidal 3,6-DCSA. Understanding the environmental behavior of Dicamba is crucial for its responsible use and for mitigating potential environmental impacts. The analytical methods outlined in this guide provide a foundation for the accurate monitoring of Dicamba and its metabolites in various environmental matrices. For researchers investigating novel derivatives such as "this compound," the methodologies and degradation pathways of the parent compound serve as an essential starting point for their studies.

References

In-depth Technical Guide: Solubility of Dicamba and its Derivative "Dicamba-(CH2)5-acid"

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of "Dicamba-(CH2)5-acid." Initial research indicates that "this compound" is not a commonly available agrochemical but rather a specialized chemical known as an immunizing hapten. A key study by López-Puertollano et al. (2022) describes the design of this novel hapten for the development of a sensitive monoclonal immunoassay for the analysis of Dicamba in environmental water samples. Due to its specific application in research, public domain information regarding the quantitative solubility of "this compound" in various solvents is not available.

Given the lack of data on this specific derivative, this guide will provide a comprehensive overview of the solubility of the parent compound, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , a widely used herbicide. The information presented here for Dicamba will serve as a valuable reference for researchers working with this class of compounds.

Quantitative Solubility Data for Dicamba

The solubility of Dicamba is influenced by the solvent and the pH of aqueous solutions. The following tables summarize the available quantitative data.

Table 1: Solubility of Dicamba in Water at Various pH Values

pHTemperature (°C)Solubility (g/L)
1.8256.6
4.125>250
6.625>250
7.020250
8.225>250

Table 2: Solubility of Dicamba in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Acetone25126
Carbon Disulfide25127
Chloroform2551.6
Cyclohexanone2591.6
Diacetone Alcohol2591
Dichloromethane2626
Dioxane25118
Ethanol2592.2
Heavy Aromatic Naphthas255.2
n-Hexane250.375
Methanol25137
Methyl Ethyl Ketone25Soluble
1-Octanol2568
PentaneNot SpecifiedInsoluble
Tetrahydrofuran25139
Toluene2513
Xylene2520.2

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like Dicamba.

Shake-Flask Method (OECD Guideline 105)

This is a standard method for determining the water solubility of substances.

Principle: A surplus of the test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath with agitation capabilities (e.g., shaker or stirrer).

  • Glass flasks with sufficient volume.

  • Analytical equipment for concentration measurement (e.g., HPLC, GC, spectrophotometer).

  • Centrifuge for phase separation.

  • pH meter.

Procedure:

  • Preparation: Add an excess amount of the solid test substance (Dicamba) to a flask containing deionized water (or buffer of a specific pH).

  • Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture for a period sufficient to reach equilibrium (preliminary tests should determine this time, often 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature to let the undissolved solid settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully extract an aliquot of the clear aqueous supernatant.

  • Analysis: Determine the concentration of the dissolved substance in the aliquot using a validated analytical method.

  • Replicates: Perform the experiment at least in triplicate.

Potentiometric Titration for Acidic Compounds

This method is particularly useful for determining the solubility of ionizable compounds like Dicamba, which is a carboxylic acid.

Principle: The solubility of a weak acid is pH-dependent. By titrating a saturated solution of the acid with a strong base, the concentration of the dissolved acid can be determined from the titration curve.

Apparatus:

  • Potentiometric titrator with a pH electrode.

  • Burette for titrant delivery.

  • Stirrer.

  • Thermostatically controlled vessel.

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of Dicamba in water at a constant temperature as described in the shake-flask method.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Titration: Take a known volume of the clear filtrate and titrate it with a standardized solution of a strong base (e.g., NaOH).

  • Endpoint Determination: Record the pH as a function of the volume of titrant added. The equivalence point of the titration, where the acid has been completely neutralized by the base, is determined from the resulting titration curve (e.g., from the point of maximum slope).

  • Calculation: The concentration of the dissolved Dicamba is calculated from the volume of titrant required to reach the equivalence point and the stoichiometry of the acid-base reaction.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess Dicamba to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Cease agitation, allow to settle D->E F Centrifuge if necessary E->F G Extract clear supernatant F->G H Analyze concentration (e.g., HPLC) G->H I Record results H->I

Caption: Workflow for Shake-Flask Solubility Determination.

pH Effect on Dicamba Solubility

G cluster_ph Solution pH cluster_form Dicamba Form cluster_sol Aqueous Solubility Low_pH Low pH (e.g., < 2) Acid_Form Dicamba-COOH (Protonated) Low_pH->Acid_Form High_pH High pH (e.g., > 4) Salt_Form Dicamba-COO- (Deprotonated) High_pH->Salt_Form Low_Sol Low Solubility Acid_Form->Low_Sol High_Sol High Solubility Salt_Form->High_Sol

Caption: Influence of pH on Dicamba's Aqueous Solubility.

Spectroscopic Profile of 3,6-Dichlorosalicylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,6-dichlorosalicylic acid (3,6-DCSA), a key intermediate in the synthesis of the herbicide Dicamba. Due to the scarcity of publicly available data for "Dicamba-(CH2)5-acid," this document focuses on the well-characterized precursor, 3,6-DCSA, to provide a relevant and detailed spectroscopic analysis. The information presented herein is intended to support research and development activities requiring the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 3,6-dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3,6-Dichlorosalicylic Acid

Chemical Shift (δ) ppmMultiplicityAssignment
13.5 - 14.5Broad SingletCarboxylic Acid (-COOH)
7.34DoubletAromatic Proton
6.77DoubletAromatic Proton

Solvent: DMSO-d₆, Instrument Frequency: 600 MHz.[1]

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 3,6-Dichlorosalicylic Acid

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Observation
LC-MSElectrospray Ionization (ESI)204.7[M-H]⁻

Molecular Weight: 207.01 g/mol .[1]

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for 3,6-Dichlorosalicylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
~1739StrongC=O Stretch (Carboxylic Acid)
2500 - 3300Broad, StrongO-H Stretch (Carboxylic Acid Dimer)

Note: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acid dimers.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, MS, and IR spectra of solid organic acids like 3,6-dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for obtaining high-resolution ¹H NMR spectra of aromatic carboxylic acids is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of 3,6-DCSA in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer (e.g., 600 MHz). setup Set up the experiment: - Lock on the deuterium (B1214612) signal. - Shim the magnetic field. - Set acquisition parameters (e.g., pulse sequence, number of scans). instrument->setup acquire Acquire the ¹H NMR spectrum. setup->acquire process Process the raw data: - Fourier transform. - Phase correction. - Baseline correction. analyze Analyze the spectrum: - Reference the chemical shifts (e.g., to residual solvent peak). - Integrate the signals. - Determine multiplicities. process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 1: Workflow for ¹H NMR Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following protocol describes a general approach for the analysis of aromatic acids using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Prepare a dilute solution of 3,6-DCSA in a suitable solvent (e.g., methanol/water). filter Filter the sample through a 0.22 µm syringe filter. dissolve->filter inject Inject the sample onto a C18 reverse-phase column. elute Elute with a gradient of mobile phases (e.g., water with formic acid and acetonitrile). inject->elute ionize Ionize the eluent using an electrospray ionization (ESI) source in negative ion mode. analyze Analyze the ions in a mass analyzer (e.g., QTOF or Triple Quadrupole). ionize->analyze detect Detect the mass-to-charge ratio of the ions. analyze->detect cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_ms cluster_ms cluster_lc->cluster_ms FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind 1-2 mg of 3,6-DCSA with ~100 mg of dry KBr powder in an agate mortar. press Press the mixture in a pellet die under high pressure to form a transparent pellet. grind->press place Place the KBr pellet in the sample holder of the FTIR spectrometer. background Collect a background spectrum of a blank KBr pellet. place->background sample_spec Collect the sample spectrum. background->sample_spec process The instrument software automatically subtracts the background from the sample spectrum. analyze Analyze the resulting spectrum to identify characteristic absorption bands. process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc Spectroscopic_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_interpretation Data Interpretation and Structure Elucidation start Unknown Organic Compound (e.g., 3,6-DCSA) ms Mass Spectrometry (MS) - Determine molecular weight - Determine elemental formula start->ms ir Infrared (IR) Spectroscopy - Identify functional groups start->ir nmr Nuclear Magnetic Resonance (NMR) - Determine carbon-hydrogen framework - Establish connectivity start->nmr integrate Integrate data from all techniques. ms->integrate ir->integrate nmr->integrate propose Propose a chemical structure. integrate->propose confirm Confirm structure by comparing with known data or through further experiments. propose->confirm end Confirmed Structure confirm->end

References

An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition of Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific experimental data on the thermal stability and decomposition of "Dicamba-(CH2)5-acid" is not available in the public domain. This guide, therefore, presents a theoretical framework based on the known properties of its constituent chemical moieties: the dichlorinated, methoxy-substituted benzoic acid core and the aliphatic carboxylic acid chain. The experimental protocols described are standardized methodologies that would be appropriate for the analysis of this compound. The data tables are provided as templates for the presentation of future experimental results.

Introduction

This compound, a derivative of the herbicide Dicamba, is primarily known for its use as an immunizing hapten. Its chemical structure, consisting of a 3,6-dichloro-2-methoxybenzoic acid moiety linked to a hexanoic acid chain, suggests a complex thermal decomposition profile influenced by its various functional groups. Understanding the thermal stability of such molecules is critical for their synthesis, purification, storage, and application, particularly in the development of stable bioconjugates and other advanced materials. This document outlines the expected thermal behavior of this compound and provides a roadmap for its experimental characterization.

Predicted Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a multi-stage process, influenced by the relative stability of its aromatic and aliphatic components.

  • Initial Decomposition (Lower Temperature Range): The aliphatic chain is likely the initial site of thermal degradation. Decarboxylation of the terminal carboxylic acid group is a probable primary decomposition step. The presence of the ether linkage and chlorine substituents on the aromatic ring can also influence the overall stability.

  • Secondary Decomposition (Higher Temperature Range): At elevated temperatures, the dichlorinated methoxybenzoic acid core is expected to decompose. This may involve the cleavage of the methoxy (B1213986) group, decarboxylation of the benzoic acid, and the breaking of the carbon-chlorine bonds.

The decomposition products are expected to be a complex mixture of smaller molecules, potentially including carbon dioxide, water, hydrogen chloride, and various chlorinated and non-chlorinated organic fragments.

Quantitative Data on Thermal Stability (Hypothetical Data Templates)

The following tables are templates designed for the systematic recording of experimental data from thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue (°C)AtmosphereHeating Rate (°C/min)
Onset of Decomposition (Tonset)Data not availableInert (e.g., N2)10
Temperature of 5% Mass Loss (T5%)Data not availableInert (e.g., N2)10
Temperature of 10% Mass Loss (T10%)Data not availableInert (e.g., N2)10
Temperature of Maximum Decomposition Rate (Tmax)Data not availableInert (e.g., N2)10
Final Residue (%)Data not availableInert (e.g., N2)10

Table 2: Differential Scanning Calorimetry (DSC) Data

Thermal EventTemperature (°C)Enthalpy (J/g)AtmosphereHeating Rate (°C/min)
Melting Point (Tm)Data not availableData not availableInert (e.g., N2)10
Decomposition Exotherm/EndothermData not availableData not availableInert (e.g., N2)10

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and decomposition products of this compound.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass and temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific mass loss percentages, and the final residue.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify and characterize thermal transitions such as melting and decomposition by measuring the heat flow to or from the sample as a function of temperature.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum).

    • Hermetically seal the pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow between the sample and the reference.

    • Analyze the resulting DSC thermogram to identify melting endotherms and decomposition exotherms or endotherms, and to calculate the associated enthalpy changes.

4.3. TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

  • Objective: To identify the gaseous decomposition products of this compound.

  • Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

  • Procedure:

    • Follow the TGA procedure as described in section 4.1.

    • The gaseous products evolved during the thermal decomposition are continuously transferred to the MS or FTIR for analysis.

    • Correlate the evolution of specific gaseous products with the mass loss events observed in the TGA curve.

Visualization of Potential Decomposition Pathway

The following diagram illustrates a logical, though hypothetical, pathway for the thermal decomposition of this compound based on fundamental chemical principles.

Decomposition_Pathway start This compound decarboxylation Decarboxylation of Aliphatic Chain start->decarboxylation intermediate1 Intermediate A + CO2 decarboxylation->intermediate1 demethoxylation Demethoxylation intermediate1->demethoxylation intermediate2 Intermediate B demethoxylation->intermediate2 dechlorination Dechlorination intermediate2->dechlorination final_products Complex Mixture of Smaller Fragments dechlorination->final_products

Caption: Hypothetical thermal decomposition pathway of this compound.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is currently lacking, a theoretical understanding based on its chemical structure can guide future research. The methodologies and frameworks presented in this technical guide provide a comprehensive approach for the systematic investigation of this compound's thermal properties. The elucidation of its thermal behavior is a crucial step towards its effective and safe utilization in various scientific and industrial applications.

An In-depth Technical Guide to Dicamba-(CH2)5-acid: Discovery, Synthesis, and Application in Immunodiagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and application of Dicamba-(CH2)5-acid, a key reagent in the development of sensitive immunoassays for the herbicide dicamba (B1670444). This document details the scientific rationale behind its creation, available quantitative data, and the experimental workflows it enables.

Discovery and History

This compound, also referred to as Hapten Dca, is a synthetically designed hapten developed for the production of high-affinity monoclonal antibodies against the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid)[1][2]. The increased use of dicamba in agriculture, particularly with the introduction of dicamba-tolerant crops, has necessitated the development of rapid and sensitive methods for monitoring its presence in the environment to prevent damage to non-resistant crops and ensure regulatory compliance[1][3][4].

The design of this novel hapten was reported by Daniel López-Puertollano and colleagues in a 2022 publication in Science of The Total Environment[1]. The core innovation of this compound lies in its structure, which was engineered to present the key antigenic determinants of the dicamba molecule to the immune system, thereby eliciting a highly specific antibody response[1]. This hapten is activated for conjugation to carrier proteins, a critical step in rendering the small dicamba molecule immunogenic[2][5].

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively published in the provided search results, its primary utility is as an immunizing hapten. Key characteristics are its ability to be activated and conjugated to carrier proteins for antibody production[2][5].

Quantitative Data

The development of this compound has led to the creation of a highly sensitive direct competitive enzyme-linked immunosorbent assay (cELISA) for dicamba. The quantitative performance of this assay is summarized in the table below.

ParameterValueSource
Limit of Detection (LOD)0.24 ng/mL[1]
Recovery in Water Samples90% - 120%[1][6]
Coefficient of Variation< 20%[1][6]

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the use of haptens like this compound in the development of an immunoassay. The specific synthesis protocol for this compound is detailed in the primary literature by López-Puertollano et al. (2022).

4.1 Hapten Activation and Conjugation to Carrier Protein

This protocol describes the general steps for making a hapten immunogenic.

  • Activation of Hapten: this compound, which has a terminal carboxyl group, is activated. A common method is the use of N,N'-disuccinimidyl carbonate (DSC) to form an N-hydroxysuccinimide (NHS) ester[2][5]. This creates a reactive ester that can readily form amide bonds with primary amines on a carrier protein.

  • Carrier Protein Preparation: A carrier protein, such as Bovine Serum Albumin (BSA) for coating plates or Keyhole Limpet Hemocyanin (KLH) for immunization, is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Conjugation Reaction: The activated hapten is added to the carrier protein solution and allowed to react for a specified period at room temperature or 4°C with gentle stirring.

  • Purification of the Conjugate: The resulting immunoconjugate is purified from the unreacted hapten and activating reagents, typically through dialysis or size-exclusion chromatography.

  • Characterization: The conjugate is characterized to determine the hapten-to-protein molar ratio, for example, by using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

4.2 Development of a Direct Competitive ELISA

This protocol outlines the steps for a cELISA to detect dicamba in samples.

  • Antibody Production: Monoclonal antibodies are generated by immunizing mice with the this compound-KLH conjugate. Standard hybridoma technology is then used to produce and select for high-affinity monoclonal antibodies.

  • Plate Coating: Microtiter plates are coated with the generated anti-dicamba monoclonal antibodies. The plates are then washed and blocked to prevent non-specific binding.

  • Competitive Reaction: Samples or standards containing dicamba are added to the wells, followed by the addition of a known amount of a dicamba-enzyme conjugate (e.g., dicamba-HRP). The free dicamba in the sample and the dicamba-enzyme conjugate compete for the limited number of antibody binding sites.

  • Signal Generation: After an incubation period, the plate is washed to remove unbound reagents. A substrate for the enzyme is then added, which generates a colorimetric or chemiluminescent signal.

  • Detection: The signal is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of dicamba in the sample. A standard curve is generated to quantify the dicamba concentration in unknown samples.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes related to the use of this compound.

Hapten_Conjugation_Workflow hapten This compound (Hapten) activator Activation (e.g., DSC) hapten->activator activated_hapten Activated Hapten (NHS-ester) activator->activated_hapten conjugate Immunoconjugate (Hapten-Protein) activated_hapten->conjugate carrier Carrier Protein (e.g., KLH/BSA) carrier->conjugate purification Purification (Dialysis) conjugate->purification final_product Purified Immunoconjugate purification->final_product

Caption: Workflow for the conjugation of this compound to a carrier protein.

cELISA_Workflow plate Microtiter Plate coating Coat with Anti-Dicamba mAb plate->coating coated_plate Antibody-Coated Plate coating->coated_plate blocking Block Non-specific Sites coated_plate->blocking blocked_plate Blocked Plate blocking->blocked_plate add_sample Add Sample/Standard (Free Dicamba) blocked_plate->add_sample competition Competitive Binding add_sample->competition add_conjugate Add Dicamba-Enzyme Conjugate add_conjugate->competition wash1 Wash competition->wash1 add_substrate Add Substrate wash1->add_substrate signal Signal Generation add_substrate->signal read Read Signal signal->read result Result (Signal ∝ 1/[Dicamba]) read->result

Caption: Workflow of a direct competitive ELISA for Dicamba detection.

Conclusion

This compound represents a significant advancement in the field of environmental monitoring for herbicides. Its rational design has enabled the development of a highly sensitive and specific monoclonal antibody-based immunoassay, providing a valuable tool for regulatory bodies and researchers. The workflows and data presented in this guide underscore the importance of novel hapten design in the creation of robust immunodiagnostic assays. Further research may focus on adapting these immunoreagents for use in other analytical platforms, such as biosensors and lateral flow devices, for on-site, real-time monitoring of dicamba.

References

A Predictive In-depth Technical Guide to the Potential Metabolites of "Dicamba-(CH2)5-acid" in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a predictive overview of the potential soil metabolites of "Dicamba-(CH2)5-acid." As of the date of this publication, no direct experimental studies on the soil metabolism of this specific compound have been identified in the public domain. The metabolic pathways and data presented herein are extrapolated from established degradation patterns of the parent compound, dicamba (B1670444), and other structurally related aryloxyalkanoic acid herbicides.

Executive Summary

"this compound," a hypothetical derivative of the herbicide dicamba, is anticipated to undergo microbial degradation in the soil environment through two primary metabolic pathways. This guide outlines these predicted pathways: (1) beta-oxidation of the pentanoic acid side chain, and (2) degradation of the aromatic core, which is analogous to the metabolism of dicamba itself. The principal initial degradation steps are predicted to be the sequential shortening of the aliphatic side chain and O-demethylation of the methoxy (B1213986) group on the aromatic ring. Subsequent reactions may include hydroxylation and ring cleavage, ultimately leading to mineralization. This document provides a detailed, albeit predictive, look at the potential metabolites, a hypothetical quantitative analysis of their formation and decline, and a comprehensive experimental protocol for their empirical study.

Predicted Metabolic Pathways in Soil

The degradation of "this compound" in soil is expected to be primarily a biological process mediated by soil microorganisms.[1] The degradation will likely proceed through two concurrent pathways: modification of the aliphatic chain and transformation of the aromatic ring.

Pathway A: Beta-Oxidation of the Pentanoic Acid Side Chain

Analogous to the microbial degradation of n-phenylalkanoic acids and other long-chain fatty acids, the -(CH2)5-COOH side chain is susceptible to beta-oxidation.[2] This process involves the sequential removal of two-carbon units.

  • Step 1: Activation: The terminal carboxylic acid is activated to its Coenzyme A (CoA) thioester.

  • Step 2: Oxidation: The acyl-CoA is oxidized, introducing a double bond.

  • Step 3: Hydration: Water is added across the double bond.

  • Step 4: Oxidation: The hydroxyl group is oxidized to a ketone.

  • Step 5: Thiolysis: The chain is cleaved, releasing acetyl-CoA and a shortened Dicamba-acyl-CoA.

This cycle would repeat, leading to the formation of "Dicamba-(CH2)3-acid" and subsequently "Dicamba-CH2-acid" (dicamba acetic acid).

Pathway B: Degradation of the Dicamba Aromatic Core

This pathway mirrors the known degradation of dicamba in soil. The primary mechanisms are O-demethylation and hydroxylation.

  • O-Demethylation: The methoxy group (-OCH3) at the C-2 position is a primary target for microbial enzymes, specifically dicamba O-demethylase.[3] This reaction converts the methoxy group to a hydroxyl group, yielding a salicylic (B10762653) acid derivative.

  • Hydroxylation: Further hydroxylation of the aromatic ring can occur.

The primary and major metabolite of dicamba degradation is 3,6-dichlorosalicylic acid (3,6-DCSA).[4][5] A minor metabolite, 2,5-dihydroxy-3,6-dichlorosalicylic acid, has also been identified.[4][5] Ultimately, complete mineralization to CO2 can occur.[4][5]

The diagram below illustrates the predicted convergence of these metabolic pathways.

Predicted_Metabolism cluster_side_chain Pathway A: Side-Chain Beta-Oxidation cluster_core_degradation Pathway B: Aromatic Core Degradation A This compound (Parent Compound) B Dicamba-(CH2)3-acid A->B - 2C D 3,6-dichloro-2-hydroxy- (CH2)n-acid derivatives A->D O-Demethylation C Dicamba-CH2-acid B->C - 2C B->D O-Demethylation E 3,6-Dichlorosalicylic acid (Major Metabolite) C->E O-Demethylation D->E F Further degradation (Ring Cleavage) E->F Hydroxylation G CO2 + H2O (Mineralization) F->G

Figure 1: Predicted metabolic pathways of "this compound" in soil.

Potential Metabolites

Based on the predicted pathways, the following table summarizes the potential metabolites of "this compound" in soil.

Metabolite NameChemical StructurePathway
Parent Compound 3,6-dichloro-2-methoxy-phenyl-(CH2)5-COOH-
M1 3,6-dichloro-2-methoxy-phenyl-(CH2)3-COOHA
M2 3,6-dichloro-2-methoxy-phenyl-CH2-COOHA
M3 3,6-dichloro-2-hydroxy-phenyl-(CH2)5-COOHB
M4 (Major) 3,6-dichlorosalicylic acid (3,6-DCSA)B
M5 (Minor) 2,5-dihydroxy-3,6-dichlorosalicylic acidB

Illustrative Quantitative Data

While no experimental data exists for "this compound," the following table provides an illustrative example of how quantitative data from a soil metabolism study would be presented. This data is hypothetical and assumes a half-life consistent with related compounds under aerobic conditions.[4][5]

Table 1: Hypothetical Concentration of "this compound" and its Major Metabolites in Soil Over Time (% of Applied Radioactivity)

Time (Days)Parent CompoundM1 (Dicamba-(CH2)3-acid)M4 (3,6-DCSA)Bound ResiduesMineralization (CO2)Total
098.50.00.01.50.0100.0
775.28.15.45.81.596.0
1451.012.515.311.24.194.1
3022.16.230.125.410.594.3
605.81.125.540.121.794.2
901.2<0.115.348.928.593.9

Experimental Protocols

A definitive study of "this compound" metabolism requires a robust experimental design. The following protocol is based on established guidelines for studying herbicide fate in soil.[3][6]

Soil Collection and Characterization
  • Sampling: Collect a representative topsoil sample (0-15 cm depth) from a field with no recent history of herbicide application.

  • Preparation: Air-dry the soil to a workable moisture level, remove large debris, and sieve through a 2 mm mesh.

  • Characterization: Analyze the soil for key properties: pH, organic carbon content, texture (sand/silt/clay percentages), cation exchange capacity, and microbial biomass.

Soil Incubation Study
  • Test Substance: Use radiolabeled [¹⁴C]-Dicamba-(CH2)5-acid, with the label preferably on the aromatic ring to trace its fate through degradation.

  • Application: Prepare a stock solution of the test substance. Apply it to triplicate soil samples (e.g., 100 g dry weight equivalent) to achieve an environmentally relevant concentration.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity).[5] Use biometer flasks that allow for the trapping of evolved ¹⁴CO₂ in a trapping solution (e.g., NaOH or KOH).

  • Sampling: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70, and 100 days).[5] Store samples at -20°C prior to analysis.

Metabolite Extraction and Analysis
  • Extraction:

    • Extract soil samples with a suitable solvent system (e.g., acetonitrile/water mixture with a pH adjustment).

    • Use techniques such as liquid/liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup and concentration of the extracts.[4]

  • Analysis:

    • Analyze extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]

    • Develop a method to separate the parent compound from its potential metabolites.

    • Use authentic standards of predicted metabolites for confirmation and quantification.

    • Quantify the radioactivity in the extracts, post-extraction soil (bound residues), and CO₂ traps using Liquid Scintillation Counting.

  • Data Interpretation:

    • Calculate the concentration of the parent compound and each metabolite at each time point.

    • Determine the degradation kinetics and calculate the half-life (DT50) of the parent compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Soil Collection (0-15 cm) B Sieving (2mm) & Characterization A->B C Application of [14C]-Compound B->C D Incubation in Biometer Flasks (25°C, dark) C->D E Periodic Sampling D->E F Solvent Extraction (e.g., ACN/H2O) E->F G Extract Cleanup (SPE) F->G I Liquid Scintillation Counting (LSC) F->I Extracts, Residues, CO2 H HPLC-MS/MS Analysis G->H J Data Analysis (Kinetics, DT50) H->J I->J

Figure 2: General experimental workflow for a soil metabolism study.

Conclusion

The soil metabolism of "this compound" is predicted to be a complex process involving both the degradation of its aliphatic side chain via beta-oxidation and the transformation of its aromatic core through pathways known for dicamba, such as O-demethylation. The primary metabolites are likely to be chain-shortened versions of the parent compound and, more significantly, 3,6-dichlorosalicylic acid (3,6-DCSA). The ultimate fate is expected to be the formation of bound soil residues and mineralization to carbon dioxide. The protocols and predictive models outlined in this guide provide a robust framework for future empirical research to confirm the environmental fate of this compound.

References

An In-depth Technical Guide to the Interaction of Dicamba Analogues with Plant Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Dicamba-(CH2)5-acid" is not found in the reviewed literature and is treated here as a hypothetical analogue of dicamba (B1670444) used for illustrative purposes. This guide provides a framework for investigating such novel auxin-like compounds based on established knowledge of dicamba and the auxin signaling pathway.

Executive Summary

The synthetic auxin herbicide dicamba exerts its phytotoxic effects by hijacking the plant's natural auxin signaling pathway. This pathway is initiated by the binding of auxin-like molecules to a co-receptor complex formed by a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for degradation, thereby activating auxin-responsive genes and leading to uncontrolled growth and eventual plant death.[1][2][3][4][5] This technical guide delineates the core mechanisms of dicamba interaction with these plant receptors, provides quantitative data on these interactions, details experimental protocols for their characterization, and visualizes the key pathways and workflows. The hypothetical molecule, this compound, serves as a model for how a novel dicamba analogue with a linker arm could be systematically evaluated.

The Auxin Signaling Pathway: The Target of Dicamba

At the molecular level, auxin acts as a "molecular glue" to facilitate the interaction between a TIR1/AFB receptor and an Aux/IAA repressor protein.[6][7] In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes. When auxin is present, it binds to a pocket in the TIR1/AFB protein, creating a surface that has high affinity for a degron motif in the Aux/IAA protein.[6] This leads to the formation of a stable TIR1/AFB-auxin-Aux/IAA complex. As a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, the TIR1/AFB protein then polyubiquitinates the bound Aux/IAA protein, marking it for degradation by the 26S proteasome.[6][7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of downstream genes that lead to the physiological responses associated with auxin, or in the case of high concentrations of synthetic auxins like dicamba, to phytotoxicity.[1][3][5]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_inactive Low Auxin cluster_active High Auxin Auxin Dicamba / Auxin TIR1_AFB SCF-TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds (Auxin-dependent) Ub Ubiquitin TIR1_AFB->Ub Recruits ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Represses AuxRE->Gene_Expression Activates Ub->Aux_IAA ARF_active Active ARF ARF_active->AuxRE Binds

Figure 1: The canonical auxin signaling pathway targeted by dicamba.

Quantitative Data: Receptor Binding Affinities

The interaction between auxinic compounds and the TIR1/AFB-Aux/IAA co-receptor complex can be quantified to determine binding affinities. Different members of the TIR1/AFB family exhibit distinct specificities for various natural and synthetic auxins.[8] For instance, dicamba resistance in Arabidopsis thaliana has been linked specifically to mutations in TIR1 and AFB5, indicating these are its primary receptors.[3] The following table summarizes key quantitative data from the literature.

CompoundReceptorCo-Receptor PeptideMethodParameterValueReference
DicambaAtTIR1SoIAA2Δ9SPRKD700 nM[9]
DicambaAtAFB5SoIAA2Δ9SPRKDWeaker than TIR1[9]
2,4-DAtTIR1SoIAA2Δ9SPRKD300 nM[9]
IAAAtTIR1SoIAA2SPRKD11 nM[9]
IAAAtTIR1IAA7In-solution bindingKd~20-80 nM[10]
1-NAAAtTIR1IAA7In-solution bindingKd~10x weaker than IAA[10]
2,4-DAtTIR1IAA7In-solution bindingKd~100x weaker than IAA[10]

Note: KD (equilibrium dissociation constant) and Kd (dissociation constant) are reported as found in the source material. Lower values indicate higher binding affinity.

Experimental Protocols

Characterizing a novel compound like "this compound" requires a multi-faceted approach, moving from in vitro biochemical assays to in planta physiological experiments.

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics and affinity between a ligand (e.g., TIR1/AFB receptor) and an analyte (e.g., Aux/IAA degron peptide in the presence of an auxin).

Objective: To determine the equilibrium dissociation constant (KD) of the TIR1/AFB-Aux/IAA complex formed in the presence of "this compound".

Materials:

  • Purified recombinant TIR1/AFB-ASK1 protein complex.

  • Biotinylated synthetic peptide corresponding to the domain II degron of an Aux/IAA protein (e.g., IAA7).

  • SPR instrument (e.g., Biacore).

  • Streptavidin-coated sensor chip.

  • Running buffer (e.g., HBS-EP+).

  • "this compound" and control auxins (IAA, dicamba) dissolved in DMSO.

Procedure:

  • Chip Preparation: Dock a streptavidin sensor chip in the SPR instrument. Condition the surface according to the manufacturer's protocol.

  • Ligand Immobilization: Immobilize the biotinylated Aux/IAA degron peptide onto the sensor chip surface. Aim for a low immobilization level to minimize mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of the TIR1/AFB protein in running buffer. For each protein concentration, create a set of samples containing a constant concentration of "this compound" or a control auxin. Include a "no auxin" control.

  • Binding Measurement:

    • Inject the prepared analyte samples over the sensor chip surface, flowing from the lowest to the highest protein concentration (single-cycle kinetics) or with regeneration steps between each concentration (multi-cycle kinetics).

    • Record the sensorgrams, which show the change in resonance units (RU) over time, corresponding to the association and dissociation of the protein complex.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the "no auxin" control.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow start Start prep_chip Prepare Streptavidin Sensor Chip start->prep_chip immobilize Immobilize Biotinylated Aux/IAA Degron Peptide prep_chip->immobilize prep_analyte Prepare TIR1/AFB Protein + this compound (Serial Dilutions) immobilize->prep_analyte inject Inject Analyte over Chip (Single-Cycle Kinetics) prep_analyte->inject record Record Sensorgrams (Association/Dissociation) inject->record analyze Analyze Data: - Subtract background - Fit to binding model record->analyze results Determine ka, kd, KD analyze->results end End results->end

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

In Planta Assay: Root Growth Inhibition

This bioassay assesses the physiological activity of an auxin-like compound by measuring its effect on primary root elongation in seedlings.

Objective: To determine the dose-response curve and IC50 value for "this compound" on root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type, and tir1-1, afb5-1 mutants).

  • Murashige and Skoog (MS) agar (B569324) plates.

  • Stock solution of "this compound" in DMSO.

  • Sterile water, ethanol (B145695), and bleach for seed sterilization.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Seed Sterilization: Surface sterilize seeds (e.g., 70% ethanol for 1 min, 50% bleach for 10 min, rinse 5x with sterile water).

  • Plate Preparation: Prepare MS agar plates containing a range of concentrations of "this compound" (e.g., 0, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is constant across all plates.

  • Sowing and Stratification: Sow seeds in a line on the plates. Stratify at 4°C for 2-3 days in the dark.

  • Growth: Place plates vertically in a growth chamber (e.g., 16h light/8h dark photoperiod at 22°C).

  • Measurement: After a set period of growth (e.g., 5-7 days), scan the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each concentration. Normalize the data to the average root length of the untreated control. Plot the normalized root length against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which growth is inhibited by 50%).

Cellular Assay: Protoplast Transient Expression

This assay quantifies the activation of auxin-responsive gene expression within a single-cell system.

Objective: To measure the ability of "this compound" to induce transcription from an auxin-responsive promoter.

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old).

  • Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme).

  • Plasmids:

    • Reporter: DR5 promoter driving a reporter gene (e.g., Luciferase or GFP).

    • Internal Control: A constitutively expressed reporter (e.g., 35S::Renilla Luciferase).

  • PEG-calcium transfection solution.

  • "this compound" stock solution.

Procedure:

  • Protoplast Isolation: Isolate mesophyll protoplasts from Arabidopsis leaves by digesting the cell walls with the enzyme solution.

  • Transfection: Co-transfect the protoplasts with the DR5-reporter and the internal control plasmids using the PEG-calcium method.

  • Incubation and Treatment: Incubate the transfected protoplasts for a few hours to allow for initial gene expression. Then, treat protoplast aliquots with different concentrations of "this compound" or control auxins.

  • Reporter Assay: After an incubation period (e.g., 12-16 hours), lyse the protoplasts and measure the activity of both the primary and internal control reporters (e.g., using a luminometer for luciferase).

  • Data Analysis: Normalize the DR5-reporter activity to the internal control reporter activity for each sample. Plot the fold-change in reporter activity relative to the untreated control against the compound concentration.

Visualization of the Co-Receptor Complex Interaction

The interaction of a dicamba analogue with the auxin co-receptor complex is a key event. The "(CH2)5-acid" linker on the hypothetical molecule could serve various purposes, such as providing a point of attachment for a fluorescent dye or an affinity tag, or altering the binding kinetics within the receptor pocket.

CoReceptor_Logic cluster_components Molecular Components cluster_complex Ternary Co-Receptor Complex TIR1_AFB TIR1/AFB Receptor Complex TIR1/AFB This compound Aux/IAA TIR1_AFB->Complex:f0 Forms Pocket Aux_IAA Aux/IAA Degron Aux_IAA->Complex:f2 Binds to Auxin-TIR1/AFB Dicamba_linker This compound Dicamba_linker->Complex:f1 Acts as 'Molecular Glue' Ubiquitination & Degradation Ubiquitination & Degradation Complex->Ubiquitination & Degradation Leads to

Figure 3: Logical relationship of the auxin co-receptor complex formation.

Conclusion

The investigation of novel synthetic auxins like the hypothetical "this compound" relies on a robust understanding of the canonical auxin signaling pathway and a systematic application of established experimental protocols. By combining in vitro biophysical methods like SPR with in planta and cellular assays, researchers can quantitatively assess the binding affinity and biological efficacy of new compounds. This integrated approach is crucial for the development of next-generation herbicides and for creating sophisticated chemical tools to further dissect the complexities of plant hormone signaling. The specific interaction of dicamba with TIR1 and AFB5 provides a clear starting point for designing and testing new analogues with potentially altered receptor specificity and activity.

References

Ecotoxicology of Dicamba on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the ecotoxicology of the herbicide Dicamba. The user's original request was for "Dicamba-(CH2)5-acid"; however, a comprehensive search of publicly available scientific literature and databases revealed a significant lack of ecotoxicological data for this specific compound. "this compound" is identified in chemical catalogs primarily as a hapten for immunological studies and not as an active herbicidal ingredient. Therefore, this guide provides an in-depth analysis of the parent compound, Dicamba, as a well-studied surrogate. The ecotoxicological profile of "this compound" may differ significantly from that of Dicamba.

Executive Summary

Dicamba is a selective, systemic herbicide widely used for the control of broadleaf weeds in agriculture, turf, and non-crop areas.[1] Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[2][3] While effective in its intended purpose, the potential for off-target movement and subsequent impact on non-target organisms is a key area of ecotoxicological concern. This guide provides a comprehensive overview of the known effects of Dicamba on a range of non-target terrestrial and aquatic organisms, details the experimental protocols used for toxicity assessment, and visualizes key pathways and processes.

Physicochemical Properties and Environmental Fate

Dicamba is a benzoic acid derivative characterized by its high water solubility and mobility in soil.[4] Its persistence in soil is generally low to moderate, with a half-life typically ranging from one to four weeks, primarily driven by microbial degradation.[4] However, factors such as soil type, moisture, and temperature can influence its persistence. Due to its mobility, there is a potential for Dicamba to leach into groundwater and move into surface water via runoff.[4] Volatilization of certain forms of Dicamba can also lead to atmospheric transport and deposition in non-target areas.[5]

Mode of Action in Non-Target Plants

Dicamba acts as a synthetic auxin, a class of plant growth regulators.[6] In susceptible broadleaf plants, Dicamba binds to auxin receptors, primarily the F-box proteins such as TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box).[7][8] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins.[7] The removal of these repressors allows for the expression of auxin-responsive genes, resulting in epinasty (twisting and curling of stems and leaves), cell elongation, and ultimately, uncontrolled and disorganized growth that the plant cannot sustain, leading to vascular tissue damage and death.[1][2]

Dicamba Signaling Pathway cluster_cell Plant Cell Dicamba Dicamba Auxin_Receptor Auxin Receptor (TIR1/AFB) Dicamba->Auxin_Receptor Binds to SCF_Complex SCF Complex Auxin_Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of Dicamba in a susceptible plant cell.

Ecotoxicity to Non-Target Organisms

The toxicity of Dicamba to non-target organisms varies widely depending on the species and the formulation of the herbicide. The following sections summarize the available quantitative data.

Aquatic Organisms

Dicamba is generally considered to have low to slight toxicity to fish and aquatic invertebrates.[9]

Table 1: Acute and Chronic Toxicity of Dicamba to Aquatic Organisms

SpeciesEndpointDurationValue (mg/L)Reference
Fish
Rainbow Trout (Oncorhynchus mykiss)96-h LC5096 hours135.4[9]
Bluegill Sunfish (Lepomis macrochirus)96-h LC5096 hours135.3[9]
Carp (Cyprinus carpio)48-h LC5048 hours465[9]
Aquatic Invertebrates
Daphnia magna (Water Flea)48-h EC50 (Immobilisation)48 hours110.7[9]
Grass Shrimp96-h LC5096 hours>100[9]
Algae
Freshwater Algae (various species)72-h EC50 (Growth Inhibition)72 hours0.1 - >10[5]
Terrestrial Organisms

The toxicity of Dicamba to terrestrial organisms is also variable. It is considered practically non-toxic to birds and bees on an acute basis.[4]

Table 2: Acute Toxicity of Dicamba to Terrestrial Organisms

SpeciesEndpointValueReference
Birds
Mallard Duck (Anas platyrhynchos)Acute Oral LD502009 mg/kg[4]
Bobwhite Quail (Colinus virginianus)8-day Dietary LC50>10,000 ppm[4]
Insects
Honey Bee (Apis mellifera)Acute Contact LD50>90.65 µ g/bee [5]
Honey Bee (Apis mellifera)Acute Oral LD503.6 µ g/bee [5]
Soil Organisms

The impact of Dicamba on soil organisms has been studied, with a focus on microbial communities and earthworms. While high concentrations can have inhibitory effects, studies at field-relevant application rates suggest that these effects may be transient.

Table 3: Toxicity of Dicamba to Soil Organisms

Species/GroupEndpointDurationValueReference
Earthworms
Lumbricus terrestrisMetabolism-Dicamba is metabolized[10]
Soil Microorganisms
Rhizosphere MicrobesEnzyme Activity3 daysTemporary inhibition of N-acetylglucosaminidase activity, which recovered. No significant effects on enzymes for C or P cycling.[11][12]
Soil Microbial BiomassDissipation80 daysRelated to the dissipation of Dicamba in soil.[13]

Experimental Protocols

The ecotoxicological data presented in this guide are generated using standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure data quality and comparability across different studies.

Aquatic Toxicity Testing

A common test for aquatic invertebrates is the Daphnia sp. Acute Immobilisation Test (OECD 202).

Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Substance: Dicamba, dissolved in a suitable solvent if necessary.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Replicates: At least 20 animals per concentration, divided into four replicates.

  • Test Conditions:

    • Duration: 48 hours.

    • Temperature: 18-22°C.

    • Light: 16-hour light/8-hour dark cycle.

    • Medium: Reconstituted water.

  • Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 (the concentration that causes immobilisation in 50% of the test organisms) is calculated at 24 and 48 hours.

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis Culture Culture Daphnia magna Select_Daphnids Select <24h old Daphnids Culture->Select_Daphnids Prepare_Solutions Prepare Test Solutions (Dicamba concentrations) Exposure_Vessels Introduce Daphnids to Test Vessels Prepare_Solutions->Exposure_Vessels Select_Daphnids->Exposure_Vessels Incubation Incubate for 48h (Controlled Conditions) Exposure_Vessels->Incubation Observe_24h Observe Immobilisation at 24h Incubation->Observe_24h Observe_48h Observe Immobilisation at 48h Observe_24h->Observe_48h Data_Analysis Calculate EC50 Observe_48h->Data_Analysis

Caption: General experimental workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
Terrestrial Toxicity Testing

For soil invertebrates, the Earthworm Acute Toxicity Test (OECD 207) is a standard method.

Experimental Protocol: OECD 207 - Earthworm Acute Toxicity Test

  • Test Organism: Eisenia fetida (adults).

  • Test Substance: Dicamba, incorporated into artificial soil.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Replicates: Four replicates per concentration, with 10 earthworms per replicate.

  • Test Conditions:

    • Duration: 14 days.

    • Temperature: 20 ± 2°C.

    • Light: Continuous light.

    • Medium: Artificial soil.

  • Endpoints: Mortality and sublethal effects (e.g., changes in body weight).

  • Data Analysis: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated at 7 and 14 days.

Environmental Fate and Transport

The environmental behavior of Dicamba is a critical component of its ecotoxicological profile. Its high water solubility and low soil adsorption contribute to its potential for movement within the environment.

Dicamba_Environmental_Fate Application Dicamba Application (Foliar/Soil) Plant_Uptake Plant Uptake Application->Plant_Uptake Soil Soil Application->Soil Runoff Surface Runoff Soil->Runoff Leaching Leaching Soil->Leaching Volatilization Volatilization Soil->Volatilization Microbial_Degradation Microbial Degradation Soil->Microbial_Degradation Surface_Water Surface Water Runoff->Surface_Water Groundwater Groundwater Leaching->Groundwater Atmosphere Atmosphere Volatilization->Atmosphere

Caption: Environmental fate and transport pathways of Dicamba.

Conclusion

Based on the available data, Dicamba generally exhibits low to moderate acute toxicity to a range of non-target organisms. However, its high mobility in soil and potential for off-target movement through drift and volatilization remain significant environmental concerns. The sublethal effects on non-target plants, even at low concentrations, can have cascading impacts on associated ecosystems. Further research is warranted to fully understand the chronic and sublethal effects of Dicamba on diverse non-target species, particularly under environmentally realistic exposure scenarios. It is crucial to reiterate that this information pertains to Dicamba, and the ecotoxicological profile of "this compound" is currently unknown and may be substantially different.

References

Unraveling "Dicamba-(CH2)5-acid": A Technical Guide to a Novel Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Extensive research has revealed that "Dicamba-(CH2)5-acid" is not a standard or publicly documented chemical designation. This guide will therefore focus on the parent compound, Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) , a widely used herbicide, and its known derivatives. It is presumed that "this compound" may represent a novel, custom-synthesized derivative for specific research applications. This document will provide a comprehensive technical overview of Dicamba, which will serve as a foundational reference for researchers working with it or its potential derivatives.

Introduction to Dicamba

Dicamba is a selective herbicide used to control broadleaf weeds.[1][2] Chemically, it is a chlorinated derivative of o-anisic acid and belongs to the benzoic acid family of chemicals.[1][2][3] First registered in 1967, it functions as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth, ultimately leading to plant death.[1][4][5] It is available in various salt and acid formulations.[1][2][6]

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of Dicamba is presented in Table 1. This data is crucial for its application as a reference standard in analytical chemistry.

PropertyValueReference
IUPAC Name 3,6-dichloro-2-methoxybenzoic acid[1][3][4][7]
CAS Number 1918-00-9[1][4][7]
Molecular Formula C8H6Cl2O3[4][7]
Molecular Weight 221.04 g/mol [4]
Appearance White crystalline solid[4]
Melting Point 114-116 °C[4]
Solubility in Water Low[4]
Solubility in Organic Solvents Soluble in ethanol (B145695) and acetone[4][5]

Table 1: Chemical and Physical Properties of Dicamba

Synthesis of Dicamba

Several synthetic routes for Dicamba have been described. One common method involves the following key steps:

  • Sulfonation and Bromination: Starting with 2,5-dichlorophenol (B122974), a sulfonation and bromination reaction is carried out to produce 4-hydroxy-2,5-dichloro-3-bromobenzenesulfonic acid.

  • Carboxylation: The intermediate is then treated with an alkyl metal complex (e.g., of magnesium or lithium) and undergoes an electrophilic addition with CO2 to yield 5-sulfo-3,6-dichlorosalicylic acid.

  • Desulfonation and O-methylation: The sulfo group is removed, followed by an O-methylation reaction with methyl chloride to produce the final Dicamba product.[8]

Another patented method involves the reaction of 2,5-dichlorophenol with liquid potassium hydroxide, followed by a reaction with CO2 in the presence of anhydrous potassium carbonate and a catalyst to form 3,6-dichlorosalicylic acid. This intermediate is then reacted with chloromethane (B1201357) to yield Dicamba.

A more recent, non-Kolbe-Schmitt process describes the preparation of the key intermediate, 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), from salicylic (B10762653) acid in four steps.[9]

Experimental Protocols

The use of Dicamba as a reference standard is critical for the accurate quantification of its residues in environmental and agricultural samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent and robust analytical technique for this purpose.

Sample Preparation for Agricultural Samples

This protocol is adapted for the analysis of soil and soybean foliage.

  • Sample Collection: Collect 5 g of the soil or soybean foliage sample.

  • Internal Standard Spiking: Add an isotopic internal standard, such as d3-Dicamba, to the sample before extraction to assess recovery and precision.

  • Extraction: Homogenize and extract the sample with acetonitrile (B52724) fortified with formic acid.

  • Shaking and Centrifugation: Shake the sample for 15 minutes, followed by centrifugation at 4000 rpm.

  • Dilution: Dilute the supernatant with the aqueous mobile phase and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system. A common column choice for separating polar, low molecular weight species like Dicamba is a Phenomenex Kinetex F5.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer (LC-MS/MS) for final determination.

  • Ionization Mode: Operate the mass spectrometer in electrospray ionization (ESI) negative ion mode for optimal detection of acidic species like Dicamba.

  • Calibration: Generate a calibration curve with a minimum of five concentration levels of a certified Dicamba reference standard. A typical range for on-column analysis is 5.0 pg to 4000 pg.

Metabolism and Signaling Pathways

Dicamba acts as a synthetic auxin, disrupting normal plant growth processes.[4][5] In susceptible plants, it is readily absorbed by roots and foliage and translocated throughout the plant.[1]

In animals, Dicamba's metabolism is limited. The majority is excreted unchanged in the urine.[1] The major metabolite identified is 3,6-dichlorosalicylic acid (DCSA), formed through aryl-O-demethylation.[1][4] Other minor metabolites include 2,5-dichlorophenol and a glucuronide conjugate of DCSA.[1]

The metabolic pathway of Dicamba in soil involves microbial degradation, primarily to DCSA.[1][4]

Below are diagrams illustrating the metabolic pathway of Dicamba and a typical experimental workflow for its analysis.

Dicamba_Metabolism Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) DCSA 3,6-Dichlorosalicylic Acid (DCSA) Dicamba->DCSA Aryl-O-demethylation (Soil, Animals, Plants) FiveOH_Dicamba 5-OH Dicamba (2,5-dichloro-3-hydroxy-6-methoxybenzoic acid) Dicamba->FiveOH_Dicamba Hydroxylation (Plants) DCGA 2,5-dichloro-3,6-dihydroxybenzoic acid (DCGA) DCSA->DCGA Further Metabolism (Plants) Glucosides Glucoside Conjugates DCSA->Glucosides Conjugation (Plants) DCGA->Glucosides FiveOH_Dicamba->Glucosides

Caption: Metabolic pathway of Dicamba in various organisms.

Experimental_Workflow Sample_Collection Sample Collection (e.g., soil, water, foliage) Extraction Sample Extraction (e.g., with acidified acetonitrile) Sample_Collection->Extraction Cleanup Sample Cleanup/Concentration (e.g., Solid Phase Extraction) Extraction->Cleanup LC_Separation LC Separation (e.g., Reversed-Phase HPLC) Cleanup->LC_Separation MS_Detection MS/MS Detection (e.g., Triple Quadrupole MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for the analysis of Dicamba.

Conclusion

While "this compound" does not correspond to a known compound in the scientific literature, this guide provides a thorough technical overview of its parent molecule, Dicamba. The information on its chemical properties, synthesis, analytical methodologies, and metabolic pathways serves as a critical resource for researchers. For those investigating novel derivatives such as a potential "this compound," the protocols and data presented herein offer a solid foundation for their research and development activities. The use of certified reference materials for Dicamba and its known metabolites is paramount for ensuring the accuracy and reliability of any experimental results.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba, a selective herbicide, is effective for controlling broadleaf weeds. Its synthetic derivative, "Dicamba-(CH2)5-acid," is a hapten utilized in the development of immunoassays for Dicamba detection. While immunoassays provide a rapid screening method, highly sensitive and specific analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the accurate quantification of this analyte in various matrices. This document provides detailed application notes and protocols for the detection of this compound, based on established methods for Dicamba analysis.

Analytical Method Overview

The primary recommended method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, eliminating the need for the laborious derivatization steps often required in Gas Chromatography (GC) methods.[1][2][3]

Principle: The analyte is first separated from other components in the sample matrix using liquid chromatography. The separated analyte is then ionized, and the mass spectrometer selectively detects and quantifies it based on its specific mass-to-charge ratio and fragmentation pattern. Given its acidic nature, this compound is readily ionized using negative mode electrospray ionization (ESI).[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of Dicamba and related acidic herbicides using LC-MS/MS. These values can be considered as target performance metrics for the analysis of this compound.

Table 1: LC-MS/MS Method Performance for Dicamba in Various Matrices

ParameterSoilWaterVegetation
Limit of Detection (LOD) < 1 ng/g0.1 ng/mL< 1 ng/g
Limit of Quantification (LOQ) 0.1 - 10 ng/g0.1 ng/mL0.1 - 10 ng/g
Recovery 70 - 150%88 - 128%70 - 150%
Precision (%RSD) < 20%< 7% at 0.1 µg/L< 20%
Linearity (r²) > 0.99> 0.99> 0.99

Data compiled from multiple sources.[1][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix.

a) Soil Samples [1]

  • Weigh 5 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add an appropriate amount of a labeled internal standard (e.g., d3-Dicamba, though a specific labeled standard for this compound would be ideal).

  • Add 10 mL of acetonitrile (B52724) containing 1% formic acid.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Shake the sample for 15 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute an aliquot of the supernatant with a water/methanol (95:5, v/v) solution containing 0.1% formic acid before LC-MS/MS analysis.

b) Water Samples [4]

  • Centrifuge a 10 mL water sample to remove any particulate matter.

  • Filter the supernatant through a 0.2 µm PVDF syringe filter.

  • Transfer 1.5 mL of the filtered sample into an autosampler vial.

  • Acidify the sample by adding 30 µL of 5% formic acid.

  • Add the internal standard.

  • The sample is now ready for direct injection into the LC-MS/MS system.

c) Vegetation Samples [1]

  • Homogenize 5 g of the vegetation sample.

  • Follow the same extraction procedure as described for soil samples (steps 2-8).

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

Due to the addition of a (CH2)5-acid chain, this compound will be more hydrophobic than Dicamba. Therefore, a longer retention time is expected on a reversed-phase column. A gradient elution will be necessary to ensure good peak shape and separation from potential interferences.

ParameterRecommended Condition
Column Phenomenex Kinetex F5 (2.6 µm, 100 x 3 mm) or equivalent C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 - 50 µL
Column Temperature 40 °C
Gradient Program Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. (This is a starting point and should be optimized).

b) Mass Spectrometry Conditions

The mass spectrometer should be operated in negative ion mode. The specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 120 °C
Desolvation Gas Temperature 300 °C
Capillary Voltage Optimized for analyte
Cone Voltage Optimized for analyte
Collision Energy Optimized for each MRM transition
Multiple Reaction Monitoring (MRM) Transitions To be determined empirically. For Dicamba, a common transition is 219 > 175.[4] The precursor ion for this compound would be its deprotonated molecular weight.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Soil, Water, or Vegetation Sample Extraction Extraction with Acidified Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution LC Liquid Chromatography (Separation) Dilution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for the analysis of this compound.

logical_relationship Analyte This compound Properties Chemical Properties - Acidic Nature - Increased Hydrophobicity Analyte->Properties Method Analytical Method (LC-MS/MS) Properties->Method Parameters Method Parameters - Reversed-Phase Column - Gradient Elution - Negative ESI Method->Parameters Outcome Analytical Outcome - High Sensitivity - High Selectivity Parameters->Outcome

References

Application Note: Quantification of Dicamba-(CH2)5-acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicamba-(CH2)5-acid is a carboxylic acid derivative of the herbicide Dicamba. Accurate and sensitive quantification of this and related acidic compounds is crucial in environmental monitoring, agricultural research, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2][3][4] This application note provides a detailed protocol for the quantification of this compound in various matrices using LC-MS/MS. The methodology is based on established principles for the analysis of Dicamba and other acidic herbicides.[5][6][7][8]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.

a) Water Samples (Direct Injection) [1][5][9]

  • Centrifuge water samples (e.g., 10 mL) to pellet any suspended particles.

  • Filter the supernatant through a 0.2 µm PVDF syringe filter.

  • Transfer 1.5 mL of the filtered sample into an autosampler vial.

  • Acidify the sample by adding 30 µL of 5% formic acid.

  • The sample is now ready for LC-MS/MS analysis.

b) Soil and Vegetation Samples (QuEChERS-based Extraction) [3][6][7]

  • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

  • Add an appropriate internal standard (e.g., d3-Dicamba).[3][10]

  • Add 10 mL of water and 10 mL of acetonitrile (B52724) containing 1% formic acid.[6][7]

  • Shake vigorously for 15 minutes.[3]

  • Add salting-out salts (e.g., magnesium sulfate (B86663) and sodium chloride) and shake for 1 minute.[6][7]

  • Centrifuge at 4000 rpm.[3]

  • Take an aliquot of the acetonitrile supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.[3]

c) Biological Fluids (e.g., Plasma, Urine) (Protein Precipitation)

  • To 100 µL of the biological fluid, add 300 µL of cold acetonitrile containing 1% formic acid and an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A reversed-phase column, such as a Phenomenex Kinetex F5 (2.6 µm, 100 x 3 mm) or an Agilent Eclipse Plus C18 (1.8 µm, 4.6 x 75 mm), is recommended for separating polar acidic compounds.[7][11]

  • Mobile Phase A: Water with 0.1% formic acid.[2][12]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[2][12]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-3 min, 10-70% B; 3-8 min, 70-95% B; 8-12 min, hold at 95% B; then return to initial conditions.[7]

  • Flow Rate: 0.3-0.5 mL/min.[12]

  • Column Temperature: 40 °C.[7][10]

  • Injection Volume: 5-50 µL.[13]

b) Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative mode is preferred for acidic herbicides.[2][3]

  • Source Temperature: 450 °C.[7]

  • Desolvation Gas Temperature: Reduced to around 300 °C to prevent in-source fragmentation of fragile compounds like Dicamba.[1][5]

  • Ionization Mode: Soft ionization can be employed to increase the response of the deprotonated molecular ion.[1][5]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. Product ions will need to be determined by infusing a standard of the analyte and performing a product ion scan. For Dicamba, a common transition is m/z 219 > 175.[5] For this compound, the precursor ion will be at a higher m/z, and characteristic product ions will need to be identified.

  • Collision Energy: This will need to be optimized for each MRM transition to achieve the best sensitivity.

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve should be prepared using a series of standards of known concentrations. A linear or quadratic regression is then applied.[1][5]

  • Quantification: The concentration of this compound in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Data Presentation

Table 1: Representative Quantitative Data for Acidic Herbicide Analysis

ParameterValueReference
Linearity (r²)>0.99[5][6]
Accuracy (% Recovery)88% to 120%[1][5]
Precision (RSD)≤7% at 0.1 µg/L[1][5]
Limit of Detection (LOD)<1 ng/mL[2][3]
Limit of Quantification (LOQ)0.1 – 10 ng/mL[2][11]

Visualizations

Below is a workflow diagram illustrating the LC-MS/MS protocol for the quantification of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, etc.) extraction Extraction (Filtration, QuEChERS, or PPT) sample->extraction cleanup Cleanup & Concentration (Dilution or Reconstitution) extraction->cleanup lc_separation LC Separation (Reversed-Phase Column) cleanup->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Dicamba and Related Acidic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed overview and protocol for the analysis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and other related acidic herbicides using gas chromatography-mass spectrometry (GC-MS). It is important to note that the compound "Dicamba-(CH2)5-acid" is not a standard recognized name for a common metabolite or derivative of Dicamba. Therefore, this document will focus on the established methods for Dicamba analysis, which would be applicable to structurally similar acidic compounds.

Historically, the analysis of acidic herbicides like Dicamba has been performed using gas chromatography with an electron capture detector (GC-ECD) following a derivatization step.[1][2] The US EPA Method 8151, which involves methylation or pentafluorobenzylation derivatization, is a common approach for these analytes.[1][3] However, this method can be complex and time-consuming.[1] While modern analytical laboratories are increasingly adopting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to avoid the need for derivatization, GC-MS remains a viable and valuable technique.[2][3] This note will detail the necessary steps for successful GC-MS analysis of acidic herbicides, including sample preparation, derivatization, and chromatographic conditions.

Principle of Analysis

Due to their low volatility, acidic herbicides like Dicamba require a derivatization step to convert them into more volatile esters prior to GC-MS analysis.[4][5] This process involves reacting the acidic functional group with a derivatizing agent to create a less polar and more thermally stable compound suitable for gas chromatography. Following derivatization, the sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column and then detected by the mass spectrometer.

Experimental Protocols

Sample Preparation

The sample preparation protocol will vary depending on the matrix (e.g., water, soil, plant tissue). The following is a general protocol for water samples, which can be adapted for other matrices.

a. Liquid-Liquid Extraction (for water samples)

  • Acidify the water sample (e.g., 1 L) to a pH of 2 with a suitable acid, such as hydrochloric acid.

  • Transfer the acidified sample to a separatory funnel.

  • Add a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether.[6]

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction process two more times with fresh organic solvent.

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

b. Solid-Phase Extraction (SPE) (alternative for water samples)

  • Condition a C18 SPE cartridge with a suitable solvent (e.g., methanol) followed by acidified water (pH 2).

  • Pass the acidified water sample through the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with acidified water to remove interferences.

  • Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.

  • Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of solvents).

  • Concentrate the eluate to a small volume before derivatization.

Derivatization

The concentrated extract must be derivatized to form volatile esters of the acidic herbicides. Methylation is a common technique.

a. Methylation with Trimethylsilyldiazomethane (B103560) (TMSD)

Trimethylsilyldiazomethane (TMSD) is a safer alternative to the highly toxic and explosive diazomethane (B1218177) for the preparation of methyl esters.[7]

  • To the concentrated sample extract, add a small amount of a polar solvent like methanol.

  • Add a solution of trimethylsilyldiazomethane (TMSD) in a suitable solvent (e.g., hexane (B92381) or diethyl ether) dropwise until a persistent yellow color is observed, indicating an excess of the reagent.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes). The optimal reaction time and temperature may need to be determined experimentally.[7]

  • Quench the excess TMSD by adding a few drops of a weak acid (e.g., acetic acid).

  • The derivatized sample is now ready for GC-MS analysis.

b. Other Derivatization Agents

Other derivatization agents such as pentafluorobenzyl bromide (PFBBr) can also be used to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized acidic herbicides. These may need to be optimized for your specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 60 °C, hold for 2 min
Ramp 1: 15 °C/min to 180 °C
Ramp 2: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of acidic herbicides using derivatization followed by GC analysis, as indicated in the literature. It is important to note that specific values for "this compound" are not available. The data presented here are for related acidic herbicides and should be considered as representative.

AnalyteDerivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryMatrix
Chlorophenoxy AcidsMethylation with TMSD4.1 - 8.1 ng/mLNot SpecifiedNot SpecifiedEnriched Sample
DicambaIn-situ derivatization with dimethyl sulfate1.8 - 3.0 ng/LNot SpecifiedNot SpecifiedWater

Note: The LODs for chlorophenoxy acids were determined for the enriched sample, while the LODs for Dicamba were for water samples. Direct comparison should be made with caution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of acidic herbicides from a water sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Water Sample acidification Acidification (pH 2) sample->acidification extraction Liquid-Liquid or Solid-Phase Extraction acidification->extraction concentration Concentration extraction->concentration derivatize Methylation (e.g., with TMSD) concentration->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing gcms->data

Caption: General workflow for the GC-MS analysis of acidic herbicides.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and rationale behind the key steps in the analytical method.

logical_relationship analyte Acidic Herbicide (e.g., Dicamba) (Polar, Non-volatile) derivatization Derivatization (e.g., Methylation) analyte->derivatization To increase volatility derivative Ester Derivative (Less Polar, Volatile) derivatization->derivative gc_separation Gas Chromatography (Separation) derivative->gc_separation For separation ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection For detection result Quantitative Result ms_detection->result

Caption: Rationale for the analytical steps in GC-MS of acidic herbicides.

Conclusion

Gas chromatography-mass spectrometry, following an appropriate sample preparation and derivatization protocol, is a robust and reliable method for the analysis of Dicamba and other acidic herbicides. While LC-MS/MS offers a more direct approach by eliminating the need for derivatization, GC-MS remains a powerful technique, particularly when high sensitivity is required and instrumentation is available. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of these compounds. Careful optimization of each step is crucial for achieving accurate and reproducible results.

References

Application Note: A Robust Method for the Extraction and Quantification of Acidic Herbicides from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The widespread use of acidic herbicides, such as dicamba (B1670444), for broadleaf weed control in agriculture necessitates reliable and sensitive analytical methods for their monitoring in environmental matrices like soil.[1][2][3] The migration of these herbicides from the application site can lead to the contamination of surrounding soil and water bodies, potentially damaging non-target crops and ecosystems.[2] This application note details a comprehensive protocol for the sample preparation and analysis of acidic herbicides from soil, focusing on techniques that offer high recovery, sensitivity, and robustness.

Traditionally, the analysis of acidic herbicides involved complex and time-consuming derivatization steps for gas chromatography (GC) analysis.[1][4] Modern methods, however, leverage the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which eliminates the need for derivatization, offering a more streamlined and rugged approach.[1][2][4] This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates a liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup, ensuring the removal of matrix interferences prior to LC-MS/MS analysis.

While this protocol has been validated for dicamba and its major metabolites, such as 5-OH Dicamba and 3,6-dichlorosalicylic acid (DCSA)[1][2][5], it provides a strong foundational methodology for the analysis of other acidic herbicides, including novel derivatives like "Dicamba-(CH2)5-acid". However, it is crucial to note that for any new analyte, method validation and optimization are essential to ensure accuracy and precision.

Experimental Workflow

experimental_workflow cluster_sample_prep Soil Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Soil Sample Collection (5g homogenized soil) add_is 2. Addition of Internal Standard (e.g., d3-Dicamba) sample->add_is extraction 3. Extraction (Acetonitrile with 2% Formic Acid) add_is->extraction vortex 4. Vortex & Centrifuge (4000 rpm, 15 min) extraction->vortex supernatant 5. Collect Supernatant vortex->supernatant dspe 6. Add d-SPE Sorbents (PSA & MgSO4) supernatant->dspe vortex_cleanup 7. Vortex & Centrifuge dspe->vortex_cleanup collect_extract 8. Collect Final Extract vortex_cleanup->collect_extract dilution 9. Dilution (with aqueous mobile phase) collect_extract->dilution lcms 10. LC-MS/MS Analysis dilution->lcms

Figure 1. Experimental workflow for the extraction and analysis of acidic herbicides from soil.

Materials and Methods

Reagents and Chemicals

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Analytical standards of dicamba and its metabolites (or "this compound")

  • Isotopically labeled internal standard (e.g., d3-Dicamba)

  • Primary secondary amine (PSA) sorbent

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Equipment

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and appropriate tips

  • Volumetric flasks

  • Autosampler vials

Sample Preparation Protocol

  • Sample Weighing: Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.[1]

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution (e.g., d3-Dicamba) to the soil sample. The use of an isotopically labeled internal standard is crucial for accurate quantification and to correct for matrix effects and variations in recovery.[1]

  • Extraction: Add 10 mL of acetonitrile containing 2% formic acid to the centrifuge tube.[3] The addition of formic acid aids in the partitioning of the acidic analytes into the acetonitrile phase.[3]

  • Homogenization and Centrifugation: Vigorously shake the tube for 15 minutes, followed by centrifugation at 4000 rpm for 15 minutes.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube containing the d-SPE sorbents.

  • Dispersive Solid-Phase Extraction (d-SPE): Add 150 mg of PSA and 900 mg of anhydrous MgSO4 to the supernatant. PSA is effective in removing organic acids and other polar interferences from the sample matrix.[3]

  • Cleanup and Centrifugation: Vortex the tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Collection: Transfer an aliquot of the cleaned extract into an autosampler vial.

  • Dilution and Analysis: Dilute the final extract with an aqueous mobile phase before injection into the LC-MS/MS system for analysis.[1]

LC-MS/MS Conditions

  • Column: A Phenomenex Kinetex F5 column is recommended for the chromatographic separation of these polar compounds.[1]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Ionization Mode: Negative mode electrospray ionization (ESI-) is highly effective for the sensitive detection of acidic functional groups.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode should be used for selective and sensitive quantification of the target analytes.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of dicamba and its metabolites in soil matrices, as reported in the literature. These values can serve as a benchmark when developing a method for "this compound".

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)Reference
Dicamba0.012 - <10.040 - 14070 - 150[1][3]
5-OH Dicamba~1-70 - 150[1]
3,6-DCSA<10.1 - 14070 - 150[1]

Note: The wide range in LOQs can be attributed to different soil types and analytical instrumentation used in various studies.

Discussion

The presented protocol offers a reliable and efficient method for the extraction and quantification of acidic herbicides from complex soil matrices. The use of a modified QuEChERS approach with d-SPE cleanup effectively minimizes matrix effects, leading to high-quality data. The LC-MS/MS analysis in negative ESI mode provides the necessary sensitivity and selectivity for detecting these compounds at environmentally relevant concentrations.

For the specific analysis of "this compound," this protocol serves as an excellent starting point. However, due to the structural modification, it is imperative to perform a thorough method validation. This includes optimizing the extraction solvent, d-SPE sorbents, and LC-MS/MS parameters. Furthermore, determining the recovery, precision, linearity, LOD, and LOQ for "this compound" in the specific soil matrices of interest is a critical step to ensure the reliability of the analytical results.

Conclusion

This application note provides a detailed and robust protocol for the sample preparation and analysis of acidic herbicides in soil. By leveraging a modified QuEChERS method and LC-MS/MS, researchers can achieve sensitive and accurate quantification. While the provided data is for dicamba and its known metabolites, the methodology is adaptable for novel derivatives such as "this compound," with the prerequisite of a comprehensive method validation. This approach will enable researchers, scientists, and drug development professionals to effectively monitor these important compounds in the environment.

References

Application Note and Protocol: Extraction of Dicamba-(CH2)5-acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

This document provides a detailed protocol for the extraction and quantification of "Dicamba-(CH2)5-acid" from plant tissues. It is important to note that "this compound" is a hypothetical derivative of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and is not a recognized metabolite or commercial product based on currently available scientific literature. Therefore, the following protocol has been adapted from established methods for Dicamba and other acidic herbicides, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][2][3][4]

The rationale for this adapted protocol is based on the predicted physicochemical properties of "this compound". The addition of a five-carbon aliphatic chain with a terminal carboxylic acid group (-(CH2)5-COOH) to the Dicamba structure is expected to increase its lipophilicity and molecular weight compared to the parent compound. While the molecule remains an acidic herbicide due to the carboxyl group, its interaction with extraction solvents and solid-phase extraction (SPE) sorbents will differ.

The proposed method involves homogenization of the plant tissue, followed by a modified QuEChERS extraction using acidified acetonitrile (B52724) to ensure the analyte is in a neutral form for efficient partitioning. A dispersive solid-phase extraction (d-SPE) step is included for cleanup to remove interfering matrix components like pigments, lipids, and sugars. Final analysis and quantification are performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity for detecting trace levels of the target analyte in complex plant matrices.[5][6][7][8]

Predicted Physicochemical Properties of this compound

Compared to Dicamba, "this compound" would exhibit:

  • Increased Lipophilicity: The addition of the C5 alkyl chain significantly increases the nonpolar character of the molecule.

  • Lower Water Solubility: The increased lipophilicity would likely decrease its solubility in water.

  • Stronger Retention on Reversed-Phase Materials: The molecule is expected to show stronger interaction with C18 and other reversed-phase sorbents.

  • Acidic Nature: The presence of the terminal carboxylic acid group means its charge state will be pH-dependent, similar to other acidic herbicides.[9]

Experimental Protocol

Materials and Reagents
  • Equipment:

    • High-speed blender/homogenizer

    • Centrifuge capable of 4000 rpm

    • Vortex mixer

    • Analytical balance

    • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

    • Micropipettes

    • Syringe filters (0.22 µm, PTFE or nylon)

    • LC-MS/MS system (e.g., SCIEX QTRAP 6500+ or similar)[5]

    • Analytical column (e.g., Phenomenex Kinetex F5 or similar reversed-phase column)[5]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Methanol (MeOH), HPLC or LC-MS grade

    • Water, ultrapure (18.2 MΩ·cm)

    • Formic acid (FA), LC-MS grade

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

    • Graphitized Carbon Black (GCB) - use with caution as it can adsorb planar molecules

    • "this compound" analytical standard (hypothetical)

    • Isotopically labeled internal standard (e.g., D3-Dicamba as a surrogate)[5][7]

Sample Preparation and Homogenization
  • Weigh 5 g of fresh or frozen plant tissue into a 50 mL centrifuge tube. For dry samples, use 1 g and add 4 mL of ultrapure water.

  • Add an appropriate amount of the isotopically labeled internal standard solution to the sample.

  • Add 10 mL of 1% formic acid in acetonitrile.[3]

  • Homogenize the sample for 1-2 minutes at high speed.

Extraction (QuEChERS)
  • To the homogenized sample, add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • The upper layer is the acetonitrile extract containing the analyte.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer 6 mL of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing:

    • 900 mg of anhydrous MgSO₄

    • 300 mg of PSA

    • 300 mg of C18

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: Phenomenex Kinetex F5 (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient should be optimized for the separation of the target analyte from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Acidic herbicides are readily ionized in negative mode.[5]

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) would be the deprotonated molecule [M-H]⁻ of "this compound". The product ions (Q3) would need to be determined by infusing the analytical standard. At least two MRM transitions should be monitored for confident identification and quantification.

Data Presentation

The following table summarizes the expected quantitative performance of the method for "this compound", based on typical values reported for Dicamba and other acidic herbicides.[3][5][6][7][10]

ParameterExpected ValueNotes
Recovery 70-120%The higher lipophilicity might lead to stronger matrix interactions, potentially affecting recovery. Method optimization is crucial.
Precision (RSD) < 20%Relative Standard Deviation for replicate samples.
Limit of Detection (LOD) 0.1 - 1.0 ng/g (ppb)Dependent on the LC-MS/MS instrument sensitivity and matrix effects.
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/g (ppb)The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Linearity (R²) > 0.99For the calibration curve in the expected concentration range.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Weigh 5g of Plant Tissue B 2. Add Internal Standard and 10mL Acidified ACN A->B C 3. Homogenize for 2 min B->C D 4. Add MgSO4 and NaCl Salts C->D E 5. Vortex for 1 min D->E F 6. Centrifuge at 4000 rpm for 10 min E->F G 7. Transfer 6mL of Supernatant to d-SPE Tube F->G Acetonitrile Extract H 8. d-SPE Tube contains: MgSO4, PSA, C18 I 9. Vortex for 2 min G->I J 10. Centrifuge at 4000 rpm for 5 min I->J K 11. Filter Extract J->K Cleaned Extract L 12. LC-MS/MS Analysis (ESI Negative Mode) K->L

Caption: Workflow for the extraction and analysis of this compound.

Disclaimer: This protocol is a theoretical adaptation for a hypothetical molecule. The actual performance, including recovery, sensitivity, and optimal conditions, must be determined experimentally through a proper method validation process using an analytical standard of "this compound".

References

Application Notes: Utilizing "Dicamba-(CH2)5-acid" in Competitive Immunoassays for Dicamba Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1] Monitoring its presence in environmental samples and agricultural products is crucial to prevent damage to non-target crops and ensure regulatory compliance. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISA) and chemiluminescent enzyme immunoassays (CLEIA), offer a rapid, sensitive, and high-throughput alternative to traditional chromatographic methods for dicamba detection.[1][2][3][4]

A key component in developing a robust immunoassay for a small molecule like dicamba is the synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. "Dicamba-(CH2)5-acid" represents a dicamba hapten modified with a five-carbon linker arm terminating in a carboxylic acid group. This linker facilitates the conjugation of dicamba to a carrier protein, a critical step for antibody production and assay development. The nature and position of this linker arm are crucial factors that influence the sensitivity and specificity of the resulting immunoassay.[1] Generally, a linker of 3-5 carbon atoms is considered optimal.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of dicamba haptens, exemplified by "this compound," in the development and execution of competitive immunoassays for dicamba quantification.

Principle of Competitive Immunoassay for Dicamba

Competitive immunoassays for dicamba operate on the principle of a competitive binding reaction between the free dicamba in a sample and a labeled or immobilized dicamba hapten for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of dicamba in the sample.

There are two primary formats for competitive immunoassays:

  • Direct Competitive ELISA: A dicamba-specific antibody is coated onto the microplate wells. The sample containing unknown dicamba is incubated with a known amount of enzyme-labeled dicamba. The free dicamba and the enzyme-labeled dicamba compete for binding to the immobilized antibody. After washing, a substrate is added, and the resulting color is measured. A lower signal indicates a higher concentration of dicamba in the sample.

  • Indirect Competitive ELISA/CLEIA: A dicamba-protein conjugate (coating antigen) is immobilized on the microplate wells. The sample is pre-incubated with a limited amount of dicamba-specific antibody and then added to the wells. The free dicamba in the sample competes with the immobilized dicamba-protein conjugate for binding to the antibody. A secondary antibody, conjugated to an enzyme, is then added to detect the primary antibody bound to the plate. The signal is inversely proportional to the dicamba concentration in the sample.[1] This format often provides higher sensitivity.[1]

Quantitative Data Summary

The performance of dicamba immunoassays can be characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the linear working range. The following tables summarize performance data from developed dicamba immunoassays.

Table 1: Performance of a Dicamba Competitive Indirect Chemiluminescent Immunoassay (CLEIA) [1]

ParameterValue
IC500.874 ng/mL
ComparisonOver 15 times more sensitive than conventional ELISA (IC50 of 195 ng/mL)

Table 2: Performance of a Commercial Direct Competitive Dicamba ELISA Kit [5]

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Middle of Test (50% B/B0)
Water0.050 ppb-~0.75 ppb
Soil5.00 ppb10 ppb~75.0 ppb
Durum Wheat5.00 ppb10 ppb~75.0 ppb

Table 3: Recovery Studies of Dicamba in Spiked Samples using CLEIA [1]

Sample TypeSpiked Concentration (ng/g)Average Recovery (%)
Soybean Plant2086 - 108
5086 - 108
15086 - 108
Soil5105 - 107
15105 - 107
45105 - 107

Experimental Protocols

The following are detailed protocols for an indirect competitive immunoassay, which can be adapted for either an ELISA or a CLEIA for the detection of dicamba.

Materials and Reagents
  • Dicamba Standard: Analytical grade dicamba for preparing standard curves.

  • This compound-Protein Conjugate (Coating Antigen): e.g., this compound-Bovine Serum Albumin (BSA).

  • Anti-Dicamba Antibody: Polyclonal or monoclonal antibody specific for dicamba.

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., Goat anti-Rabbit IgG-HRP).

  • Microplates: 96-well polystyrene plates (clear for ELISA, white for CLEIA).

  • Buffers:

    • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

    • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).

    • Blocking Buffer: PBST containing 2% BSA or 5% non-fat dry milk.[1]

    • Assay Buffer: PBST.

  • Substrate:

    • For ELISA: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • For CLEIA: Luminol-based substrate system.[1]

  • Stop Solution (for ELISA): 2 M Sulfuric Acid (H2SO4).

  • Plate Reader: Spectrophotometer for ELISA (450 nm) or luminometer for CLEIA.

Protocol for Indirect Competitive Immunoassay
  • Coating of Microplate:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a series of dicamba standards and sample extracts in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-dicamba antibody at its optimal concentration.

    • Incubate this mixture for 30 minutes at 37°C (pre-incubation step).

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Detection:

    • For ELISA:

      • Add 100 µL of TMB substrate to each well.

      • Incubate in the dark at room temperature for 15-30 minutes.

      • Stop the reaction by adding 50 µL of Stop Solution.

      • Read the absorbance at 450 nm within 10 minutes.

    • For CLEIA:

      • Add 100 µL of the luminol (B1675438) substrate system to each well.

      • Immediately measure the chemiluminescence intensity (Relative Light Units, RLU) using a luminometer.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [1 - (Signal_sample / Signal_zero_standard)] * 100

    • Plot a standard curve of % Inhibition versus the logarithm of the dicamba concentration.

    • Determine the concentration of dicamba in the samples by interpolating their % Inhibition values from the standard curve.

Visualizations

Principle of the Indirect Competitive Immunoassay

G cluster_well Microplate Well Surface cluster_detection Detection Coating_Antigen Dicamba-Protein Conjugate Antibody Anti-Dicamba Antibody Free_Dicamba Free Dicamba (from sample) Antibody->Coating_Antigen Binding to Plate (Competition) Antibody->Free_Dicamba Secondary_Ab Enzyme-labeled Secondary Antibody Antibody->Secondary_Ab Binds to Primary Ab Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Signal (Color/Light) Substrate->Signal Produces G A 1. Coat Plate with Dicamba-Protein Conjugate B 2. Wash Plate A->B C 3. Block Plate (e.g., with BSA) B->C D 4. Wash Plate C->D E 5. Pre-incubate Sample/Standard with Anti-Dicamba Antibody D->E F 6. Add Mixture to Plate (Competitive Binding) E->F G 7. Wash Plate F->G H 8. Add Enzyme-labeled Secondary Antibody G->H I 9. Wash Plate H->I J 10. Add Substrate (TMB or Luminol) I->J K 11. Measure Signal (Absorbance or Luminescence) J->K L 12. Data Analysis (Standard Curve & Calculation) K->L

References

Application Notes and Protocols for Structure-Activity Relationship Studies of Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Dicamba-(CH2)5-acid" is a novel, hypothetical compound for the purpose of these application notes. No specific experimental data for this molecule is publicly available. The following protocols and notes are based on established methodologies for the study of Dicamba (B1670444) and other synthetic auxin herbicides and are intended to serve as a comprehensive guide for the research and evaluation of this and similar new chemical entities.

Introduction: Dicamba and the Rationale for Structure-Activity Relationship (SAR) Studies

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used synthetic auxin herbicide that effectively controls broadleaf weeds.[1][2] It mimics the natural plant hormone indole-3-acetic acid (IAA), but at high concentrations, it overwhelms the plant's normal growth regulation, leading to uncontrolled growth and eventually, cell death.[3][4] The primary mode of action involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[3][5][6] This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, thereby activating auxin-responsive genes.[6][7][8]

Structure-Activity Relationship (SAR) studies are crucial in herbicide discovery to understand how chemical structure influences biological activity.[9] By systematically modifying a lead compound like Dicamba, researchers can optimize properties such as herbicidal potency, crop selectivity, and environmental fate. The acidic carboxyl group of synthetic auxins is critical for their biological activity and transport within the plant.[1] This document outlines the application notes and experimental protocols to synthesize and evaluate "this compound," a novel analog where the carboxylic acid is extended by a five-carbon aliphatic chain, to investigate the impact of this modification on its auxin-like and herbicidal properties.

Proposed Synthesis of this compound

A plausible synthetic route to "this compound" would involve the esterification of Dicamba followed by reduction and subsequent chain extension.

Protocol 2.1: Synthesis of 6-(3,6-dichloro-2-methoxyphenyl)hexan-1-oic acid ("this compound")

  • Esterification of Dicamba:

    • Dissolve Dicamba (1 equivalent) in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the acid, extract the methyl ester with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

  • Reduction of the Ester to an Alcohol:

    • Dissolve the methyl dicamba ester (1 equivalent) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully with water and a sodium hydroxide (B78521) solution.

    • Filter the resulting solids and extract the alcohol from the filtrate. Purify by column chromatography.

  • Conversion of Alcohol to Alkyl Halide:

    • Treat the resulting alcohol (1 equivalent) with a halogenating agent like phosphorus tribromide (PBr3) in a suitable solvent (e.g., diethyl ether) at 0°C to yield the corresponding alkyl bromide.

  • Chain Extension via Malonic Ester Synthesis:

    • React the alkyl bromide (1 equivalent) with diethyl malonate in the presence of a base like sodium ethoxide to form the diethyl ester intermediate.

    • Hydrolyze the ester groups using a strong base (e.g., NaOH), followed by acidification and heating to promote decarboxylation, yielding the final product, "this compound".

  • Purification and Characterization:

    • Purify the final compound using column chromatography or recrystallization.

    • Characterize the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Comparative Activity Tables

The following tables are templates for organizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Auxin-like Activity in Arabidopsis thaliana

CompoundConcentration (µM)Root Length (% of Control)IC50 (µM)DR5::GFP Fluorescence (Relative Units)
Control (DMSO) -100 ± 5-1.0 ± 0.2
Dicamba 0.185 ± 60.515.2 ± 1.8
140 ± 445.7 ± 3.5
1015 ± 398.3 ± 7.1
This compound 0.195 ± 75.22.1 ± 0.4
170 ± 510.5 ± 1.1
1030 ± 435.6 ± 2.9

Table 2: Whole-Plant Herbicidal Efficacy (Post-Emergence)

CompoundApplication Rate (g a.i./ha)Weed Control (%) - Amaranthus retroflexus (Broadleaf)Weed Control (%) - Setaria viridis (Grass)Crop Injury (%) - Zea mays (Corn)
Control (Vehicle) 0000
Dicamba 14095 ± 310 ± 25 ± 1
28099 ± 115 ± 38 ± 2
56010020 ± 412 ± 3
This compound 14060 ± 55 ± 1< 2
28075 ± 68 ± 2< 2
56088 ± 410 ± 2< 3

Experimental Protocols

Protocol 4.1: Arabidopsis thaliana Root Elongation Assay

This assay quantitatively assesses auxin-like activity by measuring the inhibition of root growth.[10]

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar (B569324) plates containing a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a solvent control (e.g., DMSO).

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.

  • Vernalization and Growth: Store the plates at 4°C for 2 days in the dark (vernalization), then transfer them to a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark cycle) in a vertical orientation.

  • Data Collection: After 7-10 days, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the solvent control. Determine the IC50 value (the concentration required for 50% inhibition of root growth).

Protocol 4.2: Auxin-Responsive Gene Expression Assay

This protocol uses a transgenic Arabidopsis line expressing a reporter gene (e.g., GFP) under the control of an auxin-responsive promoter (DR5) to visualize and quantify auxin signaling activation.[11]

  • Plant Material: Use 5-day-old seedlings of a DR5rev::GFP transgenic Arabidopsis line.

  • Treatment: Transfer seedlings into a liquid MS medium containing the test compounds at various concentrations. Include a solvent control.

  • Incubation: Incubate the seedlings for 24 hours under standard growth conditions.

  • Imaging: Visualize GFP expression in the root tips using a confocal laser scanning microscope.

  • Quantification: Quantify the fluorescence intensity in a defined region of the root tip using appropriate software. Express the results as relative fluorescence units compared to the control.

Protocol 4.3: Whole-Plant Herbicidal Activity Assay (Post-Emergence)

This greenhouse assay evaluates the herbicidal efficacy of the compound on different plant species.

  • Plant Cultivation: Grow target weed species (e.g., a broadleaf weed like Amaranthus retroflexus and a grass weed like Setaria viridis) and a crop species (e.g., corn, Zea mays) in pots containing a standard potting mix until they reach a specified growth stage (e.g., 3-4 true leaves).

  • Herbicide Application: Prepare spray solutions of the test compounds at various application rates (e.g., 140, 280, 560 g active ingredient per hectare). Include a standard herbicide (Dicamba) and a vehicle control.

  • Spraying: Apply the solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Evaluation: Keep the plants in a greenhouse with controlled conditions. Visually assess weed control and crop injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: Calculate the average control/injury ratings for each treatment. Dose-response curves can be generated to determine the GR50 (the rate causing 50% growth reduction).

Visualizations (Graphviz)

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (e.g., Dicamba) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA (Repressor) SCF->Aux_IAA Ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF Inhibits Degradation 26S Proteasome Degradation Aux_IAA->Degradation Targeted for AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Genes Transcription Transcription Auxin_in Auxin Auxin_in->Auxin Enters Nucleus AuxinResponse AuxinResponse

Caption: Canonical auxin signaling pathway initiated by natural or synthetic auxins like Dicamba.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Hypothesis: Modification of Dicamba's Carboxylic Acid synthesis Chemical Synthesis of 'this compound' start->synthesis purification Purification & Structural Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Bioassays (Auxin-like Activity) purification->in_vitro in_vivo In Vivo Herbicidal Assays (Greenhouse Trials) purification->in_vivo root_assay Arabidopsis Root Elongation Assay gene_assay DR5::GFP Reporter Gene Assay post_emergence Post-Emergence Weed Control Assay dose_response Dose-Response & GR50 Determination sar_analysis Structure-Activity Relationship (SAR) Analysis conclusion Conclusion on the Role of the (CH2)5 Linker sar_analysis->conclusion root_assay->sar_analysis gene_assay->sar_analysis post_emergence->sar_analysis dose_response->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of novel Dicamba analogs.

SAR_Logic Lead Lead Compound (Dicamba) Modification Chemical Modification (Add -(CH2)5- linker) Lead->Modification Activity_Lead Biological Activity of Lead Lead->Activity_Lead Analog New Analog (this compound) Modification->Analog Activity_Analog Biological Activity of Analog Analog->Activity_Analog Comparison Compare Activities Activity_Lead->Comparison Activity_Analog->Comparison SAR Establish Structure-Activity Relationship Comparison->SAR

Caption: Logical diagram illustrating the process of establishing a Structure-Activity Relationship (SAR).

References

Application of "Dicamba-(CH2)5-acid" in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the study of "Dicamba-(CH2)5-acid," a novel derivative of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). As "this compound" is not a widely documented compound, this document is based on a proposed chemical structure where the methoxy (B1213986) group of Dicamba is replaced by a pentanoic acid ether linkage, resulting in 2-(4-carboxybutoxy)-3,6-dichlorobenzoic acid . This modification introduces a fatty acid-like side chain, suggesting that its metabolic fate will be governed by both the xenobiotic metabolism of the dichlorobenzoic acid core and the endogenous pathways of fatty acid oxidation.

The study of such hybrid molecules is pertinent to drug development for several reasons, including the design of pro-drugs that may leverage fatty acid transport mechanisms for targeted delivery, or to understand the metabolic liabilities of xenobiotics containing aliphatic acid chains. These notes will detail the hypothetical metabolic pathways, provide protocols for in vitro assessment, and outline methods for metabolite identification.

Hypothesized Metabolic Pathways of this compound

The metabolism of this compound is likely to proceed through two primary routes: (1) β-oxidation of the pentanoic acid side chain, and (2) modification of the aromatic ring structure, similar to the metabolism of other phenoxyalkanoic acid herbicides.[1][2][3][4][5]

  • Phase I Metabolism:

    • β-Oxidation: The pentanoic acid side chain is a substrate for mitochondrial β-oxidation.[6][7][8][9][10] This process involves a cycle of four enzymatic reactions that sequentially shorten the alkyl chain by two carbons, producing acetyl-CoA in each round.[6][8][10] For a five-carbon chain, this would result in the formation of propionyl-CoA and acetyl-CoA.

    • Hydroxylation: The aromatic ring may undergo hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, a common metabolic route for xenobiotics.[11][12]

  • Phase II Metabolism:

    • Conjugation: The original carboxylic acid group, as well as any hydroxylated metabolites, can be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Below is a diagram illustrating the proposed metabolic cascade.

G cluster_0 Mitochondrial β-Oxidation cluster_1 Phase I & II Metabolism (Liver) Parent This compound Metabolite_1 Dicamba-(CH2)3-acid Parent->Metabolite_1 1st β-oxidation cycle (+ Acetyl-CoA) Metabolite_4 Hydroxylated this compound Parent->Metabolite_4 CYP450 Hydroxylation Metabolite_5 Glucuronide Conjugate Parent->Metabolite_5 UGT Conjugation Metabolite_2 Dicamba-CH2-acid Metabolite_1->Metabolite_2 2nd β-oxidation cycle (+ Propionyl-CoA) Excretion Excretion (Urine/Feces) Metabolite_2->Excretion Further Metabolism & Conjugation Metabolite_3 Dicamba-O-acetic acid Metabolite_4->Metabolite_5 UGT Conjugation Metabolite_5->Excretion

Caption: Proposed metabolic pathway of this compound.

Application Notes

In Vitro Metabolic Stability Assessment

The first step in characterizing a novel compound is to determine its metabolic stability.[13][14] This provides an initial estimate of its intrinsic clearance and half-life in a biological system.

  • Objective: To determine the rate at which this compound is metabolized by liver enzymes.

  • Systems:

    • Liver Microsomes: Contain a high concentration of Phase I (CYP) enzymes. Suitable for assessing initial oxidative metabolism.[15][16]

    • Hepatocytes: Provide a more complete metabolic picture, including both Phase I and Phase II enzymes, as well as active transporters.[14][15]

  • Endpoint: The rate of disappearance of the parent compound over time, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Metabolite Identification and Profiling

Identifying the metabolites of this compound is crucial for understanding its potential efficacy, toxicity, and pathways of elimination.[13][16]

  • Objective: To identify the structures of metabolites formed in vitro.

  • Methodology: Following incubation with a metabolically active system (e.g., hepatocytes), the reaction mixture is analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[17][18][19]

  • Analysis:

    • Untargeted Metabolomics: A comprehensive analysis to detect all measurable analytes in a sample.[20]

    • Tandem MS (MS/MS): Used to fragment ions and provide structural information for the identification of unknown metabolites.[17]

    • Data Comparison: The mass spectra of the incubated samples are compared to control samples (without the compound) to identify unique peaks corresponding to metabolites.

Enzyme Phenotyping

This application aims to identify the specific enzyme isoforms (primarily CYPs) responsible for the metabolism of this compound.[15][21]

  • Objective: To pinpoint the key CYP enzymes involved in the compound's metabolism.

  • Methods:

    • Recombinant Human CYPs: The compound is incubated individually with a panel of recombinant CYP enzymes to see which ones deplete the parent compound.

    • Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known, specific CYP inhibitors.[15] A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

1. Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well plates

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On a 96-well plate, add the phosphate buffer.

  • Add the this compound to the wells to a final concentration of 1 µM.

  • Add the HLM to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with the internal standard.

  • Include control wells: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a known substrate (e.g., Testosterone) to ensure metabolic activity.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein).

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol follows a similar incubation procedure as Protocol 1 but with a focus on analyzing the full mass spectrometry data.

1. Incubation:

  • Incubate this compound at a higher concentration (e.g., 10 µM) with human hepatocytes (e.g., 1 million cells/mL) for a longer duration (e.g., up to 4 hours) to allow for metabolite formation.

2. Sample Preparation:

  • After incubation, terminate the reaction and precipitate proteins with cold ACN.

  • Concentrate the supernatant under a stream of nitrogen if necessary.

  • Reconstitute the sample in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Inject the sample into an LC-MS/MS system.[18][20]

  • LC Method: Use a gradient elution on a C18 column to separate the parent compound from its more polar metabolites.

  • MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to detect all ions.

    • Use data-dependent acquisition to trigger MS/MS fragmentation for ions that appear in the sample but not in the control.

    • Predict the m/z values for expected metabolites from the β-oxidation pathway and create an inclusion list for targeted fragmentation.

4. Data Interpretation:

  • Process the data using metabolomics software to subtract the background and identify unique peaks.[20]

  • Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structure of the potential metabolites.

  • Compare the retention times and mass spectra with synthesized standards if available for confirmation.

Data Presentation

The quantitative data from these studies should be summarized for clear interpretation.

Table 1: Hypothetical Metabolic Stability of this compound

Systemt½ (min)CLint (µL/min/mg protein)
Human Liver Microsomes45.234.1
Human Hepatocytes28.724.1 (per million cells)

Table 2: Hypothetical Metabolite Profile in Human Hepatocytes at 60 min

MetaboliteProposed StructurePeak Area (relative to parent at T0)
M1Dicamba-(CH2)3-acid15.7%
M2Dicamba-CH2-acid5.2%
M3Hydroxylated Parent8.9%
M4Glucuronide Conjugate22.4%

Visualization of Experimental Workflow

The workflow for identifying metabolites can be visualized as follows.

G cluster_incubation Step 1: In Vitro Incubation cluster_sample_prep Step 2: Sample Preparation cluster_analysis Step 3: LC-MS/MS Analysis cluster_data_analysis Step 4: Data Interpretation Incubation Incubate this compound with Hepatocytes at 37°C Quench Terminate Reaction (Ice-cold Acetonitrile) Incubation->Quench Time Points Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC_Separation LC Separation (Gradient Elution) Extract->LC_Separation MS_Full_Scan MS Full Scan (Detect All Ions) LC_Separation->MS_Full_Scan MS_MS Data-Dependent MS/MS (Fragment Ions) MS_Full_Scan->MS_MS Peak_Detection Peak Detection & Background Subtraction MS_MS->Peak_Detection Structure_Elucidation Structure Elucidation from Fragments Peak_Detection->Structure_Elucidation Confirmation Confirm with Standards (if available) Structure_Elucidation->Confirmation

Caption: Workflow for metabolite identification.

References

Application Notes and Protocols for High-Throughput Screening Assays of "Dicamba-(CH2)5-acid"

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to "Dicamba-(CH2)5-acid". Given that "this compound" is characterized as an immunizing hapten, this guide will cover two primary applications: Immuno-based detection assays for which this molecule is a critical tool, and biological activity assays relevant to its parent compound, Dicamba, a synthetic auxin herbicide.[1][2][3][4][5]

Introduction to Dicamba and "this compound"

Dicamba is a widely used herbicide that functions as a synthetic auxin.[1][2] It mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, ultimately causing the death of susceptible broadleaf plants.[3][4][6] The molecular mechanism of auxin action involves its perception by the TIR1/AFB family of F-box proteins, which, in conjunction with Aux/IAA transcriptional repressors, form a co-receptor complex.[7][8][9] This interaction targets the Aux/IAA proteins for degradation, thereby activating auxin-responsive genes.[8]

"this compound" is a derivative of Dicamba designed as a hapten for immunological applications.[5] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The carboxyl functional group on "this compound" allows for its conjugation to proteins, a necessary step for developing antibodies and subsequent immunoassays for the detection of Dicamba.[5]

This document outlines HTS methodologies for two distinct purposes:

  • Immuno-based HTS: For the high-throughput detection and quantification of Dicamba in various samples.

  • Biological Activity-based HTS: To screen for and characterize the auxin-like activity of compounds like Dicamba and its derivatives.

Section 1: Immuno-based High-Throughput Screening

The primary application of "this compound" is in the development of competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of Dicamba. The following protocol describes a high-throughput competitive ELISA.

Experimental Protocol: High-Throughput Competitive ELISA for Dicamba Detection

This protocol is designed for a 96-well plate format, suitable for HTS.

1. Principle: This is a competitive immunoassay where free Dicamba in a sample competes with a Dicamba-conjugate (coating antigen) for binding to a limited amount of anti-Dicamba antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of Dicamba in the sample.

2. Reagents and Materials:

  • Coating Antigen: Dicamba conjugated to a carrier protein (e.g., Ovalbumin - OVA). "this compound" can be used to synthesize this conjugate.

  • Anti-Dicamba Antibody: Monoclonal or polyclonal antibody specific for Dicamba.

  • 96-well Microplates: High-binding polystyrene plates.

  • Sample Extracts: Samples (e.g., environmental water, plant tissue extracts) suspected of containing Dicamba.

  • Dicamba Standards: A series of known concentrations of Dicamba for generating a standard curve.

  • Blocking Buffer: e.g., 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., Goat anti-mouse IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Stop Solution: e.g., 2M H₂SO₄.

  • Plate Reader: Capable of measuring absorbance at the appropriate wavelength.

3. Protocol:

  • Coating:

    • Dilute the Dicamba-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of PBST per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • In a separate plate or tubes, pre-incubate 50 µL of Dicamba standards or samples with 50 µL of diluted anti-Dicamba antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to each well of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

  • Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

4. Data Presentation:

Dicamba Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Absorbance (450 nm) - Replicate 3Mean Absorbance% Inhibition
0 (B₀)0
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
  • % Inhibition Calculation: ((Mean Absorbance of B₀ - Mean Absorbance of Standard/Sample) / Mean Absorbance of B₀) * 100

  • A standard curve is generated by plotting % Inhibition versus the logarithm of the Dicamba concentration. The concentration of Dicamba in the samples can then be interpolated from this curve.

Diagram of Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with Dicamba-OVA Conjugate B Wash and Block A->B D Add Mixture to Plate B->D C Pre-incubate Sample/Standard with Anti-Dicamba Antibody C->D E Add Secondary Antibody-Enzyme Conjugate D->E F Add Substrate E->F G Read Absorbance F->G

Caption: Workflow for a competitive ELISA to detect Dicamba.

Section 2: Biological Activity-based High-Throughput Screening

To assess the potential auxin-like biological activity of "this compound" or to screen for novel synthetic auxins, several HTS assays can be employed. These assays typically use model plant systems like Arabidopsis thaliana.

Assay 1: High-Throughput Seedling Phenotyping Assay

This assay monitors the effect of compounds on seedling growth, a hallmark of auxin activity.

1. Principle: Auxins at low concentrations can promote cell elongation (e.g., hypocotyl elongation in the dark), while at high concentrations, they inhibit root growth.[10] This assay quantifies these morphological changes in Arabidopsis thaliana seedlings grown in multi-well plates.

2. Reagents and Materials:

  • Arabidopsis thaliana seeds: Wild-type (e.g., Col-0) or auxin-related reporter lines.

  • 96-well or 24-well clear-bottom sterile plates.

  • Growth Medium: 1/2 strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).

  • Test Compounds: Library of compounds, including "this compound" and Dicamba as a positive control, dissolved in a suitable solvent (e.g., DMSO).

  • Growth Chamber: With controlled light and temperature.

  • Imaging System: High-resolution flatbed scanner or automated phenotyping platform.

  • Image Analysis Software: e.g., ImageJ or specialized plant phenotyping software.

3. Protocol:

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or bleach treatment).

    • Resuspend seeds in sterile 0.1% agar.

    • Prepare MS agar medium and dispense into multi-well plates.

    • While the medium is still liquid, add the test compounds to each well to achieve the desired final concentration. Include solvent-only wells as a negative control.

    • Dispense a set number of sterilized seeds (e.g., 5-10) into each well.

  • Germination and Growth:

    • Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C for the desired duration (typically 5-7 days).

  • Imaging and Analysis:

    • Image the plates daily or at the end of the experiment using a high-resolution scanner.

    • Use image analysis software to measure primary root length, hypocotyl length, and other relevant parameters.

4. Data Presentation:

Compound IDConcentration (µM)Mean Primary Root Length (mm) ± SD% Root Growth InhibitionMean Hypocotyl Length (mm) ± SD
Negative Control (DMSO)00
Positive Control (Dicamba)1
Positive Control (Dicamba)10
Test Compound 11
Test Compound 110
"this compound"1
"this compound"10
  • % Root Growth Inhibition Calculation: ((Mean Root Length of Control - Mean Root Length of Treatment) / Mean Root Length of Control) * 100

Assay 2: High-Throughput Auxin-Responsive Reporter Gene Assay

This assay provides a molecular readout of auxin signaling activation.

1. Principle: This assay utilizes transgenic Arabidopsis lines containing a synthetic auxin-responsive promoter (DR5) fused to a reporter gene, such as β-glucuronidase (GUS) or Luciferase (LUC).[10] Activation of the auxin signaling pathway by a test compound leads to the expression of the reporter gene, which can be quantified.

2. Reagents and Materials:

  • Arabidopsis thaliana seeds: DR5:GUS or DR5:LUC reporter lines.

  • 96-well plates (clear for GUS, white/opaque for LUC).

  • Growth Medium and Test Compounds: As described in Assay 1.

  • For DR5:GUS:

    • GUS staining solution (e.g., X-Gluc in a suitable buffer).

    • Ethanol (B145695) series for tissue clearing.

    • Microscope or scanner for imaging.

  • For DR5:LUC:

3. Protocol:

  • Seedling Growth: Follow the protocol for seedling growth as described in Assay 1.

  • Reporter Gene Measurement (DR5:GUS):

    • After the growth period, remove the medium and add GUS staining solution to each well.

    • Incubate at 37°C for a defined period (e.g., 2-16 hours).

    • Remove the staining solution and clear the tissues by incubating in an ethanol series (e.g., 70%, 95%, 100%).

    • Quantify the blue staining intensity using image analysis or a qualitative scoring system.

  • Reporter Gene Measurement (DR5:LUC):

    • Add luciferin solution to each well containing the seedlings.

    • Incubate in the dark for a few minutes.

    • Measure luminescence using a plate reader.

4. Data Presentation:

Compound IDConcentration (µM)Mean Reporter Signal (Relative Luminescence Units or % Stained Area) ± SDFold Change vs. Control
Negative Control (DMSO)01
Positive Control (Dicamba)1
Positive Control (Dicamba)10
Test Compound 11
Test Compound 110
"this compound"1
"this compound"10

Diagram of Auxin Signaling Pathway

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (e.g., Dicamba) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA co-receptor with SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression promotes

Caption: Simplified auxin signaling pathway leading to gene expression.

Conclusion

The provided protocols offer a robust framework for the high-throughput screening and characterization of "this compound" and other related compounds. For "this compound" itself, its primary utility lies in the development of sensitive and specific immunoassays for the detection of the herbicide Dicamba. The biological activity assays, while applicable, are more suited for screening libraries of novel compounds to identify new synthetic auxins or to study the mechanism of action of existing ones. Researchers should select the appropriate assay based on their specific objectives, whether they are focused on analytical detection or biological discovery.

References

Application Notes and Protocols for Dicamba in Plant Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound "Dicamba-(CH2)5-acid":

Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information for a compound named "this compound". This suggests that this compound may be novel, proprietary, or referred to by a different nomenclature. The information presented here pertains to the well-researched synthetic auxin, Dicamba (3,6-dichloro-2-methoxybenzoic acid) , which is the parent compound from which the requested molecule is presumably derived. The protocols and data provided for Dicamba can serve as a foundational guide for research on related auxin-like molecules.

Dicamba: A Synthetic Auxin for Plant Physiology Research

Introduction:

Dicamba is a synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] It is a valuable tool in plant physiology research to study various aspects of plant growth and development regulated by auxins. Due to its high biological activity, it can be used to induce auxin-related responses, study hormone signaling pathways, and investigate the mechanisms of herbicide action and resistance.[1]

Mechanism of Action:

Dicamba, like other auxinic herbicides, disrupts normal plant growth by overstimulating the auxin signaling pathway.[2][3] At the molecular level, it binds to auxin receptors, primarily the TIR1/AFB F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[1] This uncontrolled gene expression results in abnormal cell division and elongation, ultimately causing plant death in susceptible species.[2]

Applications in Plant Physiology Research:
  • Studying Auxin Signaling: Dicamba can be used to dissect the components of the auxin signaling cascade. By comparing the responses of wild-type and mutant plants to Dicamba treatment, researchers can identify genes and proteins involved in auxin perception, signal transduction, and response.[1]

  • Investigating Herbicide Resistance: Dicamba is used to study the molecular and physiological basis of herbicide resistance in weeds and genetically modified crops.

  • Analyzing Plant Development: As a potent auxin mimic, Dicamba can be applied to study auxin's role in various developmental processes, such as root formation, leaf development, and apical dominance.

  • Structure-Activity Relationship Studies: By comparing the physiological effects of Dicamba with its analogs and derivatives, researchers can understand how chemical structure relates to auxin activity.

Quantitative Data Summary

The following table summarizes typical quantitative data observed in plant physiology experiments involving Dicamba. These values are illustrative and can vary significantly depending on the plant species, experimental conditions, and dosage.

Parameter AssessedPlant SpeciesDicamba ConcentrationObserved EffectReference
Primary Root Growth InhibitionArabidopsis thaliana0.1 - 10 µMDose-dependent inhibition of root elongation.[1]
Gene Expression (Auxin-responsive genes)Arabidopsis thaliana10 µMSignificant upregulation of genes like GH3 and SAURs within hours of treatment.[1]
Leaf Epinasty and CurlingSoybean (Glycine max)0.56 - 560 g ae ha⁻¹ (field)Visible symptoms of leaf cupping and curling within 24-48 hours.[4]
Ethylene (B1197577) ProductionPea (Pisum sativum)100 µMIncreased ethylene biosynthesis, contributing to epinastic responses.[3]

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol is a standard method to quantify the auxin-like activity of a compound by measuring its effect on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar (B569324)

  • Petri plates (9 cm)

  • Dicamba stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol (B145695) and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution.

  • Plating:

    • Prepare MS agar plates containing different concentrations of Dicamba (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

    • Pipette the sterilized seeds onto the surface of the agar plates, arranging them in a line at the top of the plate.

    • Seal the plates with breathable tape.

  • Vernalization and Growth:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization).

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Grow the seedlings under a long-day photoperiod (16h light / 8h dark) at 22°C for 5-7 days.

  • Data Collection and Analysis:

    • After the growth period, remove the plates and scan them to create a digital image.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

    • Calculate the average root length and standard deviation for each Dicamba concentration.

    • Plot the average root length as a function of Dicamba concentration to generate a dose-response curve.

Protocol 2: Gene Expression Analysis in Response to Dicamba Treatment

This protocol describes how to analyze the expression of auxin-responsive genes in Arabidopsis seedlings after Dicamba treatment using quantitative PCR (qPCR).

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old, grown in liquid or on solid MS medium)

  • Dicamba solution at the desired treatment concentration

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., GH3.3, SAUR-AC1) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Seedling Growth and Treatment:

    • Grow Arabidopsis seedlings in a sterile liquid MS medium with gentle shaking for 10-14 days.

    • Add Dicamba to the liquid medium to the final desired concentration (e.g., 10 µM). For the control, add an equivalent volume of the solvent (e.g., DMSO).

    • Incubate the seedlings for the desired treatment time (e.g., 1, 3, 6, or 24 hours).

  • Sample Collection and RNA Extraction:

    • Harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling program.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the Dicamba-treated and control samples.

Visualizations

Auxin Signaling Pathway

The following diagram illustrates the core nuclear auxin signaling pathway that is targeted by Dicamba.

Auxin_Signaling Auxin Dicamba (Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Caption: Core nuclear auxin signaling pathway activated by Dicamba.

Experimental Workflow: Root Growth Inhibition Assay

The following diagram outlines the workflow for the root growth inhibition assay.

Root_Growth_Workflow A Seed Sterilization B Plating on MS Agar with Dicamba A->B C Vernalization (4°C, 2-3 days) B->C D Vertical Growth in Chamber (5-7 days) C->D E Image Acquisition (Scanning) D->E F Root Length Measurement (ImageJ) E->F G Data Analysis (Dose-Response Curve) F->G

Caption: Workflow for the Arabidopsis root growth inhibition assay.

References

Application Notes and Protocols for Solid-Phase Extraction of Dicamba and its Acidic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dicamba-(CH2)5-acid": Extensive literature searches did not yield specific solid-phase extraction (SPE) methods for a compound explicitly named "this compound." This nomenclature may refer to a less common or novel metabolite. The following application notes and protocols are based on established SPE methods for the parent compound, Dicamba (B1670444), and its well-documented acidic metabolites, such as 3,6-dichlorosalicylic acid (DCSA). These methods are generally applicable to acidic herbicides and can be adapted for similar compounds.

Application Notes

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices such as water, soil, and biological samples prior to chromatographic analysis. For acidic herbicides like Dicamba and its metabolites, anion exchange and reversed-phase SPE are common approaches.

Anion Exchange SPE: At a neutral or slightly basic pH, acidic herbicides are ionized and can be retained on a sorbent with anion exchange functional groups. A common choice is an aminopropyl (NH2) bonded silica (B1680970) sorbent. The analyte is typically eluted with an acidic or high-salt solution to neutralize or displace the retained anion.

Reversed-Phase SPE: While less selective for acidic compounds, reversed-phase SPE using sorbents like C18 can be effective, particularly for water samples. The sample is typically acidified to suppress the ionization of the acidic herbicides, increasing their retention on the nonpolar sorbent. Elution is then performed with an organic solvent.

Dispersive SPE (d-SPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding the sorbent directly to the sample extract. For acidic herbicides, primary secondary amine (PSA) is a common sorbent used to remove co-extracted interferences.

The choice of SPE method depends on the sample matrix, the target analytes, and the subsequent analytical technique, which is often liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of Dicamba and its metabolites using methods that incorporate solid-phase extraction or similar cleanup techniques.

AnalyteMatrixSPE/Cleanup MethodRecovery (%)LOD/LOQCitation
DicambaWaterAminopropyl (NH2) SPE90-991 ppb (LOD)[1]
DicambaSoilAminopropyl (NH2) SPE83 ± 610 ppb (LOD)[1]
DicambaTobacco & SoilDispersive-SPE with PSANot Specified0.012 - 0.126 ng/g (LOD)[2]
DicambaVegetationQuEChERS based (with cleanup)70-1202.1 - 40 ng/g (LOQ)[3]
DCSAVegetationQuEChERS based (with cleanup)70-1203 ng/g (LOQ)[3]
5-OH DicambaVegetationQuEChERS based (with cleanup)70-12075 ng/g (LOQ)[3]

Experimental Protocols

Protocol 1: Anion Exchange SPE for Dicamba in Water

This protocol is based on the method described for the analysis of Dicamba from water using an aminopropyl (NH2) weak anion exchange sorbent.[1][4]

1. Materials:

  • SPE Cartridges: Aminopropyl (NH2) bonded silica, 3 mL
  • Methanol (HPLC grade)
  • Deionized Water
  • 1 M Sodium Chloride (NaCl)
  • Sample: Water suspected of containing Dicamba

2. SPE Procedure:

  • Conditioning: Condition the NH2 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
  • Loading: Load the water sample (volume will depend on expected concentration, e.g., 100 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
  • Washing: Wash the cartridge with 2 mL of deionized water to remove any unretained impurities.
  • Elution: Elute the retained Dicamba with 2 mL of 1 M NaCl solution.
  • Analysis: The eluate is then ready for analysis by high-performance liquid chromatography (HPLC).

Protocol 2: Dispersive SPE (QuEChERS Cleanup) for Dicamba and Metabolites in Soil/Vegetation

This protocol is a generalized procedure based on QuEChERS methods with a d-SPE cleanup step for the analysis of acidic herbicides in complex matrices.[2]

1. Materials:

2. Extraction Procedure:

  • Weigh 5 g of the homogenized soil or vegetation sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile with 1% formic acid.
  • Shake vigorously for 1 minute.
  • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
  • Shake vigorously for 1 minute and then centrifuge at >1500 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4 and 50 mg of PSA.
  • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
  • The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cond_solv Solvent Equilibration cond_act Sorbent Activation cond_solv->cond_act e.g., Methanol load_sample Load Sample cond_act->load_sample analyte_ret Analyte Retention load_sample->analyte_ret Matrix Passes Through wash_step Wash with Weak Solvent load_sample->wash_step remove_int Remove Interferences wash_step->remove_int Analyte Remains elute_solv Apply Strong Solvent wash_step->elute_solv collect_analyte Collect Analyte elute_solv->collect_analyte Disrupts Sorbent-Analyte Interaction end_node Analysis (e.g., LC-MS/MS) collect_analyte->end_node start Start start->cond_solv

Caption: General workflow for solid-phase extraction (SPE).

Anion_Exchange_SPE cluster_protocol Anion Exchange SPE for Acidic Herbicides conditioning 1. Condition Cartridge (Methanol, then Water) loading 2. Load Aqueous Sample (pH > pKa of Analyte) conditioning->loading washing 3. Wash Cartridge (e.g., Water) loading->washing elution 4. Elute with Acidic or High Salt Solution washing->elution analysis 5. Analyze Eluate elution->analysis end_node Final Result analysis->end_node start Start start->conditioning

Caption: Protocol for anion exchange SPE of acidic herbicides.

References

Application Notes and Protocols for the Derivatization of "Dicamba-(CH2)5-acid" for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of "Dicamba-(CH2)5-acid," a structural analog of the herbicide Dicamba, for analysis by Gas Chromatography (GC). Due to its carboxylic acid functional group, "this compound" is a polar and non-volatile compound, making direct GC analysis challenging. Derivatization is a necessary step to increase its volatility and thermal stability, enabling robust and sensitive GC-based quantification.

The two primary and most effective derivatization strategies for carboxylic acids are esterification (specifically methylation) and silylation . These methods replace the active hydrogen of the carboxyl group with a methyl or a trimethylsilyl (B98337) (TMS) group, respectively, thereby reducing polarity and improving chromatographic behavior.[1][2][3]

Overview of Derivatization Strategies

Methylation (Esterification)

Methylation converts the carboxylic acid to its corresponding methyl ester. This is a widely used technique for the analysis of acidic herbicides.[4] Common methylating agents include diazomethane (B1218177), boron trichloride-methanol (BCl3-methanol), and acid-catalyzed reactions with methanol (B129727). While diazomethane is effective, it is highly toxic and explosive, making other options preferable for routine analysis.[1] This guide will focus on a safer and effective method using BCl3-methanol. The reaction involves the condensation of the carboxyl group with methanol in the presence of a Lewis acid catalyst (BCl3) to form the methyl ester and water.[5][6]

Silylation

Silylation involves the replacement of the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[7][8] This is a versatile and common derivatization technique for a wide range of compounds containing active hydrogens, including carboxylic acids, alcohols, and amines.[9][10] The resulting TMS esters are thermally stable and volatile, making them ideal for GC analysis. A common and efficient silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[10]

Experimental Protocols

Protocol 1: Methylation using Boron Trichloride-Methanol (12% w/w)

This protocol describes the esterification of "this compound" to its methyl ester.

Materials:

  • "this compound" standard or sample extract

  • Boron trichloride-methanol solution (12% w/w in methanol)

  • Hexane (B92381) (or other suitable non-polar solvent like heptane)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Micro-reaction vessels (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the "this compound" sample or standard into a micro-reaction vessel. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 2 mL of 12% BCl3-methanol solution to the reaction vessel.

  • Heating: Tightly cap the vessel and heat at 60°C for 10-15 minutes in a heating block or water bath.[5] Derivatization times may need optimization depending on the specific sample matrix.

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane.

  • Phase Separation: Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer. Allow the phases to separate.

  • Drying: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane solution to a GC vial for analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol details the formation of the trimethylsilyl (TMS) ester of "this compound".

Materials:

  • "this compound" standard or sample extract

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, DMF)

  • Micro-reaction vessels (1-2 mL)

  • Heating block or oven

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place 0.1-1 mg of the dried "this compound" sample or standard into a micro-reaction vessel. Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[9][10]

  • Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample. Then, add 200 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[10]

  • Derivatization Reaction: Tightly cap the vessel and heat at 70°C for 30 minutes.[10] For sterically hindered acids, longer reaction times or higher temperatures may be necessary.

  • Cooling: Cool the reaction vessel to room temperature.

  • Analysis: The reaction mixture can be directly injected into the GC-MS. Alternatively, it can be diluted with a suitable solvent if necessary. Transfer the solution to a GC vial for analysis.

Data Presentation

Quantitative data from the GC analysis should be summarized for clear comparison. Below are template tables for presenting results from method validation and sample analysis.

Table 1: Method Validation Parameters for Derivatized "this compound"

ParameterMethylation MethodSilylation MethodAcceptance Criteria
Retention Time (min) e.g., 15.2e.g., 12.8RSD < 1%
Linearity (r²) e.g., 0.998e.g., 0.999> 0.995
Limit of Detection (LOD) e.g., 0.1 µg/Le.g., 0.05 µg/LReport Value
Limit of Quantification (LOQ) e.g., 0.3 µg/Le.g., 0.15 µg/LReport Value
Recovery (%) e.g., 95 ± 5%e.g., 98 ± 4%80-120%
Precision (RSD %) e.g., < 5%e.g., < 4%< 15%

Table 2: Quantification of "this compound" in Samples

Sample IDDerivatization MethodConcentration (µg/g)Standard Deviation
Sample AMethylation1.230.08
Sample ASilylation1.250.06
Sample BMethylation0.450.03
Sample BSilylation0.480.02
ControlMethylationNot DetectedN/A
ControlSilylationNot DetectedN/A

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the derivatization and analysis process.

Derivatization_Workflow General Workflow for Derivatization and GC Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with 'this compound' Sample extract Extraction & Cleanup start->extract dry Evaporation to Dryness extract->dry methylation Methylation (e.g., BCl3-Methanol) dry->methylation Protocol 1 silylation Silylation (e.g., BSTFA + TMCS) dry->silylation Protocol 2 gc_analysis GC-MS/FID Analysis methylation->gc_analysis silylation->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Workflow for GC analysis of "this compound".

Reaction_Pathways Derivatization Reaction Pathways cluster_methylation Methylation Pathway cluster_silylation Silylation Pathway acid_m Dicamba-(CH2)5-COOH reagent_m + CH3OH / BCl3 acid_m->reagent_m product_m Dicamba-(CH2)5-COOCH3 (Methyl Ester) reagent_m->product_m acid_s Dicamba-(CH2)5-COOH reagent_s + BSTFA / TMCS acid_s->reagent_s product_s Dicamba-(CH2)5-COOSi(CH3)3 (TMS Ester) reagent_s->product_s

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of "Dicamba-(CH2)5-acid" and other acidic compounds.

Troubleshooting Guide

My peak for "this compound" is tailing. What are the common causes and how can I fix it?

Peak tailing in HPLC for acidic compounds like "this compound" is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] Tailing is often caused by secondary interactions between the analyte and the stationary phase, or other issues related to your method and instrument.[3][4][5] Below is a systematic guide to troubleshoot and resolve peak tailing.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step approach to diagnosing and resolving peak tailing.

G cluster_0 A Start: Peak Tailing Observed B 1. Evaluate Mobile Phase pH Is pH 2-3 units below pKa? A->B C Adjust pH with buffer (e.g., Formate, Acetate, Phosphate) B->C No D 2. Check for Column Overload B->D Yes J Peak Shape Improved? C->J E Reduce sample concentration or injection volume D->E Yes F 3. Assess Column Condition D->F No E->J G Flush with strong solvent or replace column F->G Contaminated/Old H 4. Investigate System Effects F->H Good G->J I Check for extra-column volume (tubing, fittings) H->I Suspected H->J Unlikely I->J K End: Problem Resolved J->K Yes L Contact Technical Support J->L No

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for acidic compounds like "this compound"?

A1: The mobile phase pH directly influences the ionization state of both the acidic analyte and the silica-based stationary phase.[3][6] "this compound," being a carboxylic acid, will be in its neutral, protonated form at a pH well below its pKa. This is crucial because residual silanol (B1196071) groups on the silica (B1680970) surface of the column are acidic and can become ionized (negatively charged) at higher pH levels.[7] These ionized silanols can then interact electrostatically with any ionized (negatively charged) analyte molecules, leading to a secondary retention mechanism that causes peak tailing.[4][7] By maintaining a low pH (typically 2-3 units below the analyte's pKa), you ensure the analyte is neutral and suppress the ionization of silanol groups, minimizing these unwanted interactions.[6]

Conceptual Diagram of Silanol Interactions

G cluster_0 High pH Mobile Phase cluster_1 Low pH Mobile Phase (Recommended) Analyte (A-) Analyte (A-) Ionized Silanol (SiO-) Ionized Silanol (SiO-) Analyte (A-)->Ionized Silanol (SiO-) Electrostatic Interaction (Causes Tailing) Analyte (AH) Analyte (AH) Protonated Silanol (SiOH) Protonated Silanol (SiOH) Analyte (AH)->Protonated Silanol (SiOH) No Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Q2: I've adjusted the pH, but I still see some tailing. What else can I do?

A2: If pH optimization is insufficient, consider the following:

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can more effectively control the mobile phase pH at the column surface and mask residual silanol interactions.[6]

  • Column Choice: If you are using an older column, it may have more active silanol sites. Consider switching to a modern, high-purity silica column or one with end-capping to minimize exposed silanols.[8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3][9] Try reducing the injection volume or diluting your sample.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[9] Dissolving the sample in a much stronger solvent can cause peak distortion.[1]

Q3: Could my HPLC system itself be causing the peak tailing?

A3: Yes, extra-column band broadening can contribute to peak tailing.[1] This can be caused by:

  • Excessively long or wide-bore connecting tubing between the injector, column, and detector.

  • Poorly made fittings that create dead volume.

  • A large detector cell volume.

To minimize these effects, use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.[1]

Q4: When should I consider replacing my column?

A4: A column may need replacement if you observe persistent peak tailing for all analytes, along with a significant increase in backpressure that cannot be resolved by flushing.[10] Column degradation can result from the accumulation of strongly retained sample components or from physical damage to the packed bed, such as the formation of a void at the inlet.[1][3]

Troubleshooting Data Summary

Issue Potential Cause Recommended Action Expected Outcome
Peak Tailing Mobile phase pH too highLower mobile phase pH to 2-3 units below analyte pKa using a suitable buffer (e.g., 0.1% formic acid).[8]Symmetrical peak shape
Column overloadReduce sample concentration and/or injection volume.[1][3]Improved peak symmetry
Secondary silanol interactionsUse an end-capped, high-purity silica column; increase mobile phase buffer strength.[6][8]Reduced tailing
Column contamination/degradationFlush the column with a strong solvent; if unsuccessful, replace the column.[1]Restored peak shape and pressure
Extra-column effectsUse shorter, narrower internal diameter tubing; check fittings for dead volume.[9]Sharper, more symmetrical peaks
Incompatible sample solventDissolve the sample in the initial mobile phase.[9]Improved peak shape

Experimental Protocol: Mobile Phase pH Optimization

This protocol describes a systematic approach to optimize the mobile phase pH to mitigate peak tailing for "this compound."

1. Objective: To determine the optimal mobile phase pH for symmetrical peak shape of "this compound" by minimizing secondary interactions with the stationary phase.

2. Materials:

  • HPLC system with UV or MS detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • "this compound" analytical standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Buffer components: Formic acid, ammonium (B1175870) formate, phosphoric acid, potassium phosphate

3. Analyte Information:

  • Dicamba is a benzoic acid derivative, making it an acidic compound.[11][12] Its major degradation product is 3,6-dichlorosalicylic acid.[13]

  • "this compound" is assumed to have similar acidic properties. The carboxylic acid functional group is the primary site for potential ionization.

4. Methodology:

  • Step 4.1: Preparation of Mobile Phases

    • Prepare a series of aqueous mobile phase buffers at different pH levels. For an acidic analyte, a starting range of pH 2.5 to 4.5 is recommended.

      • pH 2.5: 0.1% Formic acid in water

      • pH 3.0: 10 mM Ammonium formate, pH adjusted to 3.0 with formic acid

      • pH 4.5: 10 mM Potassium phosphate, pH adjusted to 4.5 with phosphoric acid

    • The organic mobile phase will be acetonitrile or methanol.

  • Step 4.2: Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength for "this compound"

    • Gradient: 40% to 60% acetonitrile over 15 minutes.[14]

  • Step 4.3: Experimental Procedure

    • Equilibrate the column with the initial mobile phase (e.g., 40% acetonitrile, 60% aqueous buffer at pH 4.5) for at least 15 column volumes.

    • Inject a standard solution of "this compound" and record the chromatogram.

    • Calculate the asymmetry factor (tailing factor) for the analyte peak. A value close to 1.0 is ideal.[1]

    • Repeat steps 1-3 for each of the prepared mobile phase pH values (e.g., pH 3.0 and pH 2.5).

    • Compare the peak shape and asymmetry factor obtained at each pH.

5. Expected Results: A significant improvement in peak symmetry (asymmetry factor closer to 1.0) is expected as the mobile phase pH is lowered. The optimal pH will be the one that provides the best peak shape without compromising retention or resolution from other components in the sample.

References

Technical Support Center: Optimizing Ionization of Dicamba-(CH2)5-acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dicamba-(CH2)5-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the mass spectrometric analysis of this dicarboxylic acid analog of Dicamba.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and molecular weight of "this compound"?

A1: "this compound" is a derivative of the herbicide Dicamba. It incorporates a five-carbon (pentyl) carboxylic acid chain attached to the Dicamba molecule.

  • Chemical Formula: C₁₄H₁₆Cl₂O₅[1]

  • Molecular Weight: 335.18 g/mol [1]

  • Structure:

  • CAS Number: 2892008-07-8[1]

Q2: Which ionization technique is best suited for this compound analysis?

A2: Electrospray ionization (ESI) is the most common and generally suitable technique for analyzing polar, ionizable compounds like this compound. Given its acidic nature due to the two carboxylic acid groups, negative ion mode ESI (ESI-) is the recommended starting point. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar analytes or to mitigate matrix effects.[2][3]

Q3: Why am I observing a weak signal for this compound in my mass spectrometer?

A3: Poor signal intensity for dicarboxylic acids like this compound can stem from several factors:

  • Suboptimal Mobile Phase pH: The pH of your mobile phase plays a critical role in ionization efficiency. For negative ion mode, the pH should ideally be about two units above the pKa of the analyte to ensure it is deprotonated.[4] this compound has two pKa values to consider.

  • Ion Suppression: Components of your sample matrix or mobile phase additives can interfere with the ionization of your target analyte.[5]

  • In-source Fragmentation: The molecule might be fragmenting within the ion source before detection.[6][7]

  • Inappropriate Ionization Source Parameters: Settings such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate need to be optimized.

Q4: Should I use acidic or basic mobile phase additives for negative ion mode analysis of this compound?

A4: This can be counterintuitive. While a basic mobile phase would ensure the deprotonation of the carboxylic acid groups, it can be detrimental to reversed-phase chromatography peak shape and retention. Often, a low concentration of a weak acid like formic acid or acetic acid is used in the mobile phase for chromatographic reasons.[8] However, for maximizing ionization, especially for dicarboxylic acids, post-column infusion of a basic solution (e.g., dilute ammonium (B1175870) hydroxide) can be a powerful strategy to raise the pH just before the eluent enters the mass spectrometer.[9] Alternatively, using weak hydrophobic carboxylic acids like butyric or propanoic acid as mobile phase additives has been shown to improve negative ESI responses for dicarboxylic acids.[10]

Troubleshooting Guide

Issue: Low Signal Intensity or No Detectable Peak

This is a common challenge when developing a new method. Follow this systematic troubleshooting workflow:

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Low/No Signal for this compound check_ms 1. Verify MS Settings - Negative Ion Mode (ESI-) - Mass Range Includes [M-H]- and [M-2H]2- - Check for In-Source Fragmentation start->check_ms optimize_mp 2. Optimize Mobile Phase - Adjust pH (Post-column is ideal) - Test Different Additives - Vary Organic Solvent Content check_ms->optimize_mp success Problem Resolved check_ms->success Issue Resolved optimize_source 3. Optimize Ion Source Parameters - Capillary Voltage - Gas Flows (Nebulizer, Drying) - Gas Temperature optimize_mp->optimize_source optimize_mp->success Issue Resolved sample_prep 4. Evaluate Sample Preparation - Check for Matrix Effects - Consider Sample Cleanup (SPE) optimize_source->sample_prep optimize_source->success Issue Resolved derivatization 5. Advanced Strategy: Chemical Derivatization sample_prep->derivatization sample_prep->success Issue Resolved derivatization->success

Caption: A stepwise workflow for troubleshooting poor signal intensity of this compound.

Step 1: Verify Mass Spectrometer Settings

  • Ionization Mode: Confirm you are in negative ion mode (ESI-).

  • Mass Range: Ensure your scan range includes the expected m/z values for the singly and doubly deprotonated ions.

    • [M-H]⁻: ~334.05 m/z

    • [M-2H]²⁻: ~167.02 m/z

  • In-Source Fragmentation: Look for fragment ions. If significant fragmentation is observed, consider using a "soft ionization" setting if available on your instrument, which can reduce fragmentation and increase the abundance of the molecular ion.[6][7]

Step 2: Optimize Mobile Phase Composition

The mobile phase has a profound impact on ionization.

ParameterRecommendationRationale
pH Adjustment For ESI-, the pH of the eluent entering the MS should ideally be > pKa. Consider post-column infusion of 0.1% ammonium hydroxide (B78521).To ensure the carboxylic acid groups are deprotonated and readily form negative ions.
Mobile Phase Additives Start with 0.1% formic acid or acetic acid for good chromatography. If signal is low, consider replacing with weak hydrophobic acids like propanoic or butyric acid.[10]Balances chromatographic performance with ionization efficiency. Weak hydrophobic acids can enhance dicarboxylic acid signals in negative mode.[10]
Organic Solvent Higher concentrations of organic solvents like methanol (B129727) or acetonitrile (B52724) can improve ESI efficiency.[3]Aids in desolvation and droplet evaporation in the ESI source.[3]

Step 3: Optimize Ion Source Parameters

Systematically adjust the following parameters to maximize the signal for this compound.

ParameterTypical Starting Range (Negative ESI)Optimization Goal
Capillary Voltage -2.5 to -4.5 kVFind the voltage that gives the highest stable signal without causing excessive fragmentation.
Nebulizer Gas (N₂) Pressure 30 - 50 psiAchieve a fine, stable spray.
Drying Gas (N₂) Flow 8 - 12 L/minEfficiently desolvate the droplets without neutralizing the ions.
Drying Gas Temperature 250 - 350 °CHigh enough for desolvation but low enough to prevent thermal degradation.

Step 4: Evaluate Sample Preparation and Matrix Effects

If working with complex matrices (e.g., soil extracts, biological fluids), co-eluting compounds can suppress the ionization of this compound.

  • Dilution: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components.

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interferences before LC-MS analysis.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Step 5: Advanced Strategy - Chemical Derivatization

If the above steps do not yield sufficient sensitivity, chemical derivatization can be employed. This involves reacting the carboxylic acid groups to introduce a more readily ionizable moiety. For example, "charge-reversal" derivatization can convert the acidic groups to permanently positively charged groups, allowing for highly sensitive analysis in positive ion mode.[11] This is an advanced technique that requires significant method development.

Experimental Protocol: Method Development for Optimal Ionization

This protocol outlines a systematic approach to developing a robust LC-MS method for this compound.

Objective: To determine the optimal mobile phase and ion source conditions for the analysis of this compound by ESI-MS.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, acetic acid, ammonium hydroxide

  • LC-MS system with an ESI source

Workflow Diagram for Method Development

MethodDevelopment start Start: Method Development infusion 1. Direct Infusion - Tune MS parameters - Confirm m/z start->infusion lc_dev 2. LC Method Development - Select column (e.g., C18) - Develop gradient infusion->lc_dev mp_opt 3. Mobile Phase Optimization - Test additives (formic acid, etc.) - Post-column infusion lc_dev->mp_opt validation 4. Method Validation - Linearity, LOD, LOQ - Precision, Accuracy mp_opt->validation end Final Method validation->end

Caption: A logical flow for developing an LC-MS method for this compound.

Procedure:

  • Direct Infusion Analysis:

    • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • In negative ion mode, tune the mass spectrometer parameters (capillary voltage, gas flows, temperatures) to maximize the signal for the [M-H]⁻ ion at m/z ~334.05.

    • Observe for the presence of the [M-2H]²⁻ ion at m/z ~167.02 and any significant fragment ions.

  • Initial LC-MS Analysis:

    • Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a generic gradient (e.g., 5% to 95% B over 5 minutes).

    • Inject the standard and confirm the retention time and peak shape.

  • Mobile Phase Additive and pH Optimization:

    • Experiment A (Acidic Additives): Sequentially test mobile phases containing 0.1% acetic acid, 0.1% propanoic acid, and 0.1% butyric acid. Compare the peak area and signal-to-noise ratio for this compound in each condition.

    • Experiment B (Post-Column pH Modification): Using the best conditions from Experiment A, set up a post-column infusion of 0.1% ammonium hydroxide in 50:50 acetonitrile:water at a low flow rate (e.g., 10-20 µL/min) via a T-junction before the ESI source. Compare the signal intensity with and without the post-column infusion.

  • Final Optimization:

    • Using the optimal mobile phase composition determined in step 3, re-optimize the ion source parameters (capillary voltage, gas flows, temperatures) with the LC flow.

By following this structured approach, researchers can systematically overcome the challenges associated with the mass spectrometric analysis of this compound and develop a sensitive and robust analytical method.

References

"Dicamba-(CH2)5-acid" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicamba-(CH2)5-acid, focusing on its solubility challenges in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Stock Solutions

If you observe precipitation when attempting to dissolve this compound in aqueous buffers, consider the following troubleshooting steps. The workflow below outlines a systematic approach to resolving this common issue.

G cluster_0 start Start: Precipitate Observed check_conc Is the concentration too high? start->check_conc reduce_conc Action: Reduce Concentration Attempt dissolution at a lower molarity. check_conc->reduce_conc Yes check_ph Is the solution pH neutral or acidic? check_conc->check_ph No reduce_conc->check_ph success Success: Clear Solution reduce_conc->success Check for dissolution at lower concentration fail Issue Persists: Consult further resources or consider derivatization. reduce_conc->fail adjust_ph Action: Increase pH Titrate with a dilute base (e.g., 0.1M NaOH) to deprotonate the carboxylic acid. check_ph->adjust_ph Yes use_cosolvent Action: Use a Co-solvent Dissolve in minimal organic solvent (e.g., DMSO, Ethanol) before adding to aqueous buffer. check_ph->use_cosolvent No adjust_ph->use_cosolvent adjust_ph->success Check for dissolution after pH adjustment adjust_ph->fail use_cosolvent->success use_cosolvent->fail

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or PBS?

A1: this compound, like its parent compound Dicamba, is a carboxylic acid. The addition of a five-carbon aliphatic chain (-(CH2)5-) significantly increases the molecule's hydrophobicity, leading to poor solubility in neutral or acidic aqueous solutions.[1] In these conditions, the carboxylic acid group remains largely protonated (uncharged), making the molecule less likely to interact favorably with polar water molecules.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of carboxylic acids is highly pH-dependent.[2][3] In basic solutions (higher pH), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.[4] Increasing the pH of your aqueous solution above the compound's pKa will dramatically improve its solubility.

Q3: What is the estimated pKa of this compound?

A3: While the exact pKa of this compound has not been empirically determined in the available literature, we can estimate it based on related compounds. Dicamba has a pKa of approximately 1.87.[5] The addition of an alkyl chain is expected to have a minor electron-donating effect, which may slightly increase the pKa (making it a slightly weaker acid) compared to Dicamba.[6][7] A reasonable estimate for the pKa of this compound would be in the range of 2.0-3.0. To ensure complete deprotonation and solubilization, adjusting the pH to 2-3 units above the pKa (e.g., pH 5.0 - 7.0) is a good starting point.

Q4: Can I use an organic solvent to aid dissolution?

A4: Yes, this is a common and effective strategy. This compound will be more soluble in organic solvents like DMSO, ethanol, or methanol.[8] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system (e.g., cell viability).

Q5: What is the expected effect of the -(CH2)5- linker on the compound's properties compared to Dicamba?

A5: The five-carbon linker primarily impacts the physicochemical properties of the molecule. Key differences are summarized in the table below.

PropertyDicambaThis compound (Expected)Rationale
Molecular Weight 221.04 g/mol ~291.15 g/mol Addition of -(CH2)5- group.
Aqueous Solubility Low (4500 mg/L at 25°C)[9]Very LowIncreased hydrophobic character from the alkyl chain significantly reduces water solubility.[1]
LogP (Lipophilicity) 2.21HigherThe alkyl chain increases the nonpolar surface area, making the molecule more lipophilic.
pKa ~1.87[5]Slightly Higher (~2.0-3.0)The alkyl chain has a weak electron-donating effect, slightly decreasing the acidity.[6][7]

Q6: How does this compound likely exert its biological activity?

A6: Dicamba is a synthetic auxin.[6][10] It mimics the natural plant hormone auxin, leading to uncontrolled cell growth and ultimately, plant death.[7] It is highly probable that this compound, retaining the core pharmacophore of Dicamba, acts via a similar mechanism. The signaling pathway for auxins, including synthetic auxins like Dicamba, involves binding to specific receptor complexes that regulate gene expression related to growth.

G cluster_0 dicamba_acid This compound (Enters Cell) receptor Auxin Receptor Complex (e.g., TIR1/AFB) dicamba_acid->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Interacts with ubiquitination Ubiquitination & Degradation of Aux/IAA aux_iaa->ubiquitination Leads to arf Auxin Response Factors (ARFs) (Active) ubiquitination->arf Releases gene_expression Altered Gene Expression (Growth-related genes) arf->gene_expression Activates uncontrolled_growth Uncontrolled Cell Growth & Plant Death gene_expression->uncontrolled_growth Results in

Caption: Simplified signaling pathway for synthetic auxins like Dicamba.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh the appropriate amount of this compound to prepare the desired volume of a 10 mM solution.

  • Add the powder to a volumetric flask containing approximately 80% of the final volume of high-purity water.

  • Begin stirring the suspension. The compound will likely not dissolve at this stage.

  • While monitoring the pH with a calibrated pH meter, add the 0.1 M NaOH solution dropwise.

  • Continue adding NaOH until the solid material is fully dissolved and the pH is stable in the range of 6.0-7.0.

  • Once the solid is completely dissolved, add high-purity water to reach the final desired volume.

  • Sterile-filter the solution through a 0.22 µm filter if required for your application. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent

This protocol is suitable for applications where a small amount of an organic solvent is tolerable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the required amount of this compound in anhydrous DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.

  • For your experiment, perform a serial dilution of this concentrated stock solution into your final aqueous buffer.

  • Important: When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation. Do not add the aqueous buffer to the concentrated DMSO stock.

  • Ensure the final concentration of DMSO in your experimental setup is below the tolerance level for your system (typically <0.5% v/v for cell-based assays).

References

Technical Support Center: Analysis of Dicamba-(CH₂)₅-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of "Dicamba-(CH₂)₅-acid" and related acidic compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Dicamba-(CH₂)₅-acid.

Issue 1: Low or Inconsistent Signal Intensity

Q: My signal for Dicamba-(CH₂)₅-acid is much lower than expected, or it varies significantly between injections, especially in complex matrices like soil or plant extracts. What could be the cause and how can I fix it?

A: Low and inconsistent signal intensity is a classic symptom of matrix effects, specifically ion suppression. Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of your target analyte in the mass spectrometer's ion source.

Initial Diagnostic Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. A significant difference in the analyte's response between a neat solution and a matrix-spiked sample confirms the presence of matrix effects.

  • Review Mobile Phase Composition: For negative ion mode ESI, a high concentration of formic acid in the mobile phase can suppress the signal. Reduce the formic acid concentration to the lowest level necessary for good chromatography, typically around 0.01%.[1]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • For Water Samples: Solid-Phase Extraction (SPE) is a robust method for concentrating the analyte and removing salts and other polar interferences.[2][3][4][5]

    • For Soil and Plant Matrices: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often effective.[6][7] Consider using dispersive SPE (d-SPE) with sorbents like C18 and graphitized carbon black (GCB) to remove non-polar interferences and pigments, respectively.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as d3-Dicamba or ¹³C₆-Dicamba, will co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a consistent analyte/IS ratio and more accurate quantification.[5][8][9][10]

  • Chromatographic Separation: Modify your LC method to improve the separation of Dicamba-(CH₂)₅-acid from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry (e.g., using a column with a different stationary phase), or altering the mobile phase composition.

  • Sample Dilution: If the analyte concentration is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: The chromatographic peak for Dicamba-(CH₂)₅-acid is tailing or splitting. What are the likely causes and how can I improve the peak shape?

A: Poor peak shape for acidic compounds is often related to secondary interactions with the stationary phase or issues with the mobile phase or sample solvent.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing.

    • Solution: Add a small amount of a weak acid, like formic acid (0.1%), to the mobile phase to suppress the ionization of the silanol groups. Using a highly end-capped, high-purity silica (B1680970) column can also minimize these interactions.[11]

  • Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.

    • Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. If possible, dissolve the sample directly in the initial mobile phase.[12]

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak shape issues.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[12][13]

  • Extra-Column Volume: Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with the smallest appropriate internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to minimize dead volume.[13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of Dicamba-(CH₂)₅-acid?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[14][15] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Dicamba-(CH₂)₅-acid. In complex matrices such as soil, plant tissues, and biological fluids, the presence of salts, lipids, pigments, and other endogenous molecules can significantly interfere with the ionization process in the mass spectrometer's source.

Q2: How do I choose an appropriate internal standard for Dicamba-(CH₂)₅-acid analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as d3-Dicamba or ¹³C₆-Dicamba.[5][8][9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatographic separation, and ionization. This allows it to effectively compensate for variations in extraction recovery and matrix effects. If a SIL-IS is not available, a structural analog with similar chemical properties and a close retention time can be used, but it may not compensate for matrix effects as effectively.

Q3: What are the most common sources of matrix interference in soil and plant samples for acidic herbicide analysis?

A: In soil and plant samples, common sources of matrix interference for acidic herbicides include:

  • Humic and Fulvic Acids: These are complex organic molecules abundant in soil that can co-extract with the analyte and cause significant ion suppression.

  • Fatty Acids and Lipids: Particularly in oil-rich plant matrices, these can co-elute and interfere with ionization.

  • Pigments: Chlorophylls and carotenoids in plant extracts can also contribute to matrix effects.

  • Phenolic Compounds: Many plants contain a variety of phenolic compounds that can co-extract and interfere with the analysis.

Q4: When should I use Solid-Phase Extraction (SPE) versus a QuEChERS-based method for sample preparation?

A: The choice between SPE and QuEChERS depends on the sample matrix and the desired level of cleanup.

  • SPE is highly effective for cleaning up relatively simple matrices like water.[2][3][4][5] It allows for the concentration of the analyte while removing salts and other highly polar interferences.

  • QuEChERS is a versatile technique well-suited for complex solid matrices like soil and a wide variety of plant materials.[6][7][16] The d-SPE cleanup step can be tailored with different sorbents to target specific types of interferences present in the sample.

Q5: What is the recommended ionization mode for Dicamba-(CH₂)₅-acid analysis?

A: Due to the presence of the carboxylic acid group, Dicamba-(CH₂)₅-acid is readily deprotonated. Therefore, negative mode electrospray ionization (ESI-) is the recommended ionization mode for achieving the best sensitivity.[17][18]

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in terms of recovery and matrix effect reduction for acidic herbicides.

Table 1: Comparison of Recovery and Matrix Effects for Different d-SPE Sorbents in QuEChERS Method for Rapeseeds [19][20]

d-SPE SorbentAverage Recovery (%)Pesticides with Matrix Effect between -50% and 50%
PSA/C18Good for many pesticides, but can show interaction with polar analytesVariable
Z-SepGood for many pesticides, but can show interaction with polar analytesVariable
Z-Sep+Not satisfactory, with many strong matrix effectsLow
EMR-Lipid103 pesticides (70-120%), 70 pesticides (30-70%)169 out of 179 pesticides

Table 2: Recovery of Acidic Herbicides from Spiked Water Samples using SPE [21]

AnalyteSpiking Level (µg/L)Mean Recovery (%)RSD (%)
Dicamba0.1955
2,4-D0.1887
MCPA0.1926
MCPP0.1984

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acidic Herbicides in Water [3][22]

  • Sample Preparation:

    • To a 500 mL water sample, add a suitable stable isotope-labeled internal standard.

    • Acidify the sample to pH 2-3 with a strong acid (e.g., HCl). This ensures the acidic herbicides are in their neutral form for better retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 2-3).

  • Sample Loading:

    • Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

  • Drying:

    • Dry the cartridge under a stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the analytes from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile (B52724).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Modified QuEChERS for Acidic Herbicides in Soil [7][23][24]

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add a suitable stable isotope-labeled internal standard.

    • Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., a combination of PSA and C18).

    • Vortex for 30 seconds and centrifuge at >5000 rcf for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, dilute with water to match the initial mobile phase composition, and transfer to an autosampler vial for LC-MS analysis.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis s1 500 mL Water Sample s2 Add SIL-IS s1->s2 s3 Acidify to pH 2-3 s2->s3 spe1 Condition SPE Cartridge (Methanol, Water) s3->spe1 spe2 Load Sample spe1->spe2 spe3 Wash with Water spe2->spe3 spe4 Dry Cartridge spe3->spe4 spe5 Elute with Organic Solvent spe4->spe5 a1 Evaporate Eluate spe5->a1 a2 Reconstitute a1->a2 a3 LC-MS Analysis a2->a3

Caption: Workflow for Solid-Phase Extraction (SPE) of Acidic Herbicides from Water Samples.

Experimental_Workflow_QuEChERS cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis e1 10g Soil Sample e2 Add Water & SIL-IS e1->e2 e3 Add Acidified Acetonitrile & QuEChERS Salts e2->e3 e4 Shake & Centrifuge e3->e4 c1 Transfer Supernatant to d-SPE Tube e4->c1 c2 Vortex & Centrifuge c1->c2 an1 Dilute Extract c2->an1 an2 LC-MS Analysis an1->an2

Caption: Workflow for QuEChERS Extraction of Acidic Herbicides from Soil Samples.

Troubleshooting_Logic cluster_issue Problem Identification cluster_signal Low Signal Troubleshooting cluster_peak Peak Shape Troubleshooting start Analytical Problem (e.g., Low Signal, Poor Peak Shape) q1 Low / Inconsistent Signal? start->q1 q2 Poor Peak Shape? start->q2 s1 Assess Matrix Effects (Post-Extraction Spike) q1->s1 Yes p1 Check for Secondary Interactions (Adjust Mobile Phase pH) q2->p1 Yes s2 Optimize Sample Prep (SPE / QuEChERS) s1->s2 s3 Use SIL-IS s1->s3 s4 Optimize Chromatography s1->s4 p2 Match Sample Solvent to Mobile Phase p1->p2 p3 Check for Column Contamination p2->p3

Caption: Logical Flow for Troubleshooting Common LC-MS Issues.

References

Technical Support Center: Optimizing Dicamba-(CH2)5-acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Dicamba-(CH2)5-acid and related acidic compounds. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity, high-yield extractions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how do its properties influence extraction?

A1: "this compound" is a derivative of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). The appended pentanoic acid chain likely increases its polarity and molecular weight compared to the parent compound. Like Dicamba, it is an acidic herbicide, a class of compounds that includes derivatives of benzoic acid, phenoxyacetic acid, and others.[1][2][3] Its acidic nature is the most critical property for extraction. By adjusting the sample pH to be well below the analyte's pKa, the molecule will be in its neutral, protonated form, making it more soluble in organic solvents and enabling efficient extraction from aqueous matrices.

Q2: What are the primary methods for extracting acidic herbicides like this compound?

A2: The two most common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1]

  • Solid-Phase Extraction (SPE): This is a preferred technique for its efficiency, selectivity, and potential for automation.[4] It involves passing a liquid sample through a solid adsorbent (sorbent) that retains the analyte. Interferences can be washed away before the analyte of interest is eluted with a different solvent.[4] Polymeric sorbents are often recommended for acidic herbicides.[1]

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). While effective, LLE can be more time-consuming and use larger volumes of organic solvents compared to SPE.[1]

Q3: Why is sample acidification important for the extraction of acidic compounds?

A3: Acidification of the sample (e.g., with formic acid) is a critical step.[5][6] this compound is an organic acid, which will be ionized (negatively charged) at neutral or basic pH. In its ionized state, it is highly water-soluble and will not partition effectively into less polar organic solvents or retain well on non-polar SPE sorbents. Lowering the pH ensures the carboxylic acid group is protonated, rendering the molecule neutral and significantly increasing its affinity for the organic phase (in LLE) or the SPE sorbent, thereby maximizing extraction efficiency.

Q4: Do I need to derivatize my sample for analysis after extraction?

A4: It depends on your analytical instrument. Historically, Gas Chromatography (GC) methods required a derivatization step (e.g., methylation) to make the acidic herbicides volatile enough for analysis.[7][8] However, modern methods using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can analyze these acidic compounds directly, eliminating the need for this time-consuming and potentially error-prone step.[5][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low Analyte Recovery
Potential Cause Recommended Solution
Incorrect Sample pH Ensure the sample pH is sufficiently acidic (e.g., pH 2-3) by adding an acid like formic acid before extraction. This protonates the analyte for better retention on SPE cartridges or partitioning into organic solvents.
Inappropriate SPE Sorbent For acidic herbicides, polymeric sorbents (e.g., polystyrene-divinylbenzene) or C18 silica (B1680970) can be effective.[9] If recovery is low, test alternative sorbents. Polymeric sorbents may offer better retention for polar compounds.[1][10]
Inefficient Elution from SPE Cartridge The elution solvent may not be strong enough. Increase the polarity or volume of the elution solvent. Methanol (B129727) or acetonitrile (B52724), sometimes with a modifier like formic acid, are common choices.[6][10] Ensure the sorbent does not dry out before elution.
Poor LLE Solvent Choice The polarity of the extraction solvent should be matched to the analyte.[11] For an acidic compound like this compound, try solvents like ethyl acetate (B1210297) or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Analyte Breakthrough during SPE Loading The sample may be passing through the SPE cartridge too quickly. Reduce the flow rate during sample loading to ensure adequate interaction time between the analyte and the sorbent.
Problem 2: High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Matrix Effects (LC-MS/MS) Co-extracted matrix components can suppress or enhance the analyte signal during ionization.[12] To correct for this, use a stable isotope-labeled internal standard (e.g., d3-Dicamba) added to the sample before extraction.[5][13] This allows for accurate quantification even with signal variability.
Inconsistent Sample Processing Ensure all samples are treated identically. Use precise volumes, consistent shaking/vortexing times, and uniform SPE flow rates. Automation can help reduce variability.
Incomplete Solvent Evaporation/Reconstitution If a solvent evaporation step is used, ensure samples are not evaporated to complete dryness, which can make analytes difficult to redissolve. Reconstitute in a precise volume of a suitable solvent (e.g., 95:5 water:methanol with 0.1% formic acid) and vortex thoroughly.[6]
Problem 3: Presence of Interfering Peaks in Chromatogram
Potential Cause Recommended Solution
Insufficient SPE Wash Step Interferences from the sample matrix may be co-eluting with your analyte. Introduce or optimize a wash step after loading the sample onto the SPE cartridge. Use a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.
Inadequate LLE Selectivity A single LLE step may not be selective enough. Consider a back-extraction. For example, after extracting the acidified sample with an organic solvent, you can then extract the organic phase with a basic aqueous solution (e.g., sodium bicarbonate). This will move the acidic analyte into the aqueous phase, leaving neutral/basic interferences behind. The aqueous phase can then be re-acidified and re-extracted.
Contaminated Solvents or Glassware Always use high-purity, HPLC-grade or MS-grade solvents.[6] Ensure all glassware is thoroughly cleaned to avoid cross-contamination from previous experiments.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) from Aqueous Samples

This protocol is a general guideline for extracting this compound from water or buffered solutions.

  • Sample Preparation: Acidify 10 mL of the aqueous sample to pH ~2.5 with formic acid. Add an internal standard (e.g., d3-Dicamba) and mix.[10]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., hydroxylated polystyrene-divinyl benzene) by passing 5 mL of methanol followed by 5 mL of acidified water (pH ~2.5) through it.[10] Do not let the sorbent go dry.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Elution: Elute the analyte with 5-10 mL of acidified methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.[6]

Protocol 2: Extraction from Soil or Plant Tissue
  • Sample Preparation: Homogenize 5 g of the soil or foliage sample.[5]

  • Extraction: Add an internal standard. Add 10-20 mL of acetonitrile fortified with 1% formic acid.[5]

  • Homogenization: Shake vigorously for 15 minutes, then sonicate for 10 minutes.[5][6]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[5]

  • Dilution & Analysis: Collect the supernatant and dilute it with an aqueous mobile phase before injecting it into the LC-MS/MS system.[5] For particularly "dirty" samples, a dispersive SPE (dSPE) clean-up step with PSA (primary and secondary amine) and magnesium sulfate (B86663) can be added after collecting the supernatant.[10]

Comparative Data for Extraction Parameters
ParameterRecommended ConditionRationale / Notes
Extraction Solvent Acetonitrile or Methanol (often with 1% Formic Acid)Efficiently extracts a broad range of acidic herbicides from solid matrices.[5][6][10]
SPE Sorbent Type Polystyrene-divinylbenzene (polymeric) or C18Polymeric sorbents can offer higher retention for polar compounds.[9][10]
Sample pH (Pre-extraction) pH 2-3Ensures the acidic analyte is in its neutral form for optimal retention and extraction.
Internal Standard Isotope-labeled version of analyte (e.g., d3-Dicamba)Corrects for matrix effects and variability during sample prep, leading to higher accuracy.[5][13]
Analysis Technique LC-MS/MS (ESI Negative Mode)High sensitivity and selectivity; eliminates the need for derivatization.[5][7]
Typical Recovery Rates 70% - 150%This range is generally considered acceptable in environmental and agricultural analysis.[5]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for optimizing your extraction.

SPE_Workflow start Start: Aqueous Sample prep 1. Sample Preparation - Acidify to pH 2-3 - Add Internal Standard start->prep load 3. Sample Loading (Slow Flow Rate) prep->load condition 2. SPE Cartridge Conditioning - Methanol Wash - Acidified Water Equilibration condition->load wash 4. Wash Step (Remove Interferences) load->wash elute 5. Elution (Methanol or Acetonitrile) wash->elute concentrate 6. Concentration & Reconstitution - Evaporate solvent - Reconstitute in mobile phase elute->concentrate analysis Analyze via LC-MS/MS concentrate->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Workflow start Low Analyte Recovery? ph_check Is sample pH < 3? start->ph_check Yes acidify Action: Acidify sample with formic acid. ph_check->acidify No solvent_check Is elution solvent strong enough? (SPE) ph_check->solvent_check Yes change_solvent Action: Increase solvent polarity or volume. Try different solvent. solvent_check->change_solvent No flow_check Is loading flow rate slow? (SPE) solvent_check->flow_check Yes slow_flow Action: Decrease flow rate to < 2 mL/min. flow_check->slow_flow No lle_check Using LLE? flow_check->lle_check Yes lle_solvent Action: Check solvent polarity. Perform multiple extractions. lle_check->lle_solvent Yes

Caption: Decision tree for troubleshooting low extraction recovery.

References

"Dicamba-(CH2)5-acid" stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Dicamba-(CH2)5-acid?

A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or lower in a tightly sealed container, protected from light and moisture. Studies on other pesticide standards, which are structurally similar, have shown stability for several years under these conditions.[1][2] Stock solutions should also be stored at ≤ -20°C.[1][2]

Q2: What solvents are suitable for dissolving and storing this compound?

A2: As a carboxylic acid derivative, this compound is expected to be soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). For long-term storage of stock solutions, solvents like toluene, acetone, or ethyl acetate (B1210297) have been shown to be effective for similar pesticide standards when stored at low temperatures.[1][2] The choice of solvent may impact the stability of the compound in solution.

Q3: What are the potential degradation pathways for this compound during storage?

A3: While specific degradation pathways for this compound have not been documented, potential degradation could occur through decarboxylation of the carboxylic acid group, or hydrolysis of the methoxy (B1213986) group on the aromatic ring, especially if exposed to moisture, high temperatures, or significant pH changes. The parent compound, Dicamba, is known to be relatively stable but can be degraded by microorganisms in soil.

Q4: How can I check the purity and integrity of my stored this compound?

A4: The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A shift in the retention time or the appearance of additional peaks in the chromatogram compared to a fresh standard would indicate potential degradation.[3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in immunoassays.

  • Possible Cause: Degradation of the hapten, leading to reduced antibody binding.

  • Troubleshooting Steps:

    • Verify Hapten Integrity: Analyze an aliquot of your stored this compound solution by HPLC-UV or LC-MS to check for degradation products. Compare the chromatogram to a previously recorded one from a fresh sample if available.

    • Prepare Fresh Solutions: Prepare a fresh stock solution from solid material and repeat the experiment.

    • Optimize Conjugation: If you are conjugating the hapten to a carrier protein, ensure the conjugation chemistry is efficient and that the hapten is not being degraded during the process.

Issue 2: Poor solubility of the compound.

  • Possible Cause: Use of an inappropriate solvent or precipitation of the compound at low temperatures.

  • Troubleshooting Steps:

    • Select an Appropriate Solvent: Refer to the product's technical data sheet for recommended solvents. If not available, test solubility in small quantities of different organic solvents.

    • Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution.

    • Check for Precipitation: If storing solutions at low temperatures, visually inspect for any precipitate before use. If precipitation has occurred, gently warm and vortex the solution to redissolve the compound.

Issue 3: Multiple peaks observed during HPLC analysis of the standard.

  • Possible Cause: The presence of impurities from synthesis or degradation of the compound over time.

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Check the CoA for the reported purity and the presence of any known impurities.

    • Analyze by LC-MS: Use LC-MS to identify the mass of the additional peaks to determine if they are related to the parent compound (e.g., degradation products, dimers).

    • Consider Purification: If the impurities are interfering with your experiment, consider purifying the compound using techniques like preparative HPLC.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of specific published stability data for this compound. It is based on typical stability profiles for similar chemical compounds.

Storage ConditionDurationPurity by HPLC (%)Observations
Solid, -20°C, Dark, Desiccated1 Year>99%No significant degradation observed.
Solid, -20°C, Dark, Desiccated3 Years>98%Minor impurity peaks may start to appear.
Solid, 4°C, Dark1 Year~97%Noticeable increase in impurity levels.
Solution in Methanol, -20°C6 Months>99%Generally stable.
Solution in Methanol, -20°C1 Year~98%Some degradation may occur.
Solution in Methanol, 4°C1 Month~95%Significant degradation is likely.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC-UV

  • Objective: To determine the purity and assess the degradation of this compound under specific storage conditions over time.

  • Materials:

    • This compound (solid)

    • HPLC-grade methanol (or other suitable solvent)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Preparation of Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Initial Analysis (Time Zero): Immediately after preparation, dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) and inject it into the HPLC system.

    • HPLC Conditions (Example):

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid), e.g., 60:40 (v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection Wavelength: Determined by UV scan (e.g., ~230 nm).

      • Injection Volume: 10 µL.

    • Data Recording (Time Zero): Record the chromatogram. The area of the main peak corresponding to this compound is considered 100% at time zero. Note the retention time and the area of any impurity peaks.

    • Storage: Store aliquots of the solid compound and the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

    • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve a stored sample. For solid samples, prepare a fresh solution as in step 1. For solution samples, bring the aliquot to room temperature.

    • HPLC Analysis: Analyze the samples using the same HPLC method as for the time-zero analysis.

    • Data Analysis: Compare the peak area of this compound at each time point to the time-zero peak area. Calculate the percentage of the remaining compound. Monitor the increase in the area of any degradation peaks.

Visualizations

experimental_workflow prep Prepare Stock Solution (Time Zero) hplc_t0 HPLC Analysis (Time Zero) prep->hplc_t0 store Store Aliquots (Solid & Solution) prep->store Store under various conditions analyze Data Analysis & Comparison hplc_t0->analyze Baseline Data timepoint Time-Point Sampling store->timepoint hplc_tx HPLC Analysis (Time X) timepoint->hplc_tx hplc_tx->analyze Stability Data

Caption: Experimental workflow for assessing the long-term stability of this compound.

degradation_pathway parent This compound decarboxy Decarboxylation Product parent->decarboxy Heat, Light demethoxy Demethylation Product parent->demethoxy Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Navigating the Synthesis of Dicamba-(CH2)5-acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of "Dicamba-(CH2)5-acid," a derivative of the herbicide Dicamba, presents unique challenges that can impact yield, purity, and overall experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and procedural hurdles encountered during its synthesis. The primary synthetic route is anticipated to be a Williamson ether synthesis, involving the O-alkylation of a Dicamba precursor with a 6-carbon aliphatic chain.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic pathway for this compound?

The most likely synthetic approach is a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on a Dicamba precursor, such as 3,6-dichlorosalicylic acid or Dicamba itself, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic 6-carbon alkyl chain with a leaving group, such as ethyl 6-bromohexanoate (B1238239). A final hydrolysis step is then required to convert the ester to the desired carboxylic acid.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to unreacted starting material.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short for the reaction to proceed to completion. Typical Williamson ether syntheses are conducted between 50-100°C for 1-8 hours.[1]

  • Poor Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. Aprotic polar solvents like DMF or acetonitrile (B52724) are generally preferred.[1]

  • Side Reactions: Competing reactions, such as C-alkylation or elimination, can consume starting materials and reduce the yield of the desired product.

Q3: I've isolated a byproduct with a similar mass to my target molecule. What could it be?

A common and often difficult-to-separate byproduct is the C-alkylated isomer. In this side reaction, the alkyl chain is attached directly to the aromatic ring instead of the phenolic oxygen. This occurs because the phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the carbon atoms of the ring).

Q4: How can I minimize the formation of the C-alkylated byproduct?

The choice of base and reaction conditions can significantly influence the ratio of O-alkylation to C-alkylation.

  • Base Selection: Stronger, non-coordinating bases like sodium hydride (NaH) tend to favor O-alkylation by creating a "freer" phenoxide ion. Weaker bases like potassium carbonate (K2CO3) can sometimes lead to a higher proportion of C-alkylation.

  • Solvent Effects: The solvent can influence the reactivity of the phenoxide ion. Aprotic polar solvents are generally recommended.

Q5: I am observing the formation of an unexpected alkene. What is the cause?

The formation of an alkene byproduct is likely due to an E2 elimination reaction competing with the desired SN2 substitution. This is more prevalent when using secondary or tertiary alkyl halides, but can still occur with primary halides under certain conditions. To minimize this, use a primary alkyl halide and avoid excessively high temperatures.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Deprotonation: The base is not strong enough to form the phenoxide. 2. Inactive Alkylating Agent: The leaving group on the hexanoic acid derivative is not sufficiently reactive. 3. Suboptimal Temperature: The reaction is too cold to proceed at a reasonable rate.1. Switch to a stronger base (e.g., from K2CO3 to NaH). Ensure anhydrous conditions if using a moisture-sensitive base like NaH. 2. Use a more reactive leaving group (e.g., iodide instead of bromide or chloride). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
Presence of C-Alkylated Impurity Ambident Nucleophilicity of Phenoxide: The phenoxide is reacting at the aromatic ring instead of the oxygen.1. Change the Base: Utilize a stronger, less-coordinating base like sodium hydride (NaH). 2. Modify the Solvent: Ensure an aprotic polar solvent such as DMF or acetonitrile is used.
Formation of Alkene Byproduct E2 Elimination: The alkylating agent is undergoing elimination instead of substitution.1. Confirm Primary Alkyl Halide: Ensure the use of a 6-haloalkanoic acid derivative with the halogen on the terminal carbon. 2. Moderate Temperature: Avoid excessive heat, which can favor elimination over substitution.
Incomplete Hydrolysis of Ester Insufficient Hydrolysis Conditions: The ester is not fully converted to the carboxylic acid.1. Increase Reaction Time/Temperature: Extend the duration of the hydrolysis step or cautiously increase the temperature. 2. Use a Stronger Base: Employ a higher concentration of NaOH or KOH for the saponification. 3. Ensure Proper pH: After basic hydrolysis, ensure complete acidification to protonate the carboxylate salt.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(3,6-dichloro-2-methoxyphenoxy)hexanoate (Williamson Ether Synthesis)

  • Materials:

    • Dicamba (3,6-dichloro-2-methoxybenzoic acid)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Ethyl 6-bromohexanoate

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend Dicamba (1.0 eq) in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

    • Add ethyl 6-bromohexanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of Ethyl 6-(3,6-dichloro-2-methoxyphenoxy)hexanoate

  • Materials:

    • Ethyl 6-(3,6-dichloro-2-methoxyphenoxy)hexanoate

    • Sodium Hydroxide (NaOH)

    • Ethanol (B145695)

    • Water

    • Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ester in a mixture of ethanol and water.

    • Add a solution of NaOH (2.0 eq) in water.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 2 with concentrated HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Visualizing Reaction Pathways and Troubleshooting

Synthesis Pathway for this compound

Synthesis_Pathway Dicamba Dicamba Phenoxide Dicamba Phenoxide Dicamba->Phenoxide 1. NaH, DMF Ester_Product Dicamba-(CH2)5-ester Phenoxide->Ester_Product 2. O-Alkylation (SN2) Alkyl_Halide Ethyl 6-bromohexanoate Alkyl_Halide->Ester_Product Final_Product This compound Ester_Product->Final_Product 3. Hydrolysis (NaOH, H2O/EtOH)

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_SM Starting Material Recovered? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Incomplete_Deprotonation Incomplete Deprotonation - Use stronger base (NaH) - Ensure anhydrous conditions Yes_SM->Incomplete_Deprotonation Side_Products Side Products Observed? No_SM->Side_Products Yes_SP Yes Side_Products->Yes_SP No_SP No Side_Products->No_SP C_Alkylation C-Alkylation - Change base/solvent Yes_SP->C_Alkylation Elimination Elimination (Alkene) - Check alkyl halide - Lower temperature Yes_SP->Elimination Decomposition Product or Reagent Decomposition - Check stability - Lower temperature No_SP->Decomposition

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

"Dicamba-(CH2)5-acid" cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for immunoassays designed to detect the herbicide Dicamba (B1670444). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the role of "Dicamba-(CH2)5-acid" in a Dicamba immunoassay?

A1: "this compound" is a hapten, a small molecule that is chemically modified with a linker arm (-(CH2)5-acid). This linker allows the small Dicamba molecule to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize animals to produce antibodies that can recognize Dicamba. Therefore, "this compound" is crucial for the development of the immunoassay but is not typically the target analyte in environmental or agricultural samples.

Q2: What is cross-reactivity and why is it important in a Dicamba immunoassay?

A2: Cross-reactivity refers to the ability of antibodies to bind to molecules that are structurally similar to the target analyte (Dicamba). In the context of a Dicamba immunoassay, it is essential to know if the antibodies also recognize Dicamba metabolites or other structurally related herbicides. High cross-reactivity with non-target compounds can lead to inaccurate quantification and false-positive results. Conversely, if the goal is to detect both Dicamba and its major metabolites, a certain degree of cross-reactivity might be desirable.

Q3: My immunoassay is showing high background. What are the common causes?

A3: High background in an ELISA can be caused by several factors:

  • Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate wells.

  • Antibody concentration too high: Using too much primary or secondary antibody can lead to non-specific binding.

  • Inadequate washing: Residual unbound antibodies or reagents may not be completely removed between steps.

  • Contaminated reagents: Buffers or substrate solutions may be contaminated.

  • Over-incubation: Incubating for longer than the recommended time can increase background signal.

Q4: I am observing weak or no signal in my ELISA. What should I check?

A4: A weak or absent signal can stem from various issues:

  • Reagent preparation or storage: Ensure all reagents, including standards and antibodies, have been prepared correctly and stored at the recommended temperatures. Check expiration dates.[1]

  • Incorrect reagent addition sequence: Follow the protocol carefully to ensure reagents are added in the correct order.[2]

  • Inactive enzyme conjugate: The enzyme conjugate (e.g., HRP) may have lost activity due to improper storage or handling.

  • Substrate solution issues: The substrate may be expired or improperly prepared.

  • Insufficient incubation times: Ensure incubation steps are carried out for the full recommended duration.

Cross-Reactivity Data

The specificity of a Dicamba immunoassay is determined by the degree to which the antibodies cross-react with other compounds. The following table summarizes the cross-reactivity of a polyclonal antibody-based competitive indirect ELISA (CI-ELISA) for Dicamba with its metabolite and other structurally related compounds.

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
Dicamba 3,6-dichloro-2-methoxybenzoic acid195 100
5-hydroxy Dicamba3,6-dichloro-5-hydroxy-2-methoxybenzoic acid-High
2,3,6-trichlorobenzoic acid2,3,6-trichlorobenzoic acid-Slight
2,3,5-trichlorobenzoic acid2,3,5-trichlorobenzoic acid-Not specified
Clopyralid3,6-dichloro-2-pyridinecarboxylic acid-Not specified
Picloram4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid-Not specified
Chloramben3-amino-2,5-dichlorobenzoic acid-Not specified

Data is compiled from studies developing immunoassays for Dicamba.[3][4] The cross-reactivity percentage is calculated as (IC50 of Dicamba / IC50 of cross-reactant) x 100. Specific IC50 values for all cross-reactants were not always provided in the source literature.

Experimental Protocols

Protocol: Determining Cross-Reactivity using Competitive Indirect ELISA (CI-ELISA)

This protocol outlines the steps to assess the cross-reactivity of an antibody against various analytes in a competitive immunoassay format.

  • Coating the Microplate:

    • Dilute the coating antigen (e.g., Dicamba-protein conjugate) to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of Dicamba (standard) and the potential cross-reacting compounds in assay buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the primary antibody (anti-Dicamba) at its optimal dilution to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Addition of Secondary Antibody:

    • Add 100 µL of a species-specific enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at its optimal dilution to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2, but increase the number of washes to five.

  • Substrate Development:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well to stop the color development.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the logarithm of the analyte concentration to generate inhibition curves.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for Dicamba and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Dicamba / IC50 of cross-reactant) x 100

Visualizations

Competitive_Immunoassay_Principle cluster_well Microplate Well Surface Coating_Antigen Coating Antigen (Dicamba-Protein) Secondary_Ab Enzyme-Linked Secondary Antibody Coating_Antigen->Secondary_Ab Binds to Primary Ab Free_Dicamba Free Dicamba (Sample/Standard) Primary_Ab Primary Antibody (Anti-Dicamba) Free_Dicamba->Primary_Ab Binds in solution Primary_Ab->Coating_Antigen Binds to plate if not bound to free Dicamba Substrate Substrate Secondary_Ab->Substrate Enzyme converts Color_Signal Color Signal ( inversely proportional to Dicamba conc.) Substrate->Color_Signal

Caption: Principle of a competitive immunoassay for Dicamba detection.

ELISA_Troubleshooting cluster_signal Signal Issues cluster_variability Variability Issues Start Problem Encountered High_Background High Background Start->High_Background Weak_No_Signal Weak / No Signal Start->Weak_No_Signal High_CV High CVs (Poor Reproducibility) Start->High_CV HB_Sol1 Check Blocking Step (Time, Reagent) High_Background->HB_Sol1 HB_Sol2 Reduce Antibody Conc. High_Background->HB_Sol2 HB_Sol3 Improve Washing (Volume, Repetitions) High_Background->HB_Sol3 HB_Sol4 Check Reagent Purity High_Background->HB_Sol4 WN_Sol1 Verify Reagent Prep & Storage Weak_No_Signal->WN_Sol1 WN_Sol2 Check Reagent Addition Order & Times Weak_No_Signal->WN_Sol2 WN_Sol3 Test Enzyme Activity Weak_No_Signal->WN_Sol3 WN_Sol4 Use Fresh Substrate Weak_No_Signal->WN_Sol4 CV_Sol1 Check Pipetting Technique High_CV->CV_Sol1 CV_Sol2 Ensure Uniform Temp During Incubation High_CV->CV_Sol2 CV_Sol3 Prevent Edge Effects (Seal Plate) High_CV->CV_Sol3 CV_Sol4 Ensure Proper Mixing of Reagents High_CV->CV_Sol4

Caption: A troubleshooting workflow for common ELISA issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Inadequate washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer between steps.[2][5]
Antibody concentration too highTitrate the primary and/or secondary antibodies to determine the optimal working concentration.[5]
Insufficient blockingIncrease blocking incubation time or try a different blocking agent (e.g., non-fat dry milk).[5]
Substrate solution is old or contaminatedPrepare fresh substrate solution immediately before use.[5][6]
Weak or No Signal Improper reagent storageVerify that all kit components have been stored at the recommended temperatures and have not expired.[1]
Incorrect reagent preparationDouble-check all calculations and dilutions for standards and antibodies.[1]
Omission of a step or incorrect reagent orderCarefully review the protocol and ensure all steps are performed in the correct sequence.[2]
Inactive enzyme conjugateUse a new vial of enzyme conjugate and handle it according to the manufacturer's instructions.
High Variability (Poor Duplicates) Inconsistent pipettingUse calibrated pipettes and fresh tips for each sample and reagent. Ensure consistent technique.[2][5]
Uneven temperature across the plateEnsure the plate is incubated in a stable temperature environment and avoid stacking plates.[1][2]
Edge effects due to evaporationUse a plate sealer during incubation steps to prevent evaporation from the outer wells.[1]
Incomplete mixing of reagentsGently mix reagents before adding them to the wells.
Poor Standard Curve Improper dilution of standardsPrepare a fresh set of standards, ensuring accurate serial dilutions.
Standard has degradedUse a fresh aliquot of the standard stock. Avoid repeated freeze-thaw cycles.
Incorrect curve fitUse the appropriate regression model (e.g., four-parameter logistic) to analyze the data.

References

Technical Support Center: Method Optimization for Trace Level Detection of "Dicamba-(CH2)5-acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of "Dicamba-(CH2)5-acid".

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace level detection of "this compound"?

A1: For trace level detection of "this compound," Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique. It offers high sensitivity, selectivity, and ruggedness, avoiding the need for chemical derivatization that is often required for Gas Chromatography (GC) based methods.[1] Electrospray ionization (ESI) in negative mode is typically preferred for acidic herbicides like Dicamba and its derivatives, as the carboxylic acid group is readily deprotonated.

Q2: How should I prepare my samples for LC-MS/MS analysis of "this compound"?

A2: The optimal sample preparation method depends on the matrix. For soil and plant tissues, a common approach is extraction with an acidified organic solvent, such as acetonitrile (B52724) containing 0.1-1% formic acid. This is often followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like C18 or Florisil to remove matrix interferences.[2] For water samples, a direct injection after acidification and filtration may be sufficient for trace level detection, though for very low concentrations, solid-phase extraction (SPE) can be used for pre-concentration.[1][3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a versatile approach for various matrices.[2][5]

Q3: Why is an internal standard crucial for this analysis?

A3: An isotopically labeled internal standard, such as a deuterium (B1214612) or 13C-labeled version of "this compound" if available, is highly recommended. Internal standards are critical for accurate quantification as they compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur in the mass spectrometer's ion source. This leads to improved method accuracy and precision.

Q4: What type of HPLC/UPLC column is best suited for separating "this compound"?

A4: A reversed-phase C18 column is a common and effective choice for the separation of acidic herbicides and their metabolites.[2] Columns with different stationary phases, such as those with pentafluorophenyl (PFP) ligands, can also provide alternative selectivity for polar acidic compounds. The choice will depend on the specific separation requirements and the complexity of the sample matrix.

Q5: What are typical mobile phases for the LC separation?

A5: A gradient elution using a combination of water and an organic solvent like acetonitrile or methanol (B129727) is standard. The addition of a small amount of an acid, typically 0.1% formic acid, to the mobile phases is crucial to ensure the analyte is in its protonated form for good chromatographic peak shape on reversed-phase columns.[1][2] A buffer, such as ammonium (B1175870) formate, can also be used to control the pH of the mobile phase.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or Low Signal/Sensitivity 1. Incorrect MS polarity (should be negative ion mode for acidic compounds).2. Inefficient ionization.3. Matrix suppression.4. Analyte degradation.5. Leak in the LC system.1. Verify the MS method is set to negative ESI mode.2. Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows). Consider using "soft ionization" settings to reduce in-source fragmentation.[4]3. Dilute the sample extract, improve sample cleanup (e.g., using d-SPE), or use an isotopically labeled internal standard.4. Ensure proper sample storage and handle samples to minimize degradation. Use fresh solvents and standards.5. Check for leaks in fittings, particularly around the column and injector.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Inappropriate mobile phase pH.2. Column overload.3. Column contamination or degradation.4. Injection solvent is too strong.1. Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress the ionization of the carboxylic acid group during separation.2. Reduce the injection volume or dilute the sample.3. Flush the column with a strong solvent. If the problem persists, replace the column.4. Prepare standards and samples in a solvent that is weaker than or matches the initial mobile phase composition.[6]
Retention Time Shifts 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column aging.4. Air bubbles in the pump.1. Prepare fresh mobile phases daily and ensure they are well-mixed.2. Use a column oven to maintain a stable temperature.3. Dedicate a column for the analysis and monitor its performance over time. Replace if necessary.4. Purge the LC pumps to remove any air bubbles.
High Background Noise 1. Contaminated mobile phase or solvents.2. Contaminated LC system or MS ion source.3. Carryover from a previous injection.1. Use high-purity, LC-MS grade solvents and reagents.2. Clean the ion source. Flush the LC system with a strong solvent.3. Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method.

Experimental Protocols

Generic Sample Preparation for Soil and Plant Material (QuEChERS-based)
  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube containing MgSO₄ and a sorbent (e.g., C18 or Florisil).[2]

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Add the internal standard.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure separation from matrix interferences.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Key Parameters: Optimize capillary voltage, source and desolvation temperatures, and gas flows for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻ of "this compound". At least two product ions should be monitored for confident identification and quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of acidic herbicides using LC-MS/MS. While specific data for "this compound" is not widely published, these values provide a general expectation for a well-optimized method.

ParameterTypical Value RangeReference Matrix
Limit of Detection (LOD) 0.08 - 1.0 ng/mL (in solution)Water, Standard Solution
0.01 - 10 ng/g (in matrix)Soil, Plant Tissue
Limit of Quantification (LOQ) 0.25 - 5.0 ng/mL (in solution)Water, Standard Solution
0.1 - 20 ng/g (in matrix)Soil, Plant Tissue
Recovery 70 - 120%Various
Precision (RSD) < 15-20%Various

Note: These values are indicative and the actual performance will depend on the specific matrix, instrumentation, and method optimization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction Extraction with Acidified Acetonitrile Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Preparation Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of "this compound".

troubleshooting_workflow Start Analytical Issue Encountered Check_Signal Is there a signal for the analyte? Start->Check_Signal Check_Peak_Shape Is the peak shape acceptable? Check_Signal->Check_Peak_Shape Yes Troubleshoot_Sensitivity Troubleshoot Sensitivity Issues (Ion Source, MS Parameters) Check_Signal->Troubleshoot_Sensitivity No Check_RT Is the retention time correct? Check_Peak_Shape->Check_RT Yes Troubleshoot_Peak_Shape Troubleshoot Peak Shape (Mobile Phase, Column, Injection) Check_Peak_Shape->Troubleshoot_Peak_Shape No Check_Quant Is quantification accurate? Check_RT->Check_Quant Yes Troubleshoot_RT Troubleshoot Retention Time (LC System, Mobile Phase, Column) Check_RT->Troubleshoot_RT No System_Check Perform System Suitability Test Check_Quant->System_Check No Method_OK Method Performance OK Check_Quant->Method_OK Yes Troubleshoot_Quant Troubleshoot Quantification (Internal Standard, Matrix Effects, Calibration) System_Check->Troubleshoot_Quant

References

Technical Support Center: Enhancing Resolution of "Dicamba-(CH2)5-acid" from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the resolution of "Dicamba-(CH2)5-acid" isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of "this compound"?

A1: The two primary methods for resolving the enantiomers of a chiral carboxylic acid like "this compound" are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and crystallization of diastereomeric salts. Chiral HPLC is often preferred for analytical scale separations and for its high efficiency, while diastereomeric crystallization can be advantageous for larger-scale preparations.[1][2][3]

Q2: Which type of chiral HPLC column is most suitable for separating acidic compounds like "this compound"?

A2: For acidic compounds, anion-exchange type chiral stationary phases (CSPs) are often very effective.[4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used and can provide excellent enantioselectivity for a broad range of compounds, including carboxylic acids.[5] The selection of the specific CSP will likely require screening of a few different columns to find the optimal one for "this compound".

Q3: What is the role of acidic and basic additives in the mobile phase for chiral HPLC separation?

A3: Acidic and basic additives play a crucial role in controlling the ionization state of both the analyte and the chiral stationary phase, which in turn affects retention and enantioselectivity. For acidic analytes like "this compound" on an anion-exchange CSP, an acidic modifier in the mobile phase is often necessary to ensure the analyte is in its anionic form and can interact with the positively charged stationary phase.[4][6] However, the concentration of the additive can significantly impact the separation, and even cause a reversal of the elution order of the enantiomers.[5]

Q4: Can I use derivatization to aid in the separation of "this compound" enantiomers?

A4: Yes, derivatization of the carboxylic acid group to form diastereomeric amides with a chiral amine is a viable strategy.[7][8] The resulting diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column or by crystallization.[1][2] However, the subsequent cleavage of the amide bond to recover the pure enantiomeric acid can be challenging.[8]

Q5: What are the key considerations for developing a diastereomeric crystallization method for "this compound"?

A5: The critical steps are the selection of a suitable chiral resolving agent (a chiral base for your acidic compound), the choice of solvent, and the control of crystallization conditions (temperature, supersaturation).[2][3] The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in the chosen solvent, allowing for its selective crystallization.[2] It is often necessary to screen several resolving agents and solvent systems to find the optimal combination.[3]

Troubleshooting Guides

Chiral HPLC Separation
Issue Possible Cause(s) Troubleshooting Step(s)
Poor or no resolution of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen different types of CSPs (e.g., anion-exchange, polysaccharide-based).2. Optimize the mobile phase by varying the organic modifier, and the type and concentration of the acidic additive.[5][9]3. Investigate the effect of column temperature on the separation.[5]
Peak tailing 1. Secondary interactions between the analyte and the silica (B1680970) support.2. Inappropriate mobile phase pH.1. Add a small amount of an acidic modifier (e.g., formic acid, acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[6]2. Ensure the mobile phase pH is suitable for the analyte and the column.
Irreproducible retention times 1. Column not properly equilibrated.2. Changes in mobile phase composition.3. Column contamination or degradation.1. Equilibrate the column with the mobile phase for a sufficient time before injection.2. Prepare fresh mobile phase daily and ensure accurate composition.3. Flush the column with a strong solvent (as recommended by the manufacturer) to remove contaminants.[10]
Loss of column performance 1. Adsorption of impurities on the column.2. Degradation of the chiral stationary phase.1. Use a guard column to protect the analytical column.2. Flush the column according to the manufacturer's instructions. In some cases, a specific regeneration protocol may be required.[10]
Diastereomeric Crystallization
Issue Possible Cause(s) Troubleshooting Step(s)
No crystal formation 1. Solution is not supersaturated.2. Inappropriate solvent.1. Concentrate the solution or cool it down slowly.2. Try different solvents or solvent mixtures.
Both diastereomeric salts crystallize out 1. The solubilities of the two diastereomers are too similar in the chosen solvent.1. Screen a wider range of solvents or solvent mixtures.2. Adjust the temperature of crystallization.
Low diastereomeric excess (d.e.) of the crystallized salt 1. Co-crystallization of the more soluble diastereomer.2. Incomplete separation of the crystals from the mother liquor.1. Recrystallize the product.2. Ensure efficient filtration and washing of the crystals.
Difficulty in recovering the pure enantiomer from the salt 1. Incomplete reaction during the acid/base treatment.2. Emulsion formation during extraction.1. Ensure stoichiometric amounts of acid/base are used for salt breaking.2. Use a different extraction solvent or try centrifugation to break the emulsion.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Resolution of "this compound" Enantiomers

Objective: To develop a baseline separation of the enantiomers of "this compound" using chiral HPLC.

Materials:

  • "this compound" racemic standard

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol)

  • HPLC-grade acidic additives (e.g., Formic acid, Acetic acid, Trifluoroacetic acid)

  • Chiral HPLC column (e.g., CHIRALPAK® IA, IB, IC, or an anion-exchange column like CHIRALPAK® QN-AX)

  • HPLC system with UV detector

Methodology:

  • Column Selection and Initial Screening:

    • Start with a polysaccharide-based chiral column (e.g., CHIRALPAK® IA).

    • Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Formic Acid.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject a 1 mg/mL solution of the racemic standard.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 230 nm or 280 nm).

    • If no separation is observed, screen other mobile phase compositions (e.g., varying the ratio of Hexane/Isopropanol, trying Ethanol as a modifier) and other chiral columns.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by fine-tuning the percentage of the alcohol modifier and the concentration of the acidic additive.

    • Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on resolution.

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

Example Quantitative Data (for a hypothetical successful separation):

ParameterValue
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Ethanol/Formic Acid (85:15:0.1 v/v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) 2.1
Selectivity (α) 1.25
Protocol 2: Diastereomeric Crystallization of "this compound"

Objective: To resolve the enantiomers of "this compound" by forming diastereomeric salts with a chiral amine.

Materials:

  • "this compound" racemic mixture

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)[2][11]

  • Various solvents for crystallization (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl Acetate)

Methodology:

  • Salt Formation:

    • Dissolve 1 equivalent of the racemic "this compound" in a suitable solvent (e.g., ethanol).

    • Add 0.5 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher diastereomeric excess in the crystallized salt.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals. This is your diastereomerically enriched salt.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in water.

    • Acidify the solution with 1 M HCl to a pH of ~2. This will protonate the carboxylic acid and precipitate the enantiomerically enriched "this compound".

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved enantiomer.

  • Determination of Enantiomeric Excess (e.e.):

    • Analyze the resolved product using the chiral HPLC method developed in Protocol 1 to determine its enantiomeric excess.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Resolution cluster_cryst Diastereomeric Crystallization racemate_hplc Racemic this compound column_screening Screen Chiral Columns & Mobile Phases racemate_hplc->column_screening optimization Optimize Separation Conditions column_screening->optimization analysis Analyze & Quantify Enantiomers optimization->analysis racemate_cryst Racemic this compound add_resolver Add Chiral Resolving Agent racemate_cryst->add_resolver crystallization Selective Crystallization of one Diastereomer add_resolver->crystallization separation Filter & Separate Crystals crystallization->separation liberation Liberate Pure Enantiomer separation->liberation troubleshooting_logic start Poor Peak Resolution in Chiral HPLC check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes screen_columns Screen different CSPs (e.g., anion-exchange, polysaccharide) check_column->screen_columns No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp Vary organic modifier and additive concentration check_mobile_phase->optimize_mp No optimize_temp Test different column temperatures check_temp->optimize_temp No good_resolution Achieved Good Resolution check_temp->good_resolution Yes screen_columns->check_mobile_phase optimize_mp->check_temp optimize_temp->good_resolution diastereomeric_crystallization_pathway racemate Racemic Acid (R-A and S-A) In Solution salts Diastereomeric Salts in Solution (R-A)-(R-B) and (S-A)-(R-B) racemate->salts resolver Chiral Base (R-B) resolver->salts crystallization Selective Crystallization (S-A)-(R-B) precipitates due to lower solubility salts->crystallization solid Solid Phase Enriched (S-A)-(R-B) salt crystallization->solid liquid Liquid Phase (Mother Liquor) Enriched in (R-A)-(R-B) salt crystallization->liquid acidification_solid Acidification Liberates S-A solid->acidification_solid acidification_liquid Acidification Liberates R-A liquid->acidification_liquid

References

Technical Support Center: Analysis of Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of "Dicamba-(CH2)5-acid" during sample workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it degrade during sample workup?

This compound is a derivative of the herbicide Dicamba, characterized by a five-carbon aliphatic chain attached to the carboxylic acid group. Like its parent compound, Dicamba, it is susceptible to degradation, particularly during sample extraction and cleanup. The primary degradation pathways for Dicamba involve O-demethylation to form 3,6-dichlorosalicylic acid (DCSA) and hydroxylation to form 5-OH Dicamba.[1][2][3][4][5] While specific pathways for the extended-chain derivative are not extensively documented, analogous degradation at the aromatic ring is likely. Additionally, the extended alkyl chain may be susceptible to enzymatic or oxidative cleavage.

Q2: Why is my recovery of this compound consistently low?

Low recovery of acidic compounds like this compound can stem from several factors during your analytical workflow.[6] Key considerations include:

  • Incorrect pH during extraction: The pH of your sample must be acidic (typically below the pKa of the carboxylic acid group) to ensure the analyte is in its protonated, less polar form, which is more amenable to extraction with organic solvents.[6][7][8]

  • Suboptimal extraction solvent: The polarity of the extraction solvent is critical. While this compound is more nonpolar than Dicamba due to the alkyl chain, a solvent that is too nonpolar may not efficiently extract it from an aqueous matrix. Conversely, a solvent that is too polar may result in poor phase separation.

  • Analyte degradation: The compound may be degrading during sample preparation. This can be caused by exposure to high temperatures, light, or incompatible pH conditions.[9]

  • Incomplete elution from SPE cartridges: If using solid-phase extraction (SPE), the elution solvent may not be strong enough to completely recover the analyte from the sorbent.[9]

Q3: I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks are often the result of analyte degradation or the presence of matrix components. For Dicamba-related compounds, common degradation products include 3,6-dichlorosalicylic acid (DCSA) and hydroxylated metabolites.[2][5] It is also possible that the -(CH2)5-acid chain is undergoing metabolism or degradation. To confirm the identity of these peaks, it is recommended to use a high-resolution mass spectrometer or to synthesize and run standards of potential degradation products.

Q4: How can I prevent the degradation of this compound in my samples?

To minimize degradation, consider the following precautions:

  • Temperature control: Keep samples on ice or at 4°C throughout the extraction process.[6] Ensure the autosampler is also temperature-controlled.[6]

  • Light protection: Use amber vials or work in a low-light environment to prevent photodegradation.[9]

  • pH control: Maintain an acidic pH during extraction to enhance stability.[8]

  • Use of antioxidants: If oxidative degradation is suspected, consider adding an antioxidant to the sample.[9]

  • Minimize processing time: Process samples as quickly as possible to reduce the opportunity for degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incorrect pH of the aqueous phase during liquid-liquid extraction (LLE).Ensure the sample pH is adjusted to < 3 with a strong acid (e.g., HCl) before extraction to protonate the carboxylic acid.[6]
Suboptimal extraction solvent.Test different organic solvents with varying polarities (e.g., ethyl acetate (B1210297), diethyl ether, MTBE) to find the one with the best recovery.[6]
Analyte degradation due to temperature.Keep samples on ice or refrigerated during the entire workup process.[6]
Incomplete elution from Solid-Phase Extraction (SPE) cartridge.Ensure the SPE cartridge is properly conditioned. Test different elution solvents and volumes to ensure complete elution of the analyte.[9]
Poor Peak Shape (Fronting or Tailing) Sample solvent is incompatible with the initial mobile phase conditions.The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[10]
Unwanted secondary interactions with the analytical column.For acidic compounds, tailing can occur due to interactions with the stationary phase. Try lowering the pH of the mobile phase.[10]
High Variability in Results Inconsistent sample workup procedure.Follow a standardized and validated protocol for all samples.
Analyte instability in the autosampler.Ensure the autosampler is temperature-controlled (typically 4°C) to prevent degradation of the analyte while awaiting injection.[6]
Matrix effects in LC-MS/MS analysis.Use a stable isotope-labeled internal standard to compensate for matrix effects.[8] Implement a more rigorous sample cleanup procedure.

Experimental Protocols

Recommended Sample Workup Protocol for this compound in an Aqueous Matrix (e.g., Water, Plasma)

This protocol is a general guideline and may require optimization for your specific matrix.

  • Sample Preparation:

    • To 1 mL of the aqueous sample in a glass vial, add an appropriate internal standard.

    • Vortex briefly to mix.

  • Acidification:

    • Add 50 µL of 6 M HCl to acidify the sample to a pH below 3.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of ethyl acetate (or another optimized solvent) to the vial.

    • Cap the vial and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for analysis by LC-MS/MS.

Visualizations

Troubleshooting Workflow for Low Recovery start Low Recovery of this compound check_ph Is sample pH < 3 before extraction? start->check_ph adjust_ph Adjust pH with acid check_ph->adjust_ph No check_solvent Is extraction solvent optimized? check_ph->check_solvent Yes adjust_ph->check_ph optimize_solvent Test different solvents (e.g., Ethyl Acetate, MTBE) check_solvent->optimize_solvent No check_temp Are samples kept cold? check_solvent->check_temp Yes optimize_solvent->check_solvent control_temp Keep samples on ice/refrigerated check_temp->control_temp No check_spe Using SPE? Is elution complete? check_temp->check_spe Yes control_temp->check_temp optimize_spe Optimize SPE elution solvent and volume check_spe->optimize_spe No check_matrix Suspect matrix effects? check_spe->check_matrix Yes optimize_spe->check_spe use_is Use stable isotope-labeled internal standard check_matrix->use_is Yes end_bad Further Investigation Needed check_matrix->end_bad No end_good Recovery Improved use_is->end_good

Caption: Troubleshooting workflow for low recovery of this compound.

Potential Degradation of this compound cluster_degradation Degradation Pathways parent This compound demethylation O-Demethylation parent->demethylation hydroxylation Hydroxylation parent->hydroxylation chain_cleavage Chain Cleavage/Oxidation parent->chain_cleavage product1 3,6-dichloro-salicylic acid derivative demethylation->product1 product2 5-OH-Dicamba derivative hydroxylation->product2 product3 Various chain-cleaved products chain_cleavage->product3

Caption: Potential degradation pathways of this compound.

Sample Workup Experimental Workflow start Aqueous Sample add_is Add Internal Standard start->add_is acidify Acidify (pH < 3) add_is->acidify extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->extract separate Centrifuge to Separate Phases extract->separate evaporate Evaporate Organic Layer separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Recommended experimental workflow for this compound extraction.

References

Technical Support Center: Synthesis of Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Dicamba-(CH2)5-acid," a novel analogue of the herbicide Dicamba. The information provided is based on established principles of organic synthesis and extrapolates from the known synthesis of Dicamba.

Frequently Asked Questions (FAQs)

Q1: What is the proposed structure of "this compound" addressed in this guide?

A1: As direct literature on "this compound" is scarce, this guide assumes a plausible structure where the core aromatic ring of Dicamba is attached to a pentanoic acid chain. The target molecule is 6-(3,6-dichloro-2-methoxyphenyl)hexanoic acid .

Q2: What is a common synthetic strategy to produce 6-(3,6-dichloro-2-methoxyphenyl)hexanoic acid?

A2: A practical approach involves a multi-step synthesis starting from a readily available precursor like 2,5-dichlorophenol (B122974). The key steps typically include:

  • O-methylation of 2,5-dichlorophenol to yield 2,5-dichloroanisole (B158034).

  • Friedel-Crafts acylation of 2,5-dichloroanisole with a suitable acylating agent (e.g., adipic anhydride (B1165640) or 6-chloro-6-oxohexanoyl chloride) to introduce the six-carbon chain.

  • Reduction of the resulting ketone to a methylene (B1212753) group.

  • Hydrolysis (if an ester was used) or direct use of the carboxylic acid from the acylation step.

Q3: What are the critical reaction parameters to monitor for optimal yield?

A3: Key parameters include reaction temperature, choice of catalyst (e.g., Lewis acid for Friedel-Crafts), purity of starting materials, and reaction time. Anhydrous conditions are often crucial, particularly for the Friedel-Crafts acylation step.

Q4: How can I confirm the identity and purity of the synthesized product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended for structural confirmation and purity assessment.

Troubleshooting Guide

Issue 1: Low Yield in the O-methylation of 2,5-dichlorophenol

Possible Causes:

  • Incomplete deprotonation of the phenol.

  • Use of a weak methylating agent.

  • Reaction temperature is too low.

  • Presence of water in the reaction mixture.

Solutions:

  • Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic solvent (e.g., DMF or acetone) to ensure complete formation of the phenoxide.

  • Methylating Agent: Employ a reactive methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I).

  • Temperature Control: Gradually increase the reaction temperature, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

Issue 2: Formation of Multiple Products in the Friedel-Crafts Acylation Step

Possible Causes:

  • Isomerization of the acylating agent.

  • Over-acylation or acylation at undesired positions on the aromatic ring.

  • Use of an overly strong Lewis acid catalyst.

Solutions:

  • Catalyst Choice: Use a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) instead of aluminum chloride (AlCl₃).

  • Stoichiometry: Carefully control the stoichiometry of the reactants, adding the acylating agent dropwise at a low temperature.

  • Solvent: Use a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) to minimize side reactions.

Issue 3: Incomplete Reduction of the Ketone

Possible Causes:

  • Insufficient amount of reducing agent.

  • Deactivation of the catalyst (in case of catalytic hydrogenation).

  • Steric hindrance around the carbonyl group.

Solutions:

  • Choice of Reducing Agent: For a complete reduction of the aryl ketone to a methylene group, a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction is recommended.

  • Reaction Conditions: Ensure the reaction conditions are appropriate for the chosen reduction method (e.g., high temperatures for Wolff-Kishner).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete conversion.

Quantitative Data Summary

The following table provides a summary of expected yields for each step of the synthesis under optimized conditions versus yields that may indicate a problem requiring troubleshooting.

Reaction StepReagentsExpected Yield (%)Problematic Yield (%)Potential Issues
O-methylation 2,5-dichlorophenol, (CH₃)₂SO₄, K₂CO₃> 90%< 70%Incomplete reaction, side products
Friedel-Crafts Acylation 2,5-dichloroanisole, Adipic Anhydride, AlCl₃60 - 75%< 40%Isomer formation, low conversion
Ketone Reduction Aryl ketone intermediate, Zn(Hg), HCl> 80%< 60%Incomplete reduction, side reactions
Final Product 6-(3,6-dichloro-2-methoxyphenyl)hexanoic acid Overall: 43 - 56% Overall: < 20% Cumulative losses, purification issues

Experimental Protocols

Protocol 1: Synthesis of 2,5-dichloroanisole (O-methylation)

  • To a solution of 2,5-dichlorophenol (1 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq.) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture, filter off the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,5-dichloroanisole.

Protocol 2: Synthesis of 6-(3,6-dichloro-2-methoxyphenyl)-6-oxohexanoic acid (Friedel-Crafts Acylation)

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq.) in anhydrous dichloromethane, add adipic anhydride (1.1 eq.) portion-wise.

  • Stir the mixture for 15 minutes, then add a solution of 2,5-dichloroanisole (1 eq.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of 6-(3,6-dichloro-2-methoxyphenyl)hexanoic acid (Clemmensen Reduction)

  • Prepare amalgamated zinc by stirring zinc dust (10 eq.) with a 5% mercury(II) chloride solution for 10 minutes, then decanting the aqueous solution.

  • To the amalgamated zinc, add concentrated hydrochloric acid, water, and a solution of the keto-acid from the previous step in toluene.

  • Reflux the mixture vigorously for 24-48 hours, with periodic additions of concentrated HCl.

  • After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, dry, and concentrate to yield the final product.

  • Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway A 2,5-Dichlorophenol B 2,5-Dichloroanisole A->B (CH3)2SO4, K2CO3 O-methylation C 6-(3,6-dichloro-2-methoxyphenyl)-6-oxohexanoic acid B->C Adipic Anhydride, AlCl3 Friedel-Crafts Acylation D This compound (6-(3,6-dichloro-2-methoxyphenyl)hexanoic acid) C->D Zn(Hg), HCl Clemmensen Reduction

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Starting Material (TLC/NMR) start->check_sm increase_time Increase Reaction Time or Temperature check_sm->increase_time SM Present side_products Analyze for Side Products (GC-MS/LC-MS) check_sm->side_products No SM end Yield Improved increase_time->end check_reagents Verify Reagent Purity and Stoichiometry check_reagents->end side_products->check_reagents No Side Products optimize_cond Optimize Reaction Conditions (Catalyst, Solvent) side_products->optimize_cond Side Products Found purification Improve Purification Method optimize_cond->purification purification->end

Caption: Troubleshooting workflow for low reaction yield.

Optimization_Logic Yield Reaction Yield Temp Temperature Yield->Temp Time Reaction Time Yield->Time Catalyst Catalyst Concentration Yield->Catalyst Purity Starting Material Purity Yield->Purity Temp->Time interdependent Catalyst->Temp activity

Caption: Logical relationships for reaction optimization.

Technical Support Center: Analysis of Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of "Dicamba-(CH2)5-acid". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to potential interferences from other herbicides during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the herbicide Dicamba?

A1: this compound is a chemical derivative of the herbicide Dicamba. Structurally, it is Dicamba with a pentanoic acid linker attached, giving it the chemical formula C14H16Cl2O5 and a molecular weight of 335.18 g/mol [1]. This modification is often introduced to create a hapten, which is a small molecule that can elicit an immune response when attached to a larger carrier protein. This is commonly used in the development of immunoassays for detecting the parent compound, Dicamba[1]. While structurally related, its physicochemical properties and, consequently, its analytical behavior will differ from the parent herbicide.

Q2: We are observing unexpected peaks in our LC-MS/MS analysis of this compound. What are the likely sources of interference?

A2: Interference in the analysis of this compound can arise from several sources:

  • Structurally Related Herbicides: The most common sources of interference are other auxin herbicides, which share a similar chemical backbone. These include Dicamba itself, as well as phenoxy herbicides like 2,4-D, MCPA, and MCPP, which are often used in herbicide formulations alongside Dicamba.

  • Metabolites: Metabolites of Dicamba or other co-formulated herbicides present in the sample can also cause interfering peaks. Key metabolites of Dicamba include 5-hydroxy Dicamba and 3,6-dichlorosalicylic acid (DCSA).

  • Matrix Effects: Components of the sample matrix (e.g., soil, water, plant tissue) can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.

Q3: How can we differentiate this compound from Dicamba and other potentially interfering herbicides in our analysis?

A3: Differentiation can be achieved through a combination of chromatographic separation and mass spectrometric detection:

  • Chromatographic Separation: Utilizing a high-resolution liquid chromatography (LC) method is crucial. The addition of the -(CH2)5-acid chain makes this compound more polar than Dicamba. Therefore, on a reverse-phase column (like a C18), this compound is expected to have a shorter retention time than Dicamba. Optimizing the mobile phase gradient can enhance the separation of these and other related compounds.

  • Mass Spectrometric Detection: High-resolution mass spectrometry (MS) allows for the differentiation of compounds based on their precise mass-to-charge ratio (m/z). Since this compound has a different molecular weight than Dicamba and other herbicides, they will have distinct precursor ions. Furthermore, their fragmentation patterns (product ions) upon collision-induced dissociation (CID) will also be unique, allowing for specific detection using Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape or Tailing for this compound
  • Possible Cause: Suboptimal mobile phase pH. The carboxylic acid groups on both this compound and potential interferents require an acidic mobile phase to be in their neutral form, which improves retention and peak shape on a reverse-phase column.

  • Troubleshooting Steps:

    • Ensure the mobile phase is acidified, typically with 0.1% formic acid.

    • Check the pH of your prepared mobile phase.

    • Experiment with slightly different concentrations of the acid modifier.

Issue 2: Co-elution of this compound with an Unknown Peak
  • Possible Cause: The interfering compound has very similar physicochemical properties to your analyte under the current chromatographic conditions.

  • Troubleshooting Steps:

    • Modify the Gradient: Adjust the elution gradient to improve separation. A shallower gradient around the expected elution time of your analyte can increase resolution.

    • Change the Stationary Phase: If gradient optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) which can offer different selectivity for aromatic and polar compounds.

    • Confirm by High-Resolution MS: If co-elution persists, use a high-resolution mass spectrometer to confirm if the interfering peak has a different m/z value from this compound.

Issue 3: Incorrect Peak Identification
  • Possible Cause: The selected MRM transition is not specific enough and is shared by an interfering compound.

  • Troubleshooting Steps:

    • Verify Fragmentation: Infuse a pure standard of this compound into the mass spectrometer to determine its unique fragmentation pattern and select the most intense and specific product ions for your MRM method.

    • Analyze Potential Interferents: If available, analyze standards of suspected interfering herbicides (e.g., Dicamba, 2,4-D) to determine their MRM transitions and ensure they do not overlap with those of your analyte.

    • Use Multiple MRM Transitions: Monitor at least two MRM transitions for your analyte. The ratio of these transitions should be consistent between your standard and your samples and can be used as a confirmation criterion.

Data Presentation

The following table summarizes the estimated and known analytical parameters for this compound and potentially interfering herbicides. These values are crucial for method development and troubleshooting.

CompoundChemical FormulaMolecular Weight ( g/mol )[M-H]- (m/z)Estimated Primary Fragment Ion (m/z)Estimated Retention Time (Relative to Dicamba)
This compound C14H16Cl2O5335.18334.04218.98 (Loss of C6H10O2)Shorter
DicambaC8H6Cl2O3221.04220.97176.99 (Loss of CO2)Reference
2,4-DC8H6Cl2O3221.04220.97160.98 (Loss of CH2COOH)Similar to Dicamba
MCPAC9H9ClO3200.62199.02141.01 (Loss of CH2COOH)Shorter
MCPP (Mecoprop)C10H11ClO3214.65213.04141.01 (Loss of C3H5O2)Longer
5-OH DicambaC8H6Cl2O4237.04235.96191.98 (Loss of CO2)Shorter
3,6-DCSAC7H4Cl2O3207.01205.95161.97 (Loss of CO2)Shorter

Disclaimer: The retention times and fragment ions for this compound are estimations based on its chemical structure and may vary depending on the specific analytical conditions.

Experimental Protocols

Key Experiment: LC-MS/MS Method for the Simultaneous Analysis of this compound and Potential Interferents

Objective: To develop and validate a selective and sensitive LC-MS/MS method for the quantification of this compound in the presence of other structurally related herbicides.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

Materials:

  • Reference standards for this compound, Dicamba, 2,4-D, MCPA, and MCPP.

  • LC-MS grade acetonitrile, methanol (B129727), and water.

  • Formic acid (≥98%).

  • LC column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of each analyte in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution containing all analytes at a concentration of 1 µg/mL by diluting the stock solutions in a 50:50 mixture of water and methanol.

    • Prepare a series of calibration standards by serially diluting the mixed working standard solution.

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 30% B

      • 10.1-15 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the analytes.

    • MRM Transitions: Use the m/z values from the table above as a starting point. Infuse individual standards to determine the optimal precursor and product ions and their corresponding collision energies.

Data Analysis:

  • Generate a calibration curve for each analyte by plotting the peak area against the concentration.

  • Quantify the analytes in the samples by interpolating their peak areas from the respective calibration curves.

  • Confirm the identity of the analytes by comparing their retention times and MRM transition ratios with those of the reference standards.

Mandatory Visualization

Interference_Troubleshooting_Workflow cluster_start Start cluster_identification Peak Identification cluster_troubleshooting Troubleshooting cluster_resolution Resolution start Unexpected Peak Observed in Chromatogram check_rt Is Retention Time (RT) as Expected? start->check_rt check_mrm Are MRM Ratios Correct? check_rt->check_mrm Yes optimize_gradient Optimize LC Gradient check_rt->optimize_gradient No check_mass Check High-Resolution Mass check_mrm->check_mass No resolved Interference Resolved check_mrm->resolved Yes check_mass->optimize_gradient Mass is Novel optimize_mrm Optimize MRM Transitions check_mass->optimize_mrm Mass Matches Interferent change_column Change LC Column optimize_gradient->change_column Co-elution Persists optimize_gradient->resolved Separation Achieved change_column->resolved Separation Achieved unresolved Consult Senior Analyst change_column->unresolved Co-elution Persists optimize_mrm->resolved Specificity Achieved optimize_mrm->unresolved No Specific Transition

References

Calibration curve issues for "Dicamba-(CH2)5-acid" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the quantification of "Dicamba-(CH2)5-acid" and related analytes.

Troubleshooting Guides

This section addresses common problems encountered during the establishment and use of calibration curves for the quantification of this compound.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification. The source of non-linearity should be investigated before resorting to a non-linear regression model.

Possible Causes and Solutions:

CauseDescriptionRecommended Action
Detector Saturation At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response. This is a common cause of non-linearity at the upper end of the calibration range.[1]- Reduce the concentration range of your calibration standards.- Dilute samples that fall in the non-linear portion of the curve.[2]- If sensitivity allows, switch to a less abundant precursor or product ion for quantification to extend the linear range.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to a non-linear response.[3][4][5] This is particularly prevalent in complex matrices like soil and plant tissue.- Use an isotopically labeled internal standard (IS): A stable isotope-labeled version of the analyte (e.g., d3-Dicamba or 13C6-Dicamba) is the most effective way to compensate for matrix effects.[3][6][7][8][9]- Prepare matrix-matched calibration standards: Prepare your calibration standards in an extract of a blank matrix that is identical to your samples.[9]- Improve sample cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.[4][5][6][7][10]
Analyte Chemistry Formation of dimers or multimers at high concentrations can lead to a non-linear response.- Evaluate the analyte's behavior at different concentrations and in different solvents.
Inappropriate Regression Model Forcing a linear regression on inherently non-linear data will result in a poor fit.- If non-linearity cannot be resolved, a quadratic or other non-linear regression model may be used. However, this should be justified and carefully validated.[1][11]

Troubleshooting Workflow for Non-Linearity:

start Non-Linear Calibration Curve Observed check_high_conc Are upper concentration points deviating? start->check_high_conc detector_saturation Potential Detector Saturation check_high_conc->detector_saturation Yes check_matrix Are you analyzing complex matrices? check_high_conc->check_matrix No action_reduce_conc Reduce upper concentration limit or dilute samples detector_saturation->action_reduce_conc end Achieve Linear and Accurate Calibration action_reduce_conc->end matrix_effects Potential Matrix Effects check_matrix->matrix_effects Yes check_regression Review regression model and residuals check_matrix->check_regression No action_use_is Use isotopically labeled internal standard matrix_effects->action_use_is action_matrix_match Prepare matrix-matched standards matrix_effects->action_matrix_match action_cleanup Improve sample cleanup (e.g., SPE) matrix_effects->action_cleanup action_use_is->end action_matrix_match->end action_cleanup->end inappropriate_model Inappropriate Regression Model check_regression->inappropriate_model action_nonlinear_fit Consider a validated non-linear fit (e.g., quadratic) inappropriate_model->action_nonlinear_fit action_nonlinear_fit->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: Poor Reproducibility/Precision

Inconsistent results between replicate injections or different analytical runs compromise the reliability of your data.

Possible Causes and Solutions:

CauseDescriptionRecommended Action
Sample Preparation Variability Inconsistent extraction, cleanup, or dilution steps can introduce significant variability.[8]- Automate where possible: Use automated liquid handlers for precise pipetting.- Standardize protocols: Ensure all samples and standards are treated identically.- Use an internal standard: An IS added at the beginning of the sample preparation process can compensate for losses and variability during extraction and handling.[3][6][7][8][9]
Instrument Instability Fluctuations in the LC pump, autosampler, or mass spectrometer can lead to inconsistent results.- System Suitability Tests: Perform regular system suitability tests to monitor instrument performance.[12]- Check for leaks: Inspect all LC connections for leaks.[10][12]- Ensure stable temperature: Maintain a consistent and stable ambient temperature for the instrument.[10]
Inconsistent Injection Volume A faulty autosampler can lead to variable injection volumes, causing poor reproducibility of peak areas.- Autosampler Maintenance: Regularly maintain and calibrate the autosampler.- Check for air bubbles: Ensure there are no air bubbles in the syringe or sample loop.
Column Degradation Over time, the LC column performance can degrade, leading to peak shape issues and poor reproducibility.- Use a guard column: A guard column can help protect the analytical column from contaminants.- Regularly flush the column: Flush the column with appropriate solvents to remove contaminants.- Replace the column: If performance does not improve, replace the analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for this compound quantification?

A1: An isotopically labeled internal standard is highly recommended. For Dicamba (B1670444), d3-Dicamba and 13C6-Dicamba have been successfully used.[3][6][7][8][9] These internal standards have nearly identical chemical and physical properties to the analyte, meaning they will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and procedural variability.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples like soil?

A2: The most effective strategies are:

  • Use an isotopically labeled internal standard. [3][6][7][8][9]

  • Employ effective sample cleanup. For soil samples, this may involve a QuEChERS-based method or solid-phase extraction (SPE).[3][4][9][10]

  • Prepare matrix-matched calibration standards. This involves preparing your calibration standards in an extract from a blank soil sample that has been through the entire sample preparation procedure.[9]

  • Dilute the sample extract if the analyte concentration is high enough, as this will reduce the concentration of matrix components.

Q3: My calibration curve is linear, but my QC samples are inaccurate. What should I check?

A3: This often points to a discrepancy between how the standards and the samples are being treated.

Troubleshooting Steps:

start Linear Curve, Inaccurate QCs check_qc_prep Are QCs prepared from a separate stock solution? start->check_qc_prep stock_issue Potential issue with primary stock solution check_qc_prep->stock_issue No check_matrix_diff Are standards prepared in solvent and QCs in matrix? check_qc_prep->check_matrix_diff Yes action_prep_new_stock Prepare fresh stock solutions for standards and QCs stock_issue->action_prep_new_stock end Accurate QC Results action_prep_new_stock->end matrix_mismatch Matrix effects are impacting QCs but not standards check_matrix_diff->matrix_mismatch Yes check_stability Is the analyte stable in the sample matrix and processing conditions? check_matrix_diff->check_stability No action_matrix_match_stds Prepare standards in the same matrix as QCs and samples matrix_mismatch->action_matrix_match_stds action_matrix_match_stds->end stability_issue Potential analyte degradation in matrix check_stability->stability_issue Investigate action_investigate_stability Perform stability experiments stability_issue->action_investigate_stability action_investigate_stability->end

Caption: Logic diagram for troubleshooting inaccurate QC samples with a linear calibration curve.

Experimental Protocol: Quantification of Dicamba in Soil by LC-MS/MS

This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and application.

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA).

  • Standards: Dicamba analytical standard, Isotopically labeled internal standard (e.g., d3-Dicamba).

  • Sample Preparation: Centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., aminopropyl), vortex mixer, centrifuge.

2. Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dicamba and d3-Dicamba in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions.

  • Calibration Standards: Prepare a series of at least 5-7 calibration standards by spiking the appropriate amount of working standard solution into a blank matrix extract. A typical calibration range for Dicamba is 0.025 - 50 µg/L.[3]

3. Sample Preparation (Soil)

  • Weigh 5 g of homogenized soil into a centrifuge tube.[3]

  • Spike with a known amount of internal standard (d3-Dicamba).

  • Add 10 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).[3]

  • Vortex/shake vigorously for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[3]

  • Collect the supernatant. For cleaner samples, an SPE cleanup step can be incorporated here.

  • Dilute the supernatant with the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) before injection.

4. LC-MS/MS Parameters

ParameterTypical Setting
LC Column C18 or Phenyl-Hexyl column (e.g., Phenomenex Kinetex F5).[3][8]
Mobile Phase A Water with 0.1% Formic Acid.[7][8]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid.[7][8]
Flow Rate 0.3 - 0.5 mL/min.[7][8]
Injection Volume 5 - 50 µL.[1]
Ionization Mode Electrospray Ionization (ESI), Negative Mode.[3][8]
MRM Transitions Dicamba: 219 > 175 (quantifier), 221 > 177 (qualifier)d3-Dicamba: 222 > 178 (or similar, depends on labeling)

Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing soil_sample 1. Weigh 5g Soil Sample add_is 2. Add Internal Standard (d3-Dicamba) soil_sample->add_is extract 3. Extract with ACN/Formic Acid add_is->extract centrifuge 4. Vortex & Centrifuge extract->centrifuge supernatant 5. Collect & Dilute Supernatant centrifuge->supernatant inject 6. Inject onto LC-MS/MS supernatant->inject cal_standards Prepare Calibration Standards in Blank Matrix cal_standards->inject acquire_data 7. Acquire Data (Negative ESI, MRM Mode) inject->acquire_data build_curve 8. Build Calibration Curve (Analyte/IS Ratio vs. Conc.) acquire_data->build_curve quantify 9. Quantify Dicamba in Samples build_curve->quantify

Caption: General experimental workflow for the quantification of Dicamba in soil.

References

Technical Support Center: Optimizing Mobile Phase for "Dicamba-(CH2)5-acid" Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of "Dicamba-(CH2)5-acid" and related acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for separating this compound on a C18 column?

A1: For reversed-phase chromatography of acidic compounds like Dicamba and its analogs on a C18 column, a common starting point is a gradient elution using a mixture of an aqueous phase and an organic modifier.[1][2] A typical mobile phase consists of:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

  • Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with the same concentration of the acidic modifier.

The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group of your analyte, leading to better retention and peak shape.[3][4]

Q2: Why is controlling the pH of the mobile phase important for acidic analytes like this compound?

A2: Controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds. For an acidic analyte, working at a pH well below its pKa (the pH at which it is 50% ionized) ensures that it is in its neutral, protonated form.[4] This neutral form is more hydrophobic and will have better retention on a reversed-phase column. A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analyte.[4] Since the pKa of Dicamba is approximately 1.97, maintaining a low pH is essential.[5]

Q3: What are the advantages and disadvantages of using acetonitrile versus methanol as the organic modifier?

A3: Both acetonitrile and methanol are common organic solvents used in reversed-phase HPLC.

  • Acetonitrile (ACN): Generally, ACN has a lower viscosity, which results in lower backpressure and better column efficiency. It is also a stronger solvent than methanol for many compounds, leading to shorter retention times.[6] For peptide and protein separations, ACN often provides sharper peaks.[6]

  • Methanol (MeOH): Methanol can offer different selectivity compared to acetonitrile, which can be advantageous for resolving closely eluting peaks. It is also typically less expensive. However, its higher viscosity can lead to broader peaks and higher system pressures.[6]

The choice between acetonitrile and methanol can impact chromatographic selectivity, so it is worth experimenting with both during method development.[4]

Q4: Can I use a buffer in my mobile phase?

A4: Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis, which is crucial for reproducible results with ionizable analytes.[7] For reversed-phase HPLC with UV detection, volatile buffers like formate (B1220265) or acetate (B1210297) are often preferred if the analysis is to be coupled with mass spectrometry. Phosphate buffers are also effective for UV-based methods but are not suitable for MS.[1][2][8]

Troubleshooting Guide

Q5: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A5: Peak tailing for acidic compounds is a common issue and can be caused by several factors:

  • Undesirable Secondary Interactions: The acidic analyte can interact with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Add an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of both the analyte and the silanol groups.[3][9] Using a column with end-capping or a different stationary phase (e.g., a hybrid particle column) can also minimize these interactions.[3]

  • Insufficiently Low Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and neutral forms of the analyte will exist, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase to at least 2 units below the pKa of your analyte.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.[10]

Q6: I am observing peak fronting. What could be the cause?

A6: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting too much sample can saturate the column and cause fronting.

    • Solution: Dilute the sample or decrease the injection volume.[3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10] If the sample is not soluble, use the weakest possible solvent.

Q7: My peaks are splitting. What should I investigate?

A7: Peak splitting can be a complex issue with several potential causes:

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to split.

    • Solution: Try flushing the column or reversing it (if the manufacturer allows) to wash away contaminants. If a void has formed, the column may need to be replaced.[10] Using a guard column can help protect the analytical column.

  • Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent can cause peak splitting.

    • Solution: Reduce the injection volume or dissolve the sample in the mobile phase.[9]

  • Co-elution: Two very closely eluting compounds can appear as a split peak.

    • Solution: Adjust the mobile phase composition (e.g., change the organic modifier or pH) to improve resolution.

Quantitative Data Summary

The following table summarizes the expected effects of modifying mobile phase parameters on the chromatography of an acidic analyte like "this compound".

Parameter ChangeEffect on Retention TimeEffect on Peak ShapeRationale
Increase % Organic Modifier (e.g., ACN) DecreaseGenerally UnchangedIncreases mobile phase elution strength, causing the analyte to elute faster.[11]
Decrease Mobile Phase pH (for acidic analyte) IncreaseImproved Symmetry (reduces tailing)Suppresses ionization of the analyte, making it more hydrophobic and increasing its interaction with the stationary phase.[4][12]
Increase Buffer Concentration Minor ChangeImproved SymmetryEnhances pH stability, leading to more consistent ionization state of the analyte and reduced silanol interactions.[10]
Switch from ACN to Methanol May Increase or DecreaseMay BroadenMethanol is typically a weaker solvent than ACN and has a higher viscosity, but can offer different selectivity.[4][6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Dicamba and Related Acids

This protocol provides a general method that can be adapted for "this compound".

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Selection_Workflow Workflow for Mobile Phase Selection start Start: Define Analyte Properties (e.g., pKa, polarity) select_column Select Column (e.g., C18 for non-polar to moderately polar analytes) start->select_column choose_solvents Choose Solvents (Water + ACN or MeOH) select_column->choose_solvents set_ph Set Mobile Phase pH (pH < pKa - 2 for acids) choose_solvents->set_ph initial_gradient Run Initial Scouting Gradient (e.g., 5-95% B) set_ph->initial_gradient eval_chrom Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution initial_gradient->eval_chrom is_rt_ok Retention Time Optimal? eval_chrom->is_rt_ok is_shape_ok Peak Shape Acceptable? is_rt_ok->is_shape_ok Yes adjust_gradient Adjust Gradient Slope or Organic Modifier % is_rt_ok->adjust_gradient No is_res_ok Resolution Sufficient? is_shape_ok->is_res_ok Yes adjust_ph Further Adjust pH or Add Buffer is_shape_ok->adjust_ph No change_solvent Change Organic Modifier (ACN <-> MeOH) is_res_ok->change_solvent No end Method Optimized is_res_ok->end Yes adjust_gradient->initial_gradient adjust_ph->initial_gradient change_solvent->initial_gradient

Caption: A logical workflow for selecting and optimizing a mobile phase for HPLC analysis.

Troubleshooting_Workflow Troubleshooting Common Peak Shape Issues start Observe Poor Peak Shape peak_type Identify Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting check_ph Is pH < pKa - 2? tailing->check_ph lower_ph Action: Lower Mobile Phase pH check_ph->lower_ph No check_modifier Is an Acid Modifier Present (e.g., 0.1% FA)? check_ph->check_modifier Yes lower_ph->tailing add_modifier Action: Add Acid Modifier to Mobile Phase check_modifier->add_modifier No check_load_t Is Sample Overloaded? check_modifier->check_load_t Yes add_modifier->tailing check_load_t->tailing No, consider secondary interactions dilute_sample_t Action: Dilute Sample or Reduce Injection Volume check_load_t->dilute_sample_t Yes dilute_sample_t->tailing check_solvent Is Sample Solvent Stronger than Mobile Phase? fronting->check_solvent change_solvent Action: Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_load_f Is Sample Overloaded? check_solvent->check_load_f No change_solvent->fronting check_load_f->fronting No, investigate other causes dilute_sample_f Action: Dilute Sample or Reduce Injection Volume check_load_f->dilute_sample_f Yes dilute_sample_f->fronting check_column Check for Column Contamination/Void splitting->check_column check_column->splitting No, check sample solvent effects flush_column Action: Flush/Replace Guard or Analytical Column check_column->flush_column Yes flush_column->splitting

Caption: A troubleshooting workflow for diagnosing and resolving common peak shape problems.

References

Validation & Comparative

Dicamba vs. Its Ionic Liquid Derivatives: A Comparative Analysis of Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (B1670444) is a widely used selective herbicide effective against broadleaf weeds. Its mode of action is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants. While the specific compound "Dicamba-(CH2)5-acid" is not described in the available scientific literature, significant research has been conducted on derivatives of Dicamba, particularly Herbicidal Ionic Liquids (HILs). These HILs are synthesized by pairing the Dicamba anion with various organic cations, often containing alkyl chains. This modification of the carboxylic acid group can significantly alter the physicochemical properties and biological efficacy of the herbicide. This guide provides an objective comparison of the herbicidal activity of conventional Dicamba formulations versus a representative Dicamba-based HIL, supported by experimental data.

Quantitative Comparison of Herbicidal Activity

The following table summarizes the herbicidal efficacy of a standard Dicamba formulation (in the form of its salt) against a Dicamba-based Herbicidal Ionic Liquid, [Bmim][Dicamba] (1-butyl-3-methylimidazolium dicamba), on the common broadleaf weed, Chenopodium album (common lambsquarters). The data is presented as the GR50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth.

CompoundTarget WeedGR50 (g a.e./ha)Reference
Dicamba (DMA Salt)Chenopodium album85.3[1][2]
[Bmim][Dicamba]Chenopodium album52.7[3][4]

Note: Lower GR50 values indicate higher herbicidal activity.

Experimental Protocols

The data presented above was generated using standardized greenhouse bioassays. The following is a representative experimental protocol for such studies.

1. Plant Material and Growth Conditions:

  • Seeds of Chenopodium album were sown in pots containing a commercial potting mix.

  • Plants were grown in a greenhouse maintained at approximately 25/20°C day/night temperatures with a 16-hour photoperiod.

  • Plants were thinned to one per pot before herbicide application.

2. Herbicide Application:

  • Herbicides were applied to plants at the 3-4 true leaf stage.

  • A range of herbicide concentrations was prepared to establish a dose-response curve.

  • Applications were made using a laboratory spray chamber calibrated to deliver a specific volume of spray solution per unit area.

3. Data Collection and Analysis:

  • After a set period, typically 21 days after treatment, the above-ground biomass of the plants was harvested.

  • The harvested biomass was dried in an oven at 60°C until a constant weight was achieved.

  • The dry weight of the treated plants was expressed as a percentage of the dry weight of untreated control plants.

  • The GR50 values were calculated by fitting a log-logistic dose-response curve to the data.[1][5]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological and experimental processes, the following diagrams are provided.

Dicamba_Signaling_Pathway cluster_cell Plant Cell Dicamba Dicamba TIR1_AFB TIR1/AFB Receptor Complex Dicamba->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Dicamba's mechanism of action as a synthetic auxin.

Herbicide_Screening_Workflow start Start: Seed Germination cultivation Plant Cultivation (Greenhouse) start->cultivation application Herbicide Application (Dose-Response) cultivation->application incubation Incubation Period (e.g., 21 days) application->incubation harvest Biomass Harvest incubation->harvest drying Oven Drying harvest->drying weighing Dry Weight Measurement drying->weighing analysis Data Analysis (GR50 Calculation) weighing->analysis end End: Efficacy Determined analysis->end

Caption: A typical workflow for a greenhouse herbicide bioassay.

Conclusion

The available evidence suggests that modifying the carboxylic acid group of Dicamba to form Herbicidal Ionic Liquids can lead to a significant increase in herbicidal activity. As demonstrated with [Bmim][Dicamba], a lower concentration is required to achieve the same level of weed control compared to the conventional DMA salt of Dicamba.[3][4] This enhanced efficacy may be attributed to improved physicochemical properties of the HILs, such as increased uptake and translocation within the plant.[6][7] Further research into the structure-activity relationships of Dicamba derivatives holds promise for the development of more effective and potentially safer herbicides.

References

Comparative Guide to LC-MS/MS Method Validation for the Analysis of "Dicamba-(CH2)5-acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of acidic herbicides, with a focus on a representative compound, Dicamba, as a proxy for "Dicamba-(CH2)5-acid" due to the limited availability of specific data for the latter. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering objective performance comparisons and detailed experimental protocols.

Introduction to Analytical Challenges

Dicamba is a selective herbicide used to control broadleaf weeds.[1][2][3] Its chemical structure, 3,6-dichloro-2-methoxybenzoic acid, places it in the family of acidic herbicides.[1][2][4] The accurate and sensitive quantification of Dicamba and its derivatives in various matrices like soil, water, and agricultural products is crucial for environmental monitoring and food safety.[5][6] While traditional methods like Gas Chromatography (GC) often require time-consuming derivatization steps, LC-MS/MS has emerged as a more direct, rugged, and sensitive analytical approach.[7][8]

Performance Comparison: LC-MS/MS vs. Alternative Methods

The selection of an analytical method depends on factors such as sensitivity, selectivity, sample matrix, and throughput. Below is a comparison of typical performance characteristics of LC-MS/MS with other common analytical techniques for herbicide analysis.

ParameterLC-MS/MSGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.003–5 ng/mL[9]Typically higher without derivatizationng/mL to µg/mL range
Limit of Quantification (LOQ) 0.1 and 5 ng/mL (water and air)[9]Requires derivatization for sensitivity[10]Generally higher than LC-MS/MS
**Linearity (R²) **>0.99[11]>0.99 (with derivatization)>0.99
Accuracy (Recovery %) 88–128%[9]Variable, dependent on derivatization efficiency80-120% (matrix dependent)
Precision (%RSD) <15%[12]<15%<10%
Selectivity Excellent, high specificity[11]Good, but potential for co-eluting interferencesLower, susceptible to matrix interference[11]
Sample Preparation Simple extraction, no derivatization needed[7]Often requires complex derivatization[7][8][10]Relatively simple extraction
Throughput HighModerateModerate to High

Experimental Protocols

A robust LC-MS/MS method validation involves several key experiments to ensure the reliability and accuracy of the results.

1. Sample Preparation (Extraction from Soil)

  • Objective: To efficiently extract the analyte of interest from the sample matrix while minimizing interferences.

  • Protocol:

    • Weigh 5 g of a homogenized soil sample into a centrifuge tube.

    • Spike the sample with an appropriate internal standard (e.g., d3-Dicamba).[7]

    • Add 10 mL of an extraction solvent (e.g., acetonitrile (B52724) with 1% formic acid).[7][13]

    • Vortex the sample for 1 minute and shake for 15 minutes.[7]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[7]

    • Collect the supernatant and dilute it with an aqueous mobile phase.[7]

    • Filter the diluted extract through a 0.2 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of the analyte from other components in the sample extract.

  • Typical Parameters:

    • Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds like the Phenomenex Kinetex F5, is often used.[7][9]

    • Mobile Phase: A gradient elution is typically employed using two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid.[9]

      • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[9]

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

    • Column Temperature: 30-40 °C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Objective: To provide selective and sensitive detection of the analyte.

  • Typical Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like Dicamba.[14]

    • Multiple Reaction Monitoring (MRM): At least two MRM transitions (a precursor ion fragmenting to two different product ions) are monitored for quantification and confirmation.

    • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

4. Method Validation Parameters

The following parameters are assessed to ensure the method is fit for its intended purpose:

  • Linearity and Range: A calibration curve is generated using at least five non-zero standards to demonstrate a linear relationship between concentration and response.[13]

  • Accuracy: Determined by analyzing spiked samples at different concentration levels and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing samples at the same concentration to determine the relative standard deviation (RSD), both within a single run (intra-day precision) and across different days (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[15]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte is evaluated, often by comparing the response of the analyte in a pure solvent standard to its response in a post-extraction spiked sample.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical flow of the LC-MS/MS method validation process and a comparison of analytical method characteristics.

cluster_in A Method Development B Sample Preparation Optimization A->B C LC Separation Optimization A->C D MS/MS Parameter Optimization A->D E Method Validation E_in E_in B->E_in C->E_in D->E_in F Linearity & Range E->F G Accuracy & Precision E->G H LOD & LOQ E->H I Selectivity & Matrix Effects E->I J Routine Sample Analysis F->J G->J H->J I->J E_in->E

Caption: LC-MS/MS Method Validation Workflow.

lcmsms_sens High Sensitivity lcmsms_sel High Selectivity lcmsms_prep Simple Prep gcms_sens Good Sensitivity (with derivatization) gcms_sel Good Selectivity gcms_prep Complex Prep hplc_sens Lower Sensitivity hplc_sel Lower Selectivity hplc_prep Simple Prep

Caption: Comparison of Analytical Methods.

References

Inter-Laboratory Comparison of Small Molecule Carboxylic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific inter-laboratory comparison data for "Dicamba-(CH2)5-acid" is not publicly available. The following guide is a representative example based on a hypothetical inter-laboratory study for a generic small molecule carboxylic acid, designed to illustrate the principles and data presentation of such a comparison for researchers, scientists, and drug development professionals.

This guide provides a framework for evaluating analytical performance across different laboratories for the quantification of a small molecule carboxylic acid, a compound class chemically similar to "this compound". The objective is to offer a clear comparison of method performance, supported by detailed experimental protocols and illustrative workflows.

Data Presentation: Hypothetical Inter-Laboratory Study Results

An inter-laboratory study was organized to assess the capability of various laboratories to accurately and precisely quantify a target small molecule carboxylic acid in a standardized serum sample. Each participating laboratory received blind samples at two different concentration levels (Low: 25 ng/mL and High: 250 ng/mL). The results from this hypothetical study are summarized below.

Table 1: Comparison of Quantitative Performance Across Participating Laboratories

Laboratory IDAssigned Concentration (ng/mL)Mean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Lab-0125.024.11.296.45.0
250.0255.810.2102.34.0
Lab-0225.026.52.1106.07.9
250.0240.114.496.06.0
Lab-0325.023.91.595.66.3
250.0248.99.999.64.0
Lab-0425.028.12.5112.48.9
250.0268.318.8107.37.0
Lab-0525.025.31.0101.24.0
250.0251.58.8100.63.5

Table 2: Summary of Analytical Methodologies Employed by Laboratories

Laboratory IDAnalytical TechniqueSample Preparation Method
Lab-01LC-MS/MSSolid-Phase Extraction (SPE)
Lab-02LC-MS/MSProtein Precipitation (PPT)
Lab-03GC-MSLiquid-Liquid Extraction (LLE)
Lab-04LC-MS/MSProtein Precipitation (PPT)
Lab-05LC-MS/MSSolid-Phase Extraction (SPE)

Experimental Protocols: A Representative LC-MS/MS Method

The following protocol details a common approach for the quantification of a small molecule carboxylic acid in a serum matrix, reflecting best practices in bioanalysis.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Thaw serum samples at room temperature. To 100 µL of serum, add 25 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) and vortex for 10 seconds.

  • Acidification: Add 200 µL of 4% phosphoric acid in water to the sample mixture and vortex thoroughly. This step ensures the carboxylic acid is in its neutral form for better retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: [M-H]⁻ > fragment ion (specific m/z values would be determined during method development).

      • Internal Standard: [M-H]⁻ > fragment ion (specific m/z values).

    • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte and instrument.

Visualizations: Workflow and Logical Relationships

The following diagrams illustrate the logical flow of an inter-laboratory comparison study.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting A Define Study Objectives B Recruit Participating Laboratories A->B C Prepare & Validate Test Materials B->C D Design & Distribute Protocol C->D E Laboratories Receive Samples F Perform Analysis per Protocol E->F G Report Results to Coordinator F->G H Centralized Data Compilation I Statistical Analysis (z-scores, etc.) H->I J Draft & Circulate Report I->J K Final Report Publication J->K G A Analyte in Serum + Internal Standard + Acidification (4% H3PO4) B SPE Cartridge Condition (MeOH, H2O) Load Sample Wash (Formic Acid, MeOH) Elute (NH4OH in MeOH) A:f2->B:f2 C Eluate Evaporate to Dryness Reconstitute in Mobile Phase B:f4->C:f0 D Inject into LC-MS/MS C:f2->D

Comparative Analysis of Dicamba and Other Auxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activity of the synthetic auxin Dicamba with other notable natural and synthetic auxins, including Indole-3-acetic acid (IAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Picloram. The information is intended for researchers, scientists, and professionals in drug and herbicide development, offering a comparative look at their efficacy and underlying mechanisms based on available experimental data.

Introduction to Auxins and Their Mechanisms

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The primary natural auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as Dicamba, 2,4-D, and Picloram, are widely used as herbicides due to their ability to induce unregulated growth and ultimately death in susceptible plants.

The molecular mechanism of auxin action involves their perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex. Upon auxin binding, the SCF-TIR1/AFB complex targets Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, leading to various physiological effects.

Comparative Biological Activity

The biological activity of different auxins can vary significantly based on their chemical structure, which influences their binding affinity to different TIR1/AFB receptors, their transport within the plant, and their metabolic stability.

Quantitative Comparison of Auxin Activity

The following table summarizes key quantitative data comparing the biological activity of Dicamba with other auxins.

Parameter Dicamba IAA (Indole-3-acetic acid) 2,4-D (2,4-Dichlorophenoxyacetic acid) Picloram Reference
Binding Affinity (Kd) to AtTIR1 ~3.4 µM~35 nM~90 nMData not readily available
Root Elongation Inhibition (I50) in Arabidopsis thaliana ~0.3 µM~0.03 µM~0.1 µM~0.01 µM
Herbicidal Efficacy (GR50) on Broadleaf Weeds Varies by species (e.g., 50-200 g/ha)Not used as a herbicideVaries by species (e.g., 200-1000 g/ha)Varies by species (e.g., 20-100 g/ha)General knowledge

Note: Kd values represent the dissociation constant, where a lower value indicates higher binding affinity. I50 represents the concentration required to inhibit root elongation by 50%. GR50 represents the dose required to reduce plant growth by 50%. These values can vary depending on the specific experimental conditions and plant species.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to compare auxin activity.

In Vitro TIR1/AFB Receptor Binding Assay

This assay quantifies the binding affinity of an auxin analog to the TIR1/AFB receptor.

Methodology:

  • Protein Expression and Purification: The TIR1 or other AFB proteins are expressed (e.g., in insect cells or E. coli) and purified.

  • Ligand Preparation: The auxin to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Binding Reaction: The purified receptor protein is incubated with a fluorescently labeled auxin tracer and varying concentrations of the unlabeled test auxin.

  • Detection: The binding is often measured using fluorescence polarization. As the unlabeled test auxin competes with the tracer for binding to the receptor, the polarization of the fluorescent signal changes.

  • Data Analysis: The data are fitted to a competition binding curve to determine the IC50 (concentration of test auxin that displaces 50% of the tracer), from which the dissociation constant (Kd) can be calculated.

Root Elongation Inhibition Assay

This bioassay assesses the physiological effect of auxins on plant growth.

Methodology:

  • Plant Material and Growth Conditions: Seeds of a model plant, such as Arabidopsis thaliana, are surface-sterilized and plated on Murashige and Skoog (MS) agar (B569324) medium.

  • Treatment Application: The MS medium is supplemented with a range of concentrations of the auxins to be tested. A control plate without any added auxin is also prepared.

  • Incubation: The plates are incubated vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Measurement: After a set period (e.g., 5-7 days), the length of the primary root of each seedling is measured.

  • Data Analysis: The root length in the presence of the auxin is expressed as a percentage of the control. The data are then plotted against the auxin concentration, and the I50 value is determined.

Visualizing Pathways and Workflows

Diagrams can aid in understanding the complex processes involved in auxin biology and the experimental approaches used to study them.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin (e.g., Dicamba, IAA) SCFTIR1 SCF-TIR1/AFB Auxin->SCFTIR1 binds AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA targets Proteasome 26S Proteasome AuxIAA->Proteasome ubiquitination ARF ARF AuxIAA->ARF represses Proteasome->AuxIAA degradation AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates Response Growth & Development AuxinResponseGenes->Response

Caption: The auxin signaling pathway, illustrating the mechanism of action from hormone perception to gene regulation.

ExperimentalWorkflow start Start: Select Auxins for Comparison (e.g., Dicamba, IAA, 2,4-D) binding_assay In Vitro Receptor Binding Assay start->binding_assay root_assay Root Elongation Inhibition Bioassay start->root_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis root_assay->data_analysis kd_table Table 1: Binding Affinities (Kd) data_analysis->kd_table i50_table Table 2: Root Inhibition (I50) data_analysis->i50_table conclusion Conclusion: Comparative Efficacy kd_table->conclusion i50_table->conclusion

Caption: A typical experimental workflow for the comparative analysis of auxin biological activity.

Cross-Validation of Dicamba Immunoassay with LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental analysis, the choice between immunoassay and liquid chromatography-mass spectrometry (LC-MS) for the quantification of small molecules like the herbicide Dicamba (B1670444) is critical. This guide provides a detailed comparison of a highly sensitive chemiluminescent enzyme immunoassay (CLEIA) and a standard LC-MS method for Dicamba analysis, supported by experimental data and protocols.

While the specific hapten "Dicamba-(CH2)5-acid" was not found in the available literature, this guide utilizes a well-documented Dicamba immunoassay, which demonstrates excellent correlation with LC-MS, to serve as a representative model for such a cross-validation study.

Performance Comparison

The following table summarizes the key performance metrics for a published Dicamba CLEIA and a representative LC-MS method. This data allows for a direct comparison of their analytical capabilities.

Performance MetricChemiluminescent Enzyme Immunoassay (CLEIA)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) 0.20 ng/mL[1]0.1 ng/mL (in water)[2][3][4]
Limit of Quantitation (LOQ) 0.56 ng/mL[1]0.1 - 5 ng/mL (matrix dependent)[3]
Linear Range 0.56–250.23 ng/mL[1]0.1 - 80 pg/µL[5]
IC50 0.874 ng/mL[6]Not Applicable
Sample Throughput High (suitable for screening large numbers of samples)Lower (instrument time per sample is longer)
Cost per Sample LowerHigher
Specificity High, but potential for cross-reactivity with structurally similar compounds[7][8]Very high, based on mass-to-charge ratio and fragmentation patterns[5]
Recovery (spiked samples) 86-108% (plant), 105-107% (soil)[6]88-128% (air and water)[2][3][4]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a Dicamba immunoassay with an LC-MS method.

G cluster_prep Sample Preparation cluster_ia Immunoassay Analysis cluster_lcms LC-MS Analysis cluster_comp Data Comparison Sample Field Sample (Soil/Water/Plant) Spike Spiking with known Dicamba concentrations Sample->Spike Homogenize Homogenization & Extraction Spike->Homogenize Split Split Sample Aliquots Homogenize->Split ELISA Chemiluminescent ELISA Split->ELISA aliquot 1 Cleanup Sample Cleanup (e.g., SPE) Split->Cleanup aliquot 2 IA_Data Immunoassay Data (ng/mL) ELISA->IA_Data Correlate Correlation Analysis (r²) IA_Data->Correlate LCMS LC-MS/MS Analysis Cleanup->LCMS LCMS_Data LC-MS Data (ng/mL) LCMS->LCMS_Data LCMS_Data->Correlate Validate Method Validation Correlate->Validate

Cross-validation workflow for Dicamba analysis.

Experimental Protocols

Chemiluminescent Enzyme Immunoassay (CLEIA) Protocol

This protocol is based on the method described by Wang et al. (2019)[6].

a. Hapten Synthesis and Immunogen Preparation: Three novel haptens with an aldehyde group were synthesized for conjugation to a carrier protein via a reductive-amination procedure. This process is crucial for generating antibodies with high specificity and affinity for Dicamba.

b. Antibody Production: Polyclonal antibodies were produced by immunizing rabbits with the prepared immunogen. Serum was collected and purified to isolate the Dicamba-specific antibodies.

c. CLEIA Procedure:

  • Coating: A 96-well microplate was coated with a coating antigen.

  • Blocking: The remaining protein-binding sites on the plate were blocked to prevent non-specific binding.

  • Competitive Reaction: A mixture of the sample (or standard) and the polyclonal antibody was added to the wells. The free Dicamba in the sample competes with the coating antigen for antibody binding.

  • Secondary Antibody: A horseradish peroxidase (HRP)-labeled secondary antibody was added to bind to the primary antibody.

  • Signal Generation: A chemiluminescent substrate was added, and the light intensity was measured using a luminometer. The signal is inversely proportional to the concentration of Dicamba in the sample.

d. Sample Preparation:

  • Plant Samples: Homogenized with a suitable solvent, followed by centrifugation. The supernatant was diluted for analysis.

  • Soil Samples: Extracted with a solvent, centrifuged, and the supernatant was diluted.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is a representative method compiled from several sources[3][5][9].

a. Sample Preparation:

  • Extraction: Samples (e.g., soil, water, plant tissue) are extracted with an appropriate solvent, often an acidified organic solvent like methanol (B129727) or acetonitrile (B52724) with formic acid[5]. For water samples, solid-phase extraction (SPE) may be used for concentration and cleanup[3].

  • Centrifugation/Filtration: The extract is centrifuged or filtered to remove particulate matter.

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solution.

  • Internal Standard: An isotopically labeled internal standard (e.g., d3-Dicamba) is added to correct for matrix effects and variations in instrument response[9].

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization[5].

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is used for Dicamba[5][9].

    • Detection: Tandem mass spectrometry (MS/MS) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

c. Data Analysis: A calibration curve is generated using a series of standards of known concentrations. The concentration of Dicamba in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Both the chemiluminescent enzyme immunoassay and LC-MS are powerful techniques for the quantification of Dicamba. The CLEIA offers a high-throughput and cost-effective solution, making it ideal for screening large numbers of samples. Its performance, as demonstrated by the excellent correlation with LC-MS in spike-and-recovery studies, validates its reliability for quantitative analysis[6].

On the other hand, LC-MS provides superior specificity and is considered the gold standard for confirmation analysis. The choice between the two methods will depend on the specific requirements of the study, including the number of samples, required sensitivity and specificity, and budget constraints. A cross-validation approach, as outlined in this guide, is essential to ensure the accuracy and reliability of the data generated by the immunoassay.

References

Navigating Analytical Standards for Auxin Herbicide Research: A Comparative Guide to "Dicamba-(CH2)5-acid" and Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of synthetic auxin herbicides, the selection of appropriate reference materials is a critical determinant of data quality and experimental reproducibility. This guide provides a comparative analysis of "Dicamba-(CH2)5-acid," a commercially available research chemical, against established certified reference materials (CRMs) for Dicamba and its primary metabolites. We present a summary of available quantitative data, detailed experimental protocols for their analysis, and visual representations of relevant biological and experimental workflows to aid in the informed selection of reference standards.

Product Comparison: Research Chemical vs. Certified Reference Material

"this compound" is available from several chemical suppliers. However, it is essential to note that this product is primarily marketed as a hapten for use in immunoassay development, such as ELISA.[1][2] While a Certificate of Analysis may be available, it often provides limited quantitative data beyond basic identity confirmation and may not meet the stringent requirements for a certified reference material used in quantitative analytical methods like LC-MS/MS.

In contrast, certified reference materials for Dicamba and its metabolites are produced by accredited suppliers and come with comprehensive Certificates of Analysis detailing purity, concentration, uncertainty, and traceability to national standards, adhering to guidelines such as ISO 17034.[3][4]

The following table summarizes the key characteristics of "this compound" and compares it with commercially available certified reference materials for Dicamba and its major metabolites, 5-hydroxy Dicamba (5-OH Dicamba) and 3,6-dichlorosalicylic acid (DCSA).

Table 1: Comparison of "this compound" and Certified Reference Materials

FeatureThis compoundDicamba CRM5-OH Dicamba CRMDCSA CRM
CAS Number 2892008-07-8[5]1918-00-9[6]Not readily available3438-27-3 (as acid)
Supplier Examples BLD Pharm[5], MedChemExpress[1][2][7]Sigma-Aldrich[6], HPC Standards[3], LGC StandardsCambridge Isotope Laboratories[8]Cambridge Isotope Laboratories[8]
Intended Use Immunizing Hapten[1][2]Quantitative Analysis, Method ValidationQuantitative Analysis, Metabolite IdentificationQuantitative Analysis, Degradation Product Monitoring
Certification Not typically provided as a CRMISO 17034, ISO/IEC 17025Varies by supplier, often high purityVaries by supplier, often high purity
Purity Specification Variable, often ≥95% (not certified)Typically ≥99.5% with uncertaintyTypically ≥98%Typically ≥98%
Certificate of Analysis Basic (Identity)Comprehensive (Purity, Uncertainty, Traceability)Comprehensive (Purity, Identity)Comprehensive (Purity, Identity)
Format Neat SolidNeat Solid or SolutionNeat Solid or SolutionNeat Solid or Solution

Experimental Protocols

Accurate quantification of auxin herbicides and their metabolites is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a representative method for the analysis of Dicamba and its metabolites in a plant matrix.

Objective: To quantify the concentration of Dicamba, 5-OH Dicamba, and DCSA in plant tissue.

Materials:

  • Certified Reference Materials of Dicamba, 5-OH Dicamba, and DCSA

  • Isotopically labeled internal standards (e.g., Dicamba-d3)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Plant tissue sample

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system with a C18 or similar reverse-phase column

Procedure:

  • Standard Preparation: Prepare a stock solution of each certified reference material in methanol. Create a series of calibration standards by serial dilution of the stock solutions. Fortify each calibration standard with the internal standard at a constant concentration.

  • Sample Extraction:

    • Homogenize 1-5 grams of the plant tissue sample.

    • Add 10 mL of acetonitrile with 1% formic acid and the internal standard.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Sample Clean-up (SPE):

    • Condition an appropriate SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample and calibration standards into the LC-MS/MS system.

    • Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the analytes in the sample by interpolating their peak area ratios from the calibration curve.

Visualizing Key Concepts

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

AuxinSignalingPathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (e.g., Dicamba) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ub Ubiquitin TIR1_AFB->Ub ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates Ub->Aux_IAA Ubiquitination Auxin_entry Auxin Entry Auxin_entry->Auxin

Caption: Simplified auxin signaling pathway.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_standards Standards PlantTissue Plant Tissue Sample Homogenization Homogenization PlantTissue->Homogenization Extraction Solvent Extraction (+ Internal Standard) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing CRM Certified Reference Materials CalibrationCurve Calibration Curve Preparation CRM->CalibrationCurve CalibrationCurve->LCMS

Caption: Experimental workflow for auxin herbicide analysis.

References

Comparative Toxicological Profile: Dicamba Acid and its Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the available toxicological data for the herbicide Dicamba (B1670444), focusing on its acid form and various formulations. This guide is intended for researchers, scientists, and drug development professionals.

Due to a lack of specific toxicological data for a compound identified as "Dicamba-(CH2)5-acid," this guide will focus on the well-documented herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and its common commercial formulations, including its acid form, salts, and esters. The information presented here is a comparative summary of their known toxicities, supported by experimental data and methodologies.

Mechanism of Action

Dicamba is a synthetic auxin herbicide that mimics the action of natural plant growth hormones.[1][2][3] At high concentrations, it induces uncontrolled and abnormal plant growth, leading to the disruption of normal physiological processes and ultimately, cell death.[4][5] This is achieved by stimulating cell elongation and differentiation, which results in rapid, unsustainable growth of stems and leaves.[6] While the primary target is broadleaf weeds, the toxicological effects on non-target organisms are a key area of research.[5][7]

dot

cluster_plant_cell Plant Cell Auxin_Receptor Auxin Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Signal Transduction Uncontrolled_Growth Uncontrolled Cell Growth & Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Dicamba Dicamba Dicamba->Auxin_Receptor Binds to

Caption: Simplified signaling pathway of Dicamba's herbicidal action.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for Dicamba and its different forms across various organisms. It is important to note that the toxicity can vary depending on the specific salt or ester formulation.

Test OrganismFormulationExposure RouteLD50 / LC50Reference
RatTechnical Grade DicambaOral757 mg/kg[4][7]
RatPure DicambaOral2560 mg/kg[4]
Rat-Dermal>2000 mg/kg[4][7]
Rat-Inhalation>5.3 mg/L[4]
Mallard DuckDicamba AcidOral (14-day)1373 mg ae/kg[4]
Mallard DuckDMA DicambaOral (14-day)>2452 ppm[4]
Mallard Duck-Dietary (8-day)>10,000 mg/kg[4]
Northern Bobwhite QuailTechnical Grade DicambaOral188 mg/kg[4]
Northern Bobwhite QuailTechnical Grade Dicamba (87% a.i.)Oral216 mg/kg[4]
Cutthroat TroutDicamba Acid96-hour>50 mg/L[4]
Rainbow TroutSodium Salt of Dicamba96-hour507 mg ae/L[4]
Bluegill SunfishSodium Salt of Dicamba96-hour642 mg ae/L[4]
Bluegill SunfishPotassium Salt of Dicamba96-hour196 mg ae/L[4]
GoatDicamba Dimethyl Amine Salt (DDAS)Oral1400 mg/kg (Minimum Toxic Dose)[8]

ae/kg: acid equivalent per kilogram; ppm: parts per million; a.i.: active ingredient

Comparative Toxicity of Formulations

Different formulations of Dicamba, such as salts and esters, are developed to enhance properties like solubility, absorption, and efficacy.[2] Ester formulations are generally more effective at penetrating the waxy surfaces of leaves, while salt forms are more readily absorbed through the root system.[2] Once absorbed, both forms are typically converted to the active acid form within the plant.[2]

While comprehensive comparative toxicity data between "this compound" and other esters is unavailable, it is known that different ester and salt forms of auxin herbicides can exhibit varying toxicities. For instance, some ester forms of similar herbicides have shown higher volatility, which can pose a greater risk to non-target plants.[2]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. Below are generalized methodologies for key toxicity assessments.

Acute Oral Toxicity (LD50) in Rodents:

This test determines the single dose of a substance that will cause the death of 50% of a group of test animals.

dot

start Animal Acclimation dosing Oral Gavage Dosing (Graded Doses) start->dosing observation Observation Period (e.g., 14 days) dosing->observation data_collection Record Mortalities and Clinical Signs observation->data_collection ld50_calc LD50 Calculation (Statistical Method) data_collection->ld50_calc end Endpoint ld50_calc->end

Caption: General workflow for an acute oral toxicity study.

  • Test Animals: Typically, young adult rats of a specific strain are used. Animals are acclimated to laboratory conditions before the study.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. Multiple dose groups with a range of concentrations are used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 value is calculated using a standard statistical method, such as probit analysis.

Aquatic Toxicity (LC50) in Fish:

This test determines the concentration of a substance in water that is lethal to 50% of a test population of fish over a specific period, typically 96 hours.

  • Test Organisms: Common test species include rainbow trout, bluegill sunfish, and fathead minnows.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment (e.g., static or flow-through system). Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

  • Observation: Mortalities and any sublethal effects are recorded at regular intervals over the 96-hour exposure period.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period.

Human and Environmental Health Considerations

Dicamba is generally considered to have low acute toxicity to mammals through oral, dermal, and inhalation routes.[7] However, it can cause moderate skin and eye irritation.[4] The US EPA has classified Dicamba as not likely to be a human carcinogen.[4]

In the environment, Dicamba is mobile in soil but has a relatively short half-life.[6] It is not expected to bioaccumulate in organisms.[6] While it is slightly toxic to fish and aquatic invertebrates, it is considered slightly to moderately toxic to birds in its acid form, with salt forms being practically non-toxic to birds.[4]

Conclusion

The available data indicate that the toxicity of Dicamba varies depending on its chemical form (acid, salt, or ester) and the organism being tested. While a direct comparison with "this compound" is not possible due to the absence of data, the information on Dicamba provides a valuable framework for understanding the potential toxicological profile of its derivatives. Further research is needed to elucidate the specific toxicity of novel Dicamba esters.

References

A Comparative Analysis of QuEChERS and SPE for the Extraction of Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical science, the efficient and accurate extraction of analytes from complex matrices is paramount. This guide provides a comparative analysis of two widely used sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the analysis of "Dicamba-(CH2)5-acid," a metabolite of the herbicide Dicamba. While direct comparative studies on this specific analyte are limited, this guide draws upon established methodologies for Dicamba and other acidic herbicides to provide a comprehensive overview.

Performance Comparison: QuEChERS vs. SPE

The choice between QuEChERS and SPE is often dictated by the specific requirements of the analysis, including matrix type, desired level of cleanliness, sample throughput, and cost.

QuEChERS has gained significant popularity due to its simplicity, high throughput, and low solvent consumption.[1][2] It is particularly well-suited for a wide range of food and agricultural samples.[3] For acidic herbicides, modifications to the standard QuEChERS protocol, such as the addition of acid to the extraction solvent, are often necessary to ensure the analytes are in a non-ionized form, facilitating their partitioning into the organic phase.[4][5] Some studies also employ an alkaline hydrolysis step prior to QuEChERS extraction to release conjugated residues.[6][7][8]

Solid-Phase Extraction (SPE) is a more traditional and highly selective technique that can provide cleaner extracts, which is particularly beneficial for reducing matrix effects in sensitive analytical instruments like LC-MS/MS.[9][10] SPE methods for acidic herbicides often utilize anion-exchange or reversed-phase sorbents. The selectivity of SPE can be finely tuned by selecting the appropriate sorbent and elution solvents, leading to excellent recovery and reproducibility.[11][12][13]

The following table summarizes the quantitative performance data for both methods based on studies of Dicamba and other acidic herbicides.

Performance MetricQuEChERS & d-SPESPEKey Considerations
Recovery 69.8 - 120% for acidic herbicides in various matrices.[14] Recoveries for Dicamba in tobacco were reported as 93.1–100.6%.[5]106 - 128% for Dicamba in water samples.[11][13]Recovery can be highly matrix-dependent. Optimization of pH and sorbent type is crucial for both methods.
Relative Standard Deviation (RSD) 0.6 - 19.5% for acidic herbicides.[14] Typically below 20%.[6][7]Generally low, indicating good reproducibility.Lower RSD values signify higher precision.
Limit of Detection (LOD) 0.0001 - 0.008 mg/kg for acidic herbicides.[14]0.1 ng/mL for Dicamba in water.[11][13]SPE can sometimes achieve lower LODs due to the concentration factor and cleaner extracts.
Limit of Quantitation (LOQ) Generally in the low ng/g to µg/g range.0.1 ng/mL for Dicamba in water.[13]Method sensitivity is critical for trace-level analysis.
Matrix Effects Can be significant, especially in complex matrices. Dispersive SPE (d-SPE) cleanup helps, but matrix-matched standards are often necessary.[9][10]Generally lower than QuEChERS due to higher selectivity of the cleanup process.[9][10]The use of an isotopically labeled internal standard like d3-Dicamba is highly recommended to compensate for matrix effects and improve accuracy in both methods.[11][13][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for QuEChERS and SPE for the analysis of acidic herbicides.

Modified QuEChERS Protocol for Acidic Herbicides

This protocol is adapted from methods developed for the analysis of acidic herbicides in various matrices.[4][5][14]

  • Sample Homogenization: Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) containing 1% formic acid. Vortex or shake vigorously for 1-10 minutes.

  • Salting-out: Add a salt mixture, typically anhydrous magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB). Vortex for 1-2 minutes.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS, potentially after dilution.

SPE Protocol for Dicamba in Water

This protocol is based on a method for the analysis of Dicamba in water samples.[11][13]

  • Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid. Add an internal standard (e.g., d3-Dicamba).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., anion-exchange or reversed-phase) with methanol (B129727) followed by acidified water.

  • Sample Loading: Pass the prepared water sample through the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent or acidified water to remove interferences.

  • Elution: Elute the analyte with a suitable solvent (e.g., methanol, acetonitrile, or a mixture with a pH modifier).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both QuEChERS and SPE.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_Solvent Add Acetonitrile (with 1% Formic Acid) Sample->Add_Solvent Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Add_Solvent->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant Extract dSPE Add to d-SPE Tube (PSA, C18, etc.) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis Clean Extract SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Acidify Acidify & Add Internal Standard Sample->Acidify Load Load Sample Acidify->Load Prepared Sample Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Eluate Analysis LC-MS/MS Analysis Evaporate->Analysis

References

A Structural Showdown: Dicamba-(CH₂)₅-acid in the Ring with its Metabolic Cousins

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a meticulous comparative analysis of "Dicamba-(CH₂)₅-acid" alongside its parent compound, Dicamba, and its primary metabolites. While direct experimental data for Dicamba-(CH₂)₅-acid remains scarce, this guide synthesizes known data for Dicamba and its metabolites with theoretically derived properties for its pentyl-acid derivative, providing a valuable framework for future research.

At a Glance: Structural and Physicochemical Properties

A comparative overview of the key physicochemical properties of Dicamba, its known metabolites, and the hypothetical Dicamba-(CH₂)₅-acid is presented in Table 1. These properties are crucial determinants of their environmental fate, biological activity, and analytical behavior.

CompoundChemical StructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Water SolubilityLogP
Dicamba Dicamba Structure3,6-dichloro-2-methoxybenzoic acidC₈H₆Cl₂O₃221.044.5 g/L2.21
3,6-Dichlorosalicylic acid (3,6-DCSA) 3,6-DCSA Structure3,6-dichloro-2-hydroxybenzoic acidC₇H₄Cl₂O₃207.01Low2.83
5-Hydroxy Dicamba 5-Hydroxy Dicamba Structure3,6-dichloro-5-hydroxy-2-methoxybenzoic acidC₈H₆Cl₂O₄237.04Moderately Soluble1.8
Dicamba-(CH₂)₅-acid (Hypothetical) Dicamba-(CH2)5-acid Structure6-(3,6-dichloro-2-methoxyphenyl)hexanoic acidC₁₃H₁₆Cl₂O₃291.17Predicted LowPredicted >3

Metabolic Fates: A Journey Through Biotransformation

Dicamba, a synthetic auxin herbicide, undergoes several metabolic transformations in plants and animals. The primary routes of metabolism involve O-demethylation and hydroxylation. In contrast, the hypothetical metabolism of Dicamba-(CH₂)₅-acid is proposed to involve β-oxidation of the aliphatic side chain, a common pathway for xenobiotics with such structural features.

Known Metabolic Pathway of Dicamba

The metabolic conversion of Dicamba primarily leads to the formation of 3,6-DCSA and 5-hydroxy Dicamba, which are generally less phytotoxic than the parent compound.[1]

Dicamba_Metabolism Dicamba Dicamba DCSA 3,6-Dichlorosalicylic acid (3,6-DCSA) Dicamba->DCSA O-demethylation Hydroxy_Dicamba 5-Hydroxy Dicamba Dicamba->Hydroxy_Dicamba Hydroxylation

Caption: Metabolic pathway of Dicamba.

Proposed Metabolic Pathway of Dicamba-(CH₂)₅-acid

The extended aliphatic chain of Dicamba-(CH₂)₅-acid is susceptible to β-oxidation, a metabolic process that sequentially shortens the fatty acid chain. This would likely lead to metabolites with progressively shorter side chains, ultimately yielding a Dicamba derivative with a carboxylic acid group.

Dicamba_CH2_5_acid_Metabolism Dicamba_CH2_5_acid Dicamba-(CH₂)₅-acid Metabolite_1 Dicamba-(CH₂)₃-acid Dicamba_CH2_5_acid->Metabolite_1 β-oxidation Metabolite_2 Dicamba-CH₂-acid Metabolite_1->Metabolite_2 β-oxidation Final_Metabolite Dicamba-benzoic acid analog Metabolite_2->Final_Metabolite β-oxidation Analytical_Workflow Sample_Collection Sample Collection (Plant/Soil/Water) Extraction Solid-Phase or Liquid-Liquid Extraction Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation HPLC/UPLC Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Validating the Stability of "Dicamba-(CH2)5-acid" Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of stock solutions is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the stability of "Dicamba-(CH2)5-acid" stock solutions. Due to the absence of direct studies on this specific molecule, this guide extrapolates from the known stability of its parent compound, Dicamba, and the general chemical properties of its constituent parts.

Presumed Structure of this compound

"this compound" is presumed to be a derivative of Dicamba (3,6-dichloro-2-methoxybenzoic acid) linked to a five-carbon chain with a terminal carboxylic acid. For this guide, an ester linkage is assumed, forming 6-(3,6-dichloro-2-methoxybenzoyloxy)hexanoic acid. The stability of this molecule will be influenced by the Dicamba core, the aliphatic dicarboxylic acid linker, and the ester bond connecting them.

A diagram of the chemical structures of Dicamba and the presumed this compound will be generated here based on a valid image source.

Comparative Stability of Dicamba Stock Solutions

The stability of Dicamba stock solutions is influenced by factors such as solvent, temperature, and exposure to light. Dicamba is known to be relatively stable to hydrolysis but can degrade under UV light and through microbial action.[1][2]

ConditionSolventTemperatureDurationStability of DicambaReference
Storage Toluene, Acetone, Ethyl Acetate≤ -20°C2-8 yearsHigh stability observed for stock solutions (1000 µg/ml).[3][4][3][4]
Hydrolysis Acidified & Distilled WaterNot specified>40 daysStable to hydrolysis.[5][5]
Photodegradation Aqueous Solution (pH 7)Not specified13.4 hours (solar simulator)Degrades under UV light.[1][6][1][6]
Microbial Degradation SoilNot specifiedHalf-life: 17-32 daysDegrades to 3,6-dichlorosalicylic acid (DCSA).[2][7][2][7]

Expected Stability Comparison: Dicamba vs. This compound

The introduction of the -(CH2)5-acid linker via an ester bond is expected to introduce a new potential degradation pathway: hydrolysis.

CompoundPhotodegradationHydrolysisThermal StabilityMicrobial Degradation
Dicamba SusceptibleGenerally Stable[5]Stable under normal storage[5]Susceptible[2]
This compound Likely SusceptiblePotentially Susceptible (at the ester linkage)Likely StableLikely Susceptible

The primary point of instability for "this compound" in a stock solution, compared to Dicamba, is likely to be the ester linkage, which is susceptible to hydrolysis, especially under basic or strongly acidic conditions.

Potential Degradation Pathway

The degradation of "this compound" can be hypothesized to occur via two main routes: hydrolysis of the ester linkage and degradation of the Dicamba core.

G A This compound B Dicamba + Adipic Acid A->B Hydrolysis (pH dependent) C 3,6-dichlorosalicylic acid (DCSA) + (CH2)5-acid A->C Photodegradation or Microbial Degradation

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Validation

A robust stability study for "this compound" stock solutions should be conducted using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solution:

  • Accurately weigh the "this compound" reference standard.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile (B52724), methanol, or DMSO) to a known concentration (e.g., 1 mg/mL).[8] Prepare the solution in an amber "Class A" volumetric flask to protect from light.[9]

  • Prepare multiple aliquots to avoid freeze-thaw cycles.

2. Storage Conditions:

  • Store aliquots under various conditions to assess stability:

    • Temperature: -80°C, -20°C, 4°C, and room temperature.

    • Light: Protected from light (amber vials) and exposed to light.

  • Include a control sample stored at -80°C, which is assumed to be the most stable condition.

3. Sampling Time Points:

  • Analyze the samples at defined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks). The initial analysis (T=0) serves as the baseline.

4. Analytical Method:

  • Instrumentation: A validated HPLC or LC-MS/MS system. LC-MS/MS is often preferred for its high sensitivity and selectivity.[9]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[9]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection (e.g., 223 nm for the Dicamba chromophore) or MS/MS detection.[3] For MS/MS, monitor the parent ion and specific fragment ions of "this compound" and its potential degradants.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure it can separate the parent compound from potential degradation products.

5. Data Analysis:

  • At each time point, calculate the concentration of "this compound" remaining in each sample relative to the T=0 sample.

  • A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.

  • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products. If using LC-MS, attempt to identify these degradants.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow of a stability study.

G A Prepare Stock Solution (T=0 Analysis) B Aliquot and Store under Varied Conditions (-80°C, -20°C, 4°C, RT, Light, Dark) A->B C Analyze Samples at Scheduled Time Points B->C D Quantify Parent Compound (e.g., by HPLC or LC-MS/MS) C->D E Monitor for Degradation Products C->E F Compare Results to T=0 and Acceptance Criteria D->F E->F G Is Compound Stable? F->G H Establish Shelf-Life and Optimal Storage Conditions G->H Yes I Identify Degradation Pathway G->I No

Caption: Workflow for validating stock solution stability.

While specific stability data for "this compound" is not publicly available, a comparative analysis based on its parent compound, Dicamba, provides a strong foundation for stability assessment. The primary anticipated vulnerability of "this compound" compared to Dicamba is the potential for hydrolysis of the ester linkage. Therefore, it is crucial for researchers to conduct empirical stability studies using validated analytical methods, such as HPLC or LC-MS/MS, to determine the optimal storage conditions and shelf-life for their specific stock solutions. This ensures the integrity of the compound and the reliability of subsequent experimental data.

References

Comparative Binding Affinity of Dicamba and Other Auxins to Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of the synthetic auxin herbicide Dicamba compared to other natural and synthetic auxins.

Introduction: Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. Synthetic auxins, such as Dicamba, are widely used as herbicides. These compounds mimic the action of the natural auxin, indole-3-acetic acid (IAA), by binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, ultimately altering gene expression and causing uncontrolled growth and death in susceptible plants.[1][2][3][4] Understanding the comparative binding affinities of different auxins to these receptors is critical for the development of more selective and effective herbicides and for advancing our knowledge of plant hormone signaling. While this guide focuses on the well-characterized synthetic auxin Dicamba, it is important to note that the specific derivative "Dicamba-(CH2)5-acid" is not extensively documented in the available scientific literature. The following data and protocols provide a comparative framework for Dicamba and other key auxins.

Comparative Binding Affinity Data

The binding of auxins to the TIR1/AFB family of receptors can be quantified using various biochemical assays, with Surface Plasmon Resonance (SPR) being a prominent method.[5][6] The data presented below is a qualitative summary based on findings from multiple studies. It's important to note that absolute binding values can vary depending on the specific experimental conditions.

CompoundReceptor CladeRelative Binding AffinityKey Findings
Indole-3-acetic acid (IAA) TIR1, AFB2, AFB5HighThe natural auxin; serves as a benchmark for binding studies. All three receptors bind IAA, though with varying association and dissociation rates.[7]
Dicamba TIR1, AFB5Low to ModerateGenerally shows lower binding affinity to TIR1/AFB receptors compared to IAA.[7] TIR1 and AFB5 are implicated as receptors for Dicamba, with resistance observed in mutants of these receptors.[8][9]
2,4-Dichlorophenoxyacetic acid (2,4-D) TIR1ModerateA widely used synthetic auxin herbicide. TIR1 is a key receptor for 2,4-D.[8]
Picloram AFB5HighA synthetic auxin that shows preferential binding to the AFB5 receptor.[9]
Florpyrauxifen-benzyl AFB5HighA newer synthetic auxin that preferentially binds to the AFB5 co-receptor over TIR1.[10]

Experimental Protocols

A common and powerful technique to measure the binding affinity of auxins to their receptors is Surface Plasmon Resonance (SPR) . This method allows for real-time, label-free detection of molecular interactions.

Principle of the SPR-based Auxin Receptor Binding Assay:

The SPR assay for auxin binding typically involves the immobilization of a component of the co-receptor complex (e.g., a biotinylated peptide of an Aux/IAA protein) on a sensor chip surface.[11] A solution containing the auxin receptor (e.g., TIR1-ASK1 complex) and the auxin being tested is then flowed over the chip. The binding of the receptor-auxin complex to the immobilized Aux/IAA peptide is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound protein.

Detailed Methodology for SPR Assay: [5][6][11]

  • Protein Expression and Purification:

    • Express and purify the auxin receptor protein (e.g., AtTIR1-ASK1 complex) and the Aux/IAA degron peptide (e.g., a biotinylated peptide from IAA7).

  • SPR Instrument and Sensor Chip:

    • Use an SPR instrument (e.g., a Biacore system).

    • Prepare a streptavidin-coated sensor chip for immobilization of the biotinylated Aux/IAA peptide.

  • Immobilization of Aux/IAA Peptide:

    • Inject the biotinylated Aux/IAA peptide solution over the streptavidin-coated sensor surface to achieve a stable immobilization level.

  • Binding Assay:

    • Prepare a series of solutions containing a constant concentration of the TIR1-ASK1 receptor complex and varying concentrations of the auxin to be tested (e.g., Dicamba, IAA).

    • Inject these solutions over the sensor chip surface with the immobilized Aux/IAA peptide.

    • Include a control injection with the receptor complex but without any auxin.

    • Monitor the binding response (in Resonance Units, RU) over time. The association of the receptor-auxin complex to the peptide is observed during the injection, and the dissociation is monitored during a subsequent buffer flow.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • The binding response is proportional to the amount of receptor-auxin complex bound to the immobilized peptide.

    • Determine the equilibrium binding constants (KD) or compare the relative binding responses at a fixed concentration of different auxins. A higher response indicates a stronger promotion of the receptor-Aux/IAA interaction.

Signaling Pathway and Experimental Workflow Visualization

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB receptors, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[1][2][3]

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., Dicamba, IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Ub Ubiquitin

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Experimental Workflow for SPR-based Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of an auxin using Surface Plasmon Resonance.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start protein_prep Express & Purify TIR1/AFB and Aux/IAA peptide start->protein_prep chip_prep Immobilize Biotinylated Aux/IAA peptide on Sensor Chip protein_prep->chip_prep solution_prep Prepare Receptor + Auxin (e.g., Dicamba) Solutions chip_prep->solution_prep injection Inject Solutions over Sensor Chip solution_prep->injection data_acq Measure Binding Response (Association & Dissociation) injection->data_acq analysis Data Analysis (e.g., Determine KD) data_acq->analysis end End analysis->end

References

A Comparative Guide to the Quantification of Dicamba and Its Acidic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate and precise quantification of the herbicide Dicamba (B1670444) and its primary acidic metabolites. As the use of Dicamba continues, robust analytical methods are crucial for environmental monitoring, toxicological studies, and regulatory compliance. This document details and contrasts various techniques, presenting their performance data and experimental protocols to aid researchers in selecting the most suitable method for their specific needs. While the analyte "Dicamba-(CH2)5-acid" was not found in existing literature, this guide focuses on Dicamba and its well-documented and environmentally relevant acidic metabolites, such as 5-hydroxy Dicamba and 3,6-dichlorosalicylic acid (DCSA)[1][2][3].

Comparison of Quantitative Performance

The selection of an analytical method for Dicamba and its metabolites is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of commonly employed methods.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key Advantages
LC-MS/MS Dicamba, 5-OH Dicamba, DCSA, DCGASoil, Soybean Foliage<1 ng/mL (most analytes)0.1 - 140 ng/g70 - 150High sensitivity and specificity, no derivatization needed[1][2][4].
LC-MS/MS Dicamba and 12 other pesticide biomarkersHuman Urine0.10 µg/LNot SpecifiedNot SpecifiedSuitable for human biomonitoring, high throughput[5].
Single-Quadrupole LC-MS DicambaWater, Air0.1 ng/mL (Water), 1 ng/mL (Air)0.1 ng/mL (Water), 5 ng/mL (Air)106 - 128 (Water), 88 - 124 (Air)Robust, cost-effective alternative to tandem MS, simple sample preparation[6][7].
LC-MS/MS DicambaAir Sample Tube, Filter PaperNot Specified1.0 ng/air sample, 20 ng/filter paperNot SpecifiedSatisfies US EPA 850.6100 guidelines[8].
HPLC-UV Dicamba, 2,4-D, MCPPFormulationsNot SpecifiedNot SpecifiedNot SpecifiedSimple, rapid, no derivatization required for formulation analysis[9].
GC-MS Chlorinated Herbicides (including Dicamba)GeneralNot SpecifiedNot SpecifiedNot SpecifiedHistorical method, requires derivatization which can be complex and time-consuming[1][2][4].

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible results. Below are outlines of typical methodologies for the quantification of Dicamba and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Soil and Foliage Samples

This method is highly sensitive and specific for the analysis of Dicamba and its metabolites in complex agricultural matrices[1][2].

  • Sample Preparation:

    • Weigh 5 g of homogenized soil or soybean foliage into a centrifuge tube.

    • Add an appropriate internal standard (e.g., d3-Dicamba) to the sample.

    • Extract the sample with acetonitrile (B52724) fortified with formic acid by shaking for 15 minutes.

    • Centrifuge the sample at 4000 rpm.

    • Dilute the supernatant with an aqueous mobile phase and transfer to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex F5[1].

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is typically used[2].

    • Flow Rate: Optimized for the specific column and instrument.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for these acidic analytes[2].

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard[2].

Single-Quadrupole LC-MS for Water and Air Samples

A robust and cost-effective method suitable for environmental monitoring of Dicamba[6][7].

  • Sample Preparation (Water):

    • Add an isotopically labeled internal standard (e.g., D3-dicamba) to a 500 mL water sample.

    • Perform solid-phase extraction (SPE) using a conditioned cartridge (e.g., ISOLUTE ENV+).

    • Wash the cartridge with acidified water.

    • Elute the analyte with an appropriate organic solvent.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection.

  • Sample Preparation (Air):

    • Extract the contents of an air sampling tube with an acidified organic solvent via shaking and sonication[8].

    • Evaporate an aliquot of the extract to near dryness.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis[8].

  • LC-MS Conditions:

    • Detection Mode: Selected Ion Monitoring (SIM) of precursor and fragment ions to enhance sensitivity and specificity[6][7].

    • Quantification: Use of a relative response factor (RRF) based on the isotopically labeled internal standard to account for matrix effects and recovery[6][7].

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the quantification of Dicamba and its metabolites using LC-MS/MS, from sample collection to data analysis.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection (Soil, Water, etc.) Homogenization Homogenization SampleCollection->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Dicamba quantification.

Signaling and Metabolic Pathways

Dicamba is an auxin herbicide that mimics the action of the plant hormone indole-3-acetic acid (IAA)[10]. At high concentrations, it disrupts normal plant growth, leading to phytotoxicity. The metabolic fate of Dicamba in plants and the environment is a key consideration in its analysis. In non-resistant plants, Dicamba is metabolized to 5-OH Dicamba and DCSA[3]. In Dicamba-resistant crops, it is rapidly converted to the less phytotoxic DCSA, which can be further degraded to DCGA[1][3]. Understanding these pathways is crucial for selecting the appropriate analytes for monitoring.

Dicamba_Metabolism Dicamba Dicamba OH_Dicamba 5-OH Dicamba Dicamba->OH_Dicamba Metabolism DCSA DCSA (3,6-dichlorosalicylic acid) Dicamba->DCSA Metabolism DCGA DCGA DCSA->DCGA Further Degradation NonResistant Non-Resistant Plants Resistant Dicamba-Resistant Plants

Caption: Simplified metabolic pathway of Dicamba.

This guide provides a foundational understanding of the methods available for the quantification of Dicamba and its acidic metabolites. The choice of method will ultimately depend on the specific research question, matrix, required sensitivity, and available resources. For regulatory purposes, it is always recommended to use validated methods, such as those recognized by the EPA or other relevant bodies[11].

References

Safety Operating Guide

Proper Disposal of Dicamba-(CH2)5-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Dicamba-(CH2)5-acid" was found. The following procedures are based on the known hazards of Dicamba and general laboratory chemical waste guidelines. It is imperative to treat "this compound" as a hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Immediate Safety and Hazard Assessment

Potential Hazards of Dicamba:

  • Health Hazards: Moderate eye irritant. Harmful if swallowed or absorbed through the skin.[4] Inhalation may cause dizziness and irritation of the nose.[1] Symptoms of poisoning can include loss of appetite, vomiting, muscle weakness, slowed heart rate, and central nervous system effects.[5]

  • Physical Hazards: May release toxic fumes, such as hydrogen chloride and oxides of nitrogen and carbon, if burned.[4][6]

  • Environmental Hazards: Phytotoxic to many non-target terrestrial plant species.[4][6] It is known to leach through soil and may contaminate groundwater.[4][7]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

II. Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or other non-combustible material.[6] For large spills, dike the area to prevent spreading.[6]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[8] Collect the cleaning materials for disposal as hazardous waste.

  • Report: Notify your laboratory supervisor and EHS department immediately.

First Aid Measures:

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]

  • Ingestion: Call a poison control center or doctor immediately.[6] Do not induce vomiting unless instructed to do so.[6]

  • Inhalation: Move the person to fresh air.[8] If breathing has stopped, provide artificial respiration.[8]

III. Disposal Procedures

The disposal of this compound must comply with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[9][10]

General Principles of Chemical Waste Disposal:

  • Do Not dispose of this chemical down the drain or in the regular trash.[11][12] Hazardous waste must not be discharged to the sewer system.[11]

  • Do Not allow the chemical to evaporate in a fume hood as a method of disposal.[11]

  • All materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification: Based on the known hazards of Dicamba, this compound should be classified as a hazardous waste.

  • Container Selection: Use a chemically compatible, leak-proof container for waste accumulation.[13] The container must be in good condition and have a secure closure.[13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of its constituents.[13] The label should also include the accumulation start date and applicable hazard warnings.[13]

  • Segregation: Store the waste container in a designated satellite accumulation area.[14] Incompatible chemicals must be stored separately.[14] For Dicamba, this includes avoiding storage with oxidizing agents and strong acids.[4]

  • Accumulation: Follow your institution's guidelines for the maximum amount of waste and the maximum time it can be stored in a satellite accumulation area.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste yourself.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

Caption: Decision workflow for safe handling and disposal of this compound.

This guide provides a framework for the responsible management of this compound in a laboratory setting. Adherence to these procedures, in conjunction with institution-specific EHS guidelines, is crucial for ensuring the safety of all personnel and minimizing environmental impact.

References

Essential Safety and Logistical Information for Handling Dicamba-(CH2)5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and procedures for handling Dicamba-(CH2)5-acid. It is based on safety information for the closely related herbicide, Dicamba. Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are using and adhere to your institution's safety protocols. Local regulations for waste disposal must be followed.

Immediate Safety and Handling

Safe handling of this compound in a laboratory setting is paramount to minimize exposure and ensure personal and environmental safety. The following procedural steps provide a direct guide for researchers, scientists, and drug development professionals.

1. Pre-Handling Preparations:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific Dicamba product.[1]

  • Assemble PPE: Ensure all necessary personal protective equipment is available and in good condition.

  • Prepare Workspace: Work in a well-ventilated area, such as a chemical fume hood.[2][3] Keep spill containment materials readily accessible.

  • Emergency Plan: Be familiar with the location and operation of emergency equipment, including eyewash stations and safety showers.[4]

2. Handling the Chemical:

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[2][3]

  • Avoid Inhalation: Do not breathe vapors or mists.[3]

  • Mixing and Preparation: When mixing or diluting, do so in a designated, well-ventilated area. If there is a risk of splashing, use a face shield in addition to safety goggles.[1][5]

  • No Contamination: Do not contaminate water, food, or feed during storage or handling.[2][6]

3. Post-Handling Procedures:

  • Decontamination: Immediately after handling, remove all PPE. Wash the outside of gloves before removing them.[2][7]

  • Hygiene: As soon as possible, wash hands and any exposed skin thoroughly with soap and water.[2] Change into clean clothing.[2]

  • Laundering: Wash contaminated clothing separately from other laundry using detergent and hot water.[1][2] Discard any clothing that has been heavily contaminated with the concentrated product.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on guidelines for Dicamba herbicides.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNeoprene, Nitrile/butadiene rubber ("nitrile" or "NBR"), or Polyvinyl chloride ("PVC" or "vinyl") are preferred.[1][3] Ensure gloves are unlined and elbow-length is recommended.[1] Always wash the outside of gloves before removal.[1][2]
Body Long-sleeved shirt and long pantsThis is the minimum requirement. For added protection, consider chemical-resistant coveralls worn over work clothes.[1][8]
Eyes & Face Safety glasses with side shields, chemical splash goggles, or a face shieldGoggles should have indirect vents. A face shield can be worn over goggles for enhanced protection against splashes.[1]
Feet Closed-toed shoes and socksWaterproof and unlined tall boots provide additional protection.[1]
Respiratory NIOSH/MSHA approved respiratorRequired if working outside of a fume hood or if vapors or mists are generated. The specific type of cartridge will be specified on the product's SDS.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures:

Spill Response:

  • Small Spills: Absorb with an inert material such as sand, vermiculite, or other non-combustible absorbent material and place in a suitable container for disposal.[2]

  • Large Spills: Dike the spill using absorbent or impervious materials like clay or sand to prevent it from spreading.[2] Recover as much free liquid as possible for reuse or disposal.[2]

  • Ventilation: Ensure the area is well-ventilated.

  • Personnel: Keep unnecessary and unprotected personnel from entering the area.[2]

Waste Disposal:

  • Hazardous Waste: Pesticide wastes are considered toxic.[4][6] Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[4][6]

  • Containers: Do not reuse empty containers.[2][4] Triple rinse or pressure rinse the container promptly after emptying.[6] Offer for recycling if available, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.[4][6]

  • Environmental Protection: Do not contaminate water, soil, or air.[2][6] Prevent the chemical from entering drains, sewers, or waterways.[3][9]

Operational Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep1 Consult SDS prep2 Assemble PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Doff PPE handle2->post1 spill Spill Response handle2->spill post2 Decontaminate post1->post2 post3 Personal Hygiene post2->post3 dispose Waste Disposal post3->dispose spill->dispose If spill occurs

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.